molecular formula C6H10O3S B193022 3-(Acetylthio)-2-methylpropanoic acid CAS No. 33325-40-5

3-(Acetylthio)-2-methylpropanoic acid

Numéro de catalogue: B193022
Numéro CAS: 33325-40-5
Poids moléculaire: 162.21 g/mol
Clé InChI: VFVHNRJEYQGRGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Acetylthio-2-methylpropionic acid is a key intermediate for Captopril and other hypertension drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-acetylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVHNRJEYQGRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868398
Record name Propanoic acid, 3-(acetylthio)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33325-40-5, 76497-39-7
Record name 3-(Acetylthio)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33325-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetylthioisobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033325405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-(Acetylthio)-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(acetylthio)-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 3-(acetylthio)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(acetylthio)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-3-(acetylthio)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ACETYLTHIO-2-METHYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R696CMV409
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Acetylthio)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(acetylthio)-2-methylpropanoic acid, a key intermediate in the pharmaceutical industry, notably for the production of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Core Synthesis Pathways

Two principal synthetic routes for this compound are prominently described in the scientific literature. The most established method involves the direct 1,4-addition of thioacetic acid to methacrylic acid. A notable alternative pathway proceeds through the halogenation of methacrylic acid, followed by substitution with a sulfur nucleophile and subsequent acetylation.

Pathway 1: 1,4-Addition of Thioacetic Acid to Methacrylic Acid

This is the most direct and commonly cited method for the preparation of this compound. The reaction involves the Michael addition of the thiol group of thioacetic acid to the activated double bond of methacrylic acid.

Experimental Protocol

A detailed experimental procedure for this pathway is as follows:

  • Reaction Setup: A mixture of 50 g of thioacetic acid and 40.7 g of methacrylic acid is prepared in a suitable reaction vessel.[3]

  • Heating: The mixture is heated on a steam bath for one hour.[3]

  • Incubation: Following heating, the reaction mixture is stored at room temperature for 18 hours to ensure the completion of the reaction.[3]

  • Monitoring: The progress of the reaction can be monitored by nuclear magnetic resonance (NMR) spectroscopy to confirm the complete consumption of methacrylic acid.[3]

  • Purification: The crude product is purified by vacuum distillation. The fraction boiling at 128.5-131°C at 2.6 mmHg is collected, yielding the desired this compound.[3]

Quantitative Data
ParameterValueReference
Thioacetic Acid50 g[3]
Methacrylic Acid40.7 g[3]
Yield64 g[3]
Boiling Point128.5-131°C (2.6 mmHg)[3]

Reaction Pathway Diagram

G Methacrylic Acid Methacrylic Acid Intermediate 1,4-Addition Methacrylic Acid->Intermediate Thioacetic Acid Thioacetic Acid Thioacetic Acid->Intermediate Product 3-(Acetylthio)-2- methylpropanoic Acid Intermediate->Product Heat, then RT

Caption: 1,4-Addition of Thioacetic Acid to Methacrylic Acid.

Pathway 2: Halogenation-Substitution-Acetylation Sequence

An alternative synthesis route, outlined in patent literature, avoids the direct use of thioacetic acid, which can be volatile and malodorous. This multi-step process begins with methacrylic acid and proceeds through a halogenated intermediate.

Experimental Protocol

This pathway involves a three-step sequence:

  • Halogenation of Methacrylic Acid: Methacrylic acid is reacted with a halogenated acid, such as hydrochloric or hydrobromic acid, to form a 3-halo-2-methylpropanoic acid derivative.

  • Sulfidation: The resulting halo-intermediate is then reacted with a sulfide (B99878) source, such as sodium hydrosulfide (B80085) or sodium sulfide, to introduce the thiol group, yielding 3-mercapto-2-methylpropanoic acid.

  • Acetylation: The final step involves the acetylation of the thiol group using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to produce this compound.

Quantitative Data

The following data is derived from a patented process:

StepReagentsReaction ConditionsYieldPurityReference
Sulfidation3-halo-2-methylpropanoic acid, Sodium Hydrosulfide/Sulfide->90%-[4]
Acetylation3-mercapto-2-methylpropanoic acid, Acetyl Chloride/Acetic Anhydride0-80°C, 2-12 hours>90%>98.5%[4]
Overall --~69% or higher -[4]

Reaction Pathway Diagram

G MA Methacrylic Acid Step1 Halogenation MA->Step1 Inter1 3-Halo-2-methyl- propanoic Acid Step1->Inter1 HX Step2 Sulfidation Inter1->Step2 Inter2 3-Mercapto-2-methyl- propanoic Acid Step2->Inter2 NaSH or Na2S Step3 Acetylation Inter2->Step3 Product 3-(Acetylthio)-2- methylpropanoic Acid Step3->Product Acetylating Agent

Caption: Halogenation-Substitution-Acetylation Pathway.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC6H10O3S
Molecular Weight162.21 g/mol
AppearanceWhite solid
Spectroscopic Data
  • ¹H NMR (500MHz, CDCl₃): δ 10.46 (s, 1H), 3.16-3.03 (m, 2H), 2.79-2.68 (m, 1H), 2.38-2.33 (m, 3H), 1.29 (t, J=5.4Hz, 3H).[4]

  • Mass Spectrometry (MS): m/z 163-164 (MH⁺).[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The NIST library indicates top mass-to-charge ratio peaks at 43, 42, and 45.[5]

This guide provides a foundational understanding of the synthesis of this compound for professionals in the fields of chemical research and pharmaceutical development. The detailed protocols and compiled data serve as a valuable resource for laboratory-scale synthesis and process optimization.

References

3-(Acetylthio)-2-methylpropanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Acetylthio)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. A key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Captopril, this compound is of significant interest to researchers in medicinal chemistry and drug development.[1][2][3][4][5] This document details its physicochemical characteristics, provides established experimental protocols for its preparation and purification, and discusses its biological significance in the context of the Renin-Angiotensin-Aldosterone System (RAAS).

Chemical Structure and Identifiers

This compound is a carboxylic acid containing a thioester functional group. Its structure is fundamental to its role as a building block for pharmacologically active molecules.

  • IUPAC Name: 3-acetylsulfanyl-2-methylpropanoic acid[4][6][7]

  • CAS Number: 33325-40-5[2][4][6]

  • Molecular Formula: C₆H₁₀O₃S[2][4][6][8]

  • SMILES: CC(CSC(=O)C)C(=O)O[2][6]

  • InChI: InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)[2][4][6][7]

  • Synonyms: 3-Acetylthioisobutyric acid, (RS)-3-Acetylthio-2-methylpropionic acid, Captopril EP Impurity G[2][4][6][9]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. The data compiled from various sources are summarized below.

PropertyValueReference
Molecular Weight 162.21 g/mol [6]
Appearance White Solid[1][2]
Melting Point 5 °C[8]
55-57 °C[10]
Boiling Point 120-132 °C @ 1 mmHg[8]
128.5-131 °C @ 2.6 mmHg[11]
276.5 °C @ 760 mmHg[10]
Density 1.178 g/mL at 20°C[8]
1.213 g/cm³[10]
Water Solubility 7.763e+004 mg/L @ 25 °C (estimated)[5]

Experimental Protocols

Synthesis

Two primary synthesis routes are reported in the literature.

Protocol 1: Reaction of Thioacetic Acid and Methacrylic Acid [11]

This method involves the direct addition of thioacetic acid to methacrylic acid.

  • Reaction Setup: A mixture of thioacetic acid (50 g) and methacrylic acid (40.7 g) is prepared in a suitable reaction vessel.

  • Heating: The mixture is heated on a steam bath for one hour.

  • Incubation: The reaction is then allowed to stand at room temperature for 18 hours to ensure completion.

  • Monitoring: The reaction progress is monitored by NMR spectroscopy to confirm the complete consumption of methacrylic acid.[11]

  • Purification: The crude product is purified by vacuum distillation. The fraction boiling at 128.5°-131°C at 2.6 mmHg is collected, yielding the desired this compound.[11]

Protocol 2: Synthesis from Methacrylic Acid and Sodium Hydrosulfide (B80085) [3]

This alternative route avoids the use of volatile and odorous thioacetic acid.

  • Thiol Formation: A compound of formula II (a methacrylic acid derivative) is reacted with sodium hydrosulfide or sodium sulfide (B99878) to obtain a mercapto intermediate (formula III). This step may be catalyzed by cuprous iodide and employ a phase transfer catalyst like tetrabutylammonium (B224687) bromide.[3]

  • Acetylation: The resulting intermediate is then acetylated using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) to yield the final product, this compound.[3]

  • Conditions: The acetylation reaction is typically carried out at a temperature between 0-80 °C for 2-12 hours.[3]

Purification

For high-purity applications, further purification can be achieved.

  • Method: Distill the acid under high vacuum followed by recrystallization from benzene.[1]

Spectroscopic Analysis

Standard spectroscopic methods are used to confirm the structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structural integrity of the molecule. The spectrum would show characteristic signals for the methyl protons, the methylene (B1212753) protons, the methine proton, and the acetyl protons.[3][6]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a very broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹, and another C=O stretch for the thioester group.[6][12]

  • Mass Spectrometry (MS): GC-MS analysis can be used for identification. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups.[6][13]

Biological Relevance and Pathway

This compound is not pharmacologically active itself but is a crucial intermediate for the synthesis of Alacepril (B1666765) and Captopril, potent ACE inhibitors used in the treatment of hypertension and congestive heart failure.[3][14][15][16] Alacepril acts as a prodrug that is metabolized in vivo to Captopril.[14][17]

Captopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation (widening of blood vessels), reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[15][17]

RAAS_Pathway cluster_effects substance substance enzyme enzyme process process drug drug precursor precursor Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w catalysis Renin Renin Renin->Angiotensinogen Renin->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w conversion ACE->Angiotensin_I ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II:e->Vasoconstriction:w Aldosterone Aldosterone Secretion Angiotensin_II:e->Aldosterone:w BP_Increase Blood Pressure Increase Vasoconstriction:s->BP_Increase:n Aldosterone:s->BP_Increase:n Captopril Captopril Captopril->ACE inhibition Compound 3-(Acetylthio)-2- methylpropanoic acid Compound->Captopril synthesis intermediate

Role of Captopril (derived from the title compound) in the RAAS pathway.

Synthesis and Purification Workflow

The overall process from starting materials to the purified final product can be visualized as a straightforward workflow.

Synthesis_Workflow start_material start_material process_step process_step intermediate intermediate final_product final_product A Thioacetic Acid & Methacrylic Acid B Heating & Incubation (1 hr steam, 18 hr RT) A->B C Crude Product Mixture B->C D Vacuum Distillation (128-131°C @ 2.6 mmHg) C->D E Purified Product D->E

Workflow for the synthesis and purification of the target compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[6]

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements: Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[6] Work should be conducted in a well-ventilated area or a fume hood.[6]

Conclusion

This compound is a compound of considerable importance in pharmaceutical synthesis. Its well-defined chemical properties and established synthesis protocols make it a readily accessible intermediate for the development of ACE inhibitors. This guide has provided the core technical information required by researchers and drug development professionals to handle, synthesize, and understand the utility of this molecule.

References

An In-depth Technical Guide to 3-(Acetylthio)-2-methylpropanoic acid (CAS: 33325-40-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Acetylthio)-2-methylpropanoic acid (CAS number 33325-40-5), a pivotal intermediate in the synthesis of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This document details the compound's physicochemical properties, provides established experimental protocols for its synthesis and purification, and outlines its critical role in the production of Captopril. Furthermore, it elucidates the mechanism of action of ACE inhibitors by detailing the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Compound Identification and Properties

This compound is a white solid at room temperature.[1] It is also known by several synonyms, including 3-Mercapto-2-methylpropionic acid acetate (B1210297) and 3-Acetylsulfanyl-2-methylpropionic acid.[2]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 33325-40-5[3]
Molecular Formula C₆H₁₀O₃S[3][4]
Molecular Weight 162.21 g/mol [4]
Melting Point 55-57 °C[3]
Boiling Point 128.5-131 °C at 2.6 mmHg; 276.5 °C at 760 mmHg[3][5]
Density 1.213 g/cm³[3]
Flash Point 121 °C[3]
Water Solubility Insoluble[6]
Appearance White solid[1]

Synthesis and Purification

The most common and established method for the synthesis of this compound is the reaction of thioacetic acid with methacrylic acid.[5]

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • Thioacetic acid (50 g)[5]

  • Methacrylic acid (40.7 g)[5]

  • Steam bath[5]

  • Reaction flask

  • Apparatus for vacuum distillation[5]

Methodology:

  • A mixture of 50 g of thioacetic acid and 40.7 g of methacrylic acid is prepared in a suitable reaction flask.[5]

  • The mixture is heated on a steam bath for one hour.[5]

  • Following the heating period, the reaction mixture is stored at room temperature for 18 hours to ensure the reaction goes to completion.[5]

  • The completion of the reaction, specifically the consumption of methacrylic acid, can be confirmed using NMR spectroscopy.[5]

Experimental Protocol: Purification

Objective: To purify the synthesized this compound.

Methodology:

  • Vacuum Distillation: The crude product from the synthesis is purified by distillation under reduced pressure (in vacuo). The fraction boiling at 128.5-131 °C at a pressure of 2.6 mmHg is collected. This method yields approximately 64 g of the desired product.[5]

  • Recrystallization: For further purification, the distilled acid can be recrystallized from benzene (B151609) (C₆H₆).[1]

Application in Drug Development: Synthesis of Captopril

The primary and most significant application of this compound is as a key starting material in the industrial synthesis of Captopril, a potent ACE inhibitor used in the treatment of hypertension and heart failure.[1][7] The synthesis involves the coupling of this compound with the amino acid L-proline.

Experimental Workflow: Captopril Synthesis

The general workflow for the synthesis of Captopril from this compound is depicted in the diagram below. This multi-step process begins with the activation of the carboxylic acid, followed by amide bond formation with L-proline, and concludes with the deprotection of the thiol group.

G Experimental Workflow: Captopril Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Coupling with L-Proline cluster_2 Step 3: Deprotection A This compound C 3-(Acetylthio)-2-methylpropanoyl chloride A->C Activation B Thionyl Chloride (SOCl₂) E 1-(3-Acetylthio-2-methylpropanoyl)-L-proline C->E Amide Bond Formation D L-Proline G Captopril E->G Thiol Deprotection F Ammonolysis (NH₃) G The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Na_H2O_Retention Na⁺ and H₂O Retention Aldosterone->Na_H2O_Retention promotes Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Captopril Captopril (ACE Inhibitor) Captopril->ACE inhibits

References

An In-depth Technical Guide on the Core Mechanism of Action of Captopril, a Derivative of 3-(Acetylthio)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)-2-methylpropanoic acid serves as a crucial chemical intermediate in the synthesis of Captopril (B1668294), the first-in-class orally active angiotensin-converting enzyme (ACE) inhibitor. While the intermediate itself has limited direct pharmacological activity, its structural features are integral to the therapeutic action of Captopril. This technical guide will provide a comprehensive overview of the core mechanism of action of Captopril, focusing on its interaction with the renin-angiotensin-aldosterone system (RAAS) and other relevant signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

Captopril's primary mechanism of action is the competitive inhibition of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.

The process begins with the release of renin from the kidneys in response to low blood pressure, which then converts angiotensinogen (B3276523) to angiotensin I.[3] ACE subsequently catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor, angiotensin II.[3] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone (B195564) secretion, and consequently, an elevation in blood pressure.[3]

Captopril, through its thiol group, binds to the active site of the zinc-dependent ACE, preventing angiotensin I from accessing the enzyme.[4][5] This inhibition blocks the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.[3][4][6] By decreasing angiotensin II levels, Captopril also reduces the secretion of aldosterone from the adrenal cortex, which in turn promotes the excretion of sodium and water, further contributing to the lowering of blood pressure.[3][7]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and Captopril Inhibition

RAAS_Captopril cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Captopril Captopril Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase Captopril Captopril ACE_Inhibition ACE Inhibition Captopril->ACE_Inhibition ACE_Inhibition->Angiotensin_I Blocks Conversion

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Captopril.

Broader Signaling Pathways Influenced by Captopril

Recent research has indicated that Captopril's therapeutic effects may extend beyond simple ACE inhibition. The binding of Captopril to ACE can trigger intracellular signaling pathways, including the phosphorylation of JNK and ERK1/2.[8][9] This activation can lead to the modulation of genes involved in inflammation and cellular internalization.[8][10]

Furthermore, Captopril has been shown to suppress the activation of hepatic stellate cells, which are involved in liver fibrosis, through the inhibition of the NF-kappaB and Wnt3α/β-catenin signaling pathways.[11] These findings suggest that Captopril possesses pleiotropic effects that contribute to its cardioprotective and anti-fibrotic properties.[12]

Captopril-Induced Intracellular Signaling

Captopril_Signaling Captopril Captopril ACE Angiotensin-Converting Enzyme (ACE) Captopril->ACE Binds to NFkB_Wnt NF-kappaB and Wnt/β-catenin Inhibition Captopril->NFkB_Wnt JNK_ERK JNK and ERK1/2 Phosphorylation ACE->JNK_ERK Triggers Gene_Modulation Gene Modulation (Inflammation, Internalization) JNK_ERK->Gene_Modulation Fibrosis_Inflammation Anti-fibrotic and Anti-inflammatory Effects NFkB_Wnt->Fibrosis_Inflammation

Caption: Overview of Captopril's influence on intracellular signaling pathways.

Quantitative Data

The efficacy and potency of Captopril have been extensively studied. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Captopril
ParameterValueReference
IC50 for ACE 1.79 - 20 nM[13][14]
Inhibition Type Competitive[1]

Note: IC50 values can vary depending on the experimental conditions and the substrate used.

Table 2: Pharmacokinetic Properties of Captopril
ParameterValueReference
Bioavailability ~70% (reduced by food)[4]
Peak Plasma Concentration ~1 hour[15]
Half-life 2-3 hours[4][7]
Protein Binding 25% - 30%[15]
Excretion Primarily renal[15]
Table 3: Clinical Efficacy of Captopril in Hypertension
Study PopulationDosageMean Blood Pressure ReductionReference
Mild Hypertension Monotherapy17/11 mm Hg (Systolic/Diastolic)[16]
Moderate Hypertension Monotherapy16.5% reduction in Diastolic BP[16]
Severe Hypertension Monotherapy21.5% reduction in Diastolic BP[16]

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Captopril.

Principle: This assay measures the activity of ACE in the presence of varying concentrations of an inhibitor. The most common methods utilize a synthetic substrate that is cleaved by ACE to produce a product that can be quantified spectrophotometrically or by high-performance liquid chromatography (HPLC).

Methodology (using Hippuryl-Histidyl-Leucine - HHL):

  • Reagent Preparation:

    • Prepare a stock solution of rabbit lung ACE.

    • Prepare a solution of the substrate, Hippuryl-Histidyl-Leucine (HHL).

    • Prepare a series of dilutions of Captopril.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the ACE solution with a specific concentration of Captopril and pre-incubate at 37°C.

    • Initiate the reaction by adding the HHL substrate and incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding hydrochloric acid (HCl).

  • Quantification:

    • The product of the reaction, hippuric acid, is extracted using an organic solvent such as ethyl acetate.

    • The absorbance of the extracted hippuric acid is measured using a UV-Visible spectrophotometer at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each Captopril concentration.

    • Plot the percentage of inhibition against the logarithm of the Captopril concentration to determine the IC50 value.[17][18]

Experimental Workflow for ACE Inhibition Assay

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, HHL, Captopril dilutions) Start->Prepare_Reagents Incubate_ACE_Captopril Pre-incubate ACE and Captopril (37°C) Prepare_Reagents->Incubate_ACE_Captopril Add_Substrate Add HHL Substrate (Incubate at 37°C) Incubate_ACE_Captopril->Add_Substrate Stop_Reaction Stop Reaction (Add HCl) Add_Substrate->Stop_Reaction Extract_Product Extract Hippuric Acid (Ethyl Acetate) Stop_Reaction->Extract_Product Measure_Absorbance Measure Absorbance (228 nm) Extract_Product->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for determining the IC50 of an ACE inhibitor.

Quantification of Angiotensin II Levels in Serum

Objective: To measure the in vivo effect of Captopril on Angiotensin II levels.

Principle: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for the quantitative measurement of Angiotensin II in biological fluids.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot and then centrifuge to separate the serum.

    • The serum can be used immediately or stored at -80°C.

  • ELISA Procedure:

    • The microplate wells are pre-coated with Angiotensin II.

    • Add serum samples or standards to the wells, followed by a biotinylated detection antibody specific for Angiotensin II. During incubation, the Angiotensin II in the sample competes with the coated Angiotensin II for binding to the antibody.

    • Wash the plate to remove unbound components.

    • Add an Avidin-HRP conjugate, which binds to the biotinylated antibody.

    • Wash the plate again.

    • Add a TMB substrate, which will be converted by HRP to produce a colored product.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the optical density at 450 nm using a microplate reader.

    • The intensity of the color is inversely proportional to the concentration of Angiotensin II in the sample.

    • Generate a standard curve and determine the concentration of Angiotensin II in the samples.[19]

Conclusion

This compound is the foundational precursor for Captopril, a potent and specific inhibitor of angiotensin-converting enzyme. The primary mechanism of action of Captopril is the disruption of the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure. Emerging evidence also points to Captopril's ability to modulate other significant signaling pathways involved in inflammation and fibrosis, highlighting its broader therapeutic potential. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular pharmacology.

References

The Unsung Hero: A Technical History of 3-(Acetylthio)-2-methylpropanoic Acid, a Cornerstone of Antihypertensive Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the annals of medicinal chemistry, the story of drug discovery is often centered on the final, active pharmaceutical ingredient. However, the journey to a successful therapeutic is paved with crucial, often overlooked, molecular intermediates. This technical guide delves into the history and discovery of one such molecule: 3-(Acetylthio)-2-methylpropanoic acid. While not a therapeutic agent itself, its existence is inextricably linked to the development of Captopril (B1668294), the first-in-class angiotensin-converting enzyme (ACE) inhibitor that revolutionized the treatment of hypertension and congestive heart failure. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, properties, and its pivotal role in the creation of a landmark drug.

The Genesis: A Tale of Rational Drug Design

The discovery of this compound is not a standalone event but a critical chapter in the broader narrative of the development of ACE inhibitors. In the 1970s, researchers David Cushman, Miguel Ondetti, and Bernard Rubin at the Squibb Institute for Medical Research embarked on a quest to develop an orally active inhibitor of ACE, a key enzyme in the renin-angiotensin system which regulates blood pressure.[1][2] Their work was inspired by the discovery of peptides from the venom of the Brazilian pit viper, Bothrops jararaca, which were potent ACE inhibitors but not orally bioavailable.[3][4]

Through a process of rational drug design, the Squibb team sought to create small molecules that could mimic the binding of the snake venom peptides to the active site of ACE.[1][5] This led to the synthesis and testing of over 2000 compounds.[3] Within this extensive synthetic effort, this compound emerged as a key intermediate. Its structure was designed to provide a crucial thiol group, protected by an acetyl group, which would ultimately bind to the zinc ion within the active site of the ACE enzyme in the final drug molecule, Captopril.[6][7] The first synthesis of Captopril, and by extension the use of this compound as its precursor, was accomplished in 1975.[2]

Physicochemical Properties

This compound is a white to off-white solid with the chemical formula C₆H₁₀O₃S and a molecular weight of 162.21 g/mol .[8][9] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₃S[8]
Molecular Weight 162.21 g/mol [8]
CAS Number 33325-40-5[10]
Appearance White to Off-White Solid[9]
Melting Point 55-57 °C[9]
Boiling Point 128.5-131 °C at 2.6 mmHg[11]
Solubility Sparingly soluble in water[10]

Synthesis and Experimental Protocols

The most common and historically significant synthesis of this compound involves the Michael addition of thioacetic acid to methacrylic acid.[11] This method is notable for its simplicity and efficiency.

Experimental Protocol: Synthesis of this compound

Materials:

  • Thioacetic acid (50 g)

  • Methacrylic acid (40.7 g)

Procedure:

  • A mixture of thioacetic acid and methacrylic acid is heated on a steam bath for one hour.[11]

  • The reaction mixture is then stored at room temperature for 18 hours to ensure the completion of the reaction.[11]

  • The progress of the reaction can be monitored by NMR spectroscopy to confirm the complete consumption of methacrylic acid.[11]

  • The reaction mixture is then distilled under vacuum.

  • The desired product, this compound, is collected as the fraction boiling at 128.5°-131°C at a pressure of 2.6 mmHg.[11]

  • The typical yield for this reaction is approximately 64 g.[11]

Synthesis_of_3_Acetylthio_2_methylpropanoic_acid Thioacetic_acid Thioacetic Acid Intermediate Michael Addition (Heat, then room temp.) Thioacetic_acid->Intermediate Methacrylic_acid Methacrylic Acid Methacrylic_acid->Intermediate Product This compound Intermediate->Product

Caption: Synthesis of this compound.

The Crucial Role in Captopril Synthesis

The primary historical and ongoing significance of this compound lies in its role as the key building block for the synthesis of Captopril.[12][13] The acetyl group serves as a protecting group for the thiol, which is later deprotected in the final step of the Captopril synthesis to reveal the active thiol moiety.

Experimental Workflow: Captopril Synthesis from this compound

The synthesis of Captopril from this compound generally proceeds through two main steps:

  • Acylation of L-proline: this compound is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride. This acid chloride is then reacted with L-proline in a basic solution to form an amide bond, yielding 1-(3-acetylthio-2-methylpropanoyl)-L-proline.[13][14]

  • Deprotection: The acetyl group is then removed from the thiol group, typically by ammonolysis (reaction with ammonia) or basic hydrolysis, to yield the final product, Captopril.[13][15]

Captopril_Synthesis_Workflow start 3-(Acetylthio)-2- methylpropanoic Acid step1 Activation to Acid Chloride (e.g., with Thionyl Chloride) start->step1 acid_chloride 3-(Acetylthio)-2- methylpropanoyl Chloride step1->acid_chloride step2 Acylation (Amide Bond Formation) acid_chloride->step2 l_proline L-Proline l_proline->step2 intermediate 1-(3-acetylthio-2-methylpropanoyl) -L-proline step2->intermediate step3 Deprotection (Ammonolysis or Hydrolysis) intermediate->step3 end Captopril step3->end

Caption: Captopril synthesis workflow.

Conclusion

The history of this compound is a testament to the intricate and often unheralded science that underpins major pharmaceutical breakthroughs. While its name may not be widely recognized, its role in the development of Captopril, and subsequently the entire class of ACE inhibitors, is undeniable. The logical design and synthesis of this molecule were pivotal in creating a therapy that has had a profound and lasting impact on the management of cardiovascular disease. This technical guide serves to illuminate the history and chemistry of this essential intermediate, offering a deeper appreciation for the foundational science that drives drug discovery.

References

Spectroscopic and Synthetic Profile of 3-(Acetylthio)-2-methylpropanoic Acid: A Key Intermediate in Captopril Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Acetylthio)-2-methylpropanoic acid, a pivotal intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections summarize the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

A Chinese patent provides the following ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) at 500 MHz.[5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.46Singlet1H-COOH
3.16-3.03Multiplet2H-CH₂-S-
2.79-2.68Multiplet1H-CH(CH₃)-
2.38-2.33Multiplet3H-S-C(=O)CH₃
1.29Triplet (J=5.4Hz)3H-CH(CH₃)-

¹³C NMR Data

Explicit experimental ¹³C NMR data for this compound was not found in the surveyed literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound has been recorded.[6]

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2970C-HStretching (Alkyl)
~2930C-HStretching (Alkyl)
~2870C-HStretching (Alkyl)
2500-3300O-HStretching (Carboxylic Acid)
~1710C=OStretching (Carboxylic Acid)
~1690C=OStretching (Thioester)
~1450C-HBending (Alkyl)
~1370C-HBending (Alkyl)
~1100C-OStretching (Carboxylic Acid)
~630C-SStretching
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 162.21 g/mol .[6] GC-MS data indicates that the most abundant fragment ions are observed at m/z 43, 42, and 45.[6]

m/zProposed Fragment
162[M]⁺ (Molecular Ion)
119[M - COCH₃]⁺
101[M - COOH - H₂O]⁺
75[CH(CH₃)COOH]⁺
43[CH₃CO]⁺ (Base Peak)

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis from methacrylic acid and thioacetic acid.[7]

Procedure:

  • A mixture of thioacetic acid (50 g) and methacrylic acid (40.7 g) is heated on a steam bath for one hour.

  • The reaction mixture is then stored at room temperature for 18 hours.

  • The completion of the reaction is confirmed by NMR spectroscopy.

  • The reaction mixture is distilled under vacuum.

  • The desired this compound is collected in the fraction with a boiling point of 128.5-131°C (2.6 mmHg).

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A Varian CFT-20 NMR spectrometer or equivalent is used.[6]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at an appropriate frequency (e.g., 500 MHz for ¹H). Standard pulse sequences are used.

2.2.2. IR Spectroscopy

  • Sample Preparation: The analysis is performed on the neat sample using a capillary cell.[6]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

2.2.3. Mass Spectrometry

  • Sample Preparation: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities.

  • Instrumentation: A GC-MS system is utilized.

  • Data Acquisition: The mass spectrum is obtained using an appropriate ionization technique, such as electron ionization (EI).

Visualization of Synthetic Pathway

The primary application of this compound is in the synthesis of Captopril. The following diagram illustrates this key synthetic workflow.

G cluster_0 Synthesis of this compound cluster_1 Conversion to Captopril Methacrylic_Acid Methacrylic Acid Addition_Reaction 1,4-Addition Methacrylic_Acid->Addition_Reaction Thioacetic_Acid Thioacetic Acid Thioacetic_Acid->Addition_Reaction Intermediate This compound Addition_Reaction->Intermediate Acid_Chloride_Formation Acid Chloride Formation (with Thionyl Chloride) Intermediate->Acid_Chloride_Formation Acid_Chloride 3-(Acetylthio)-2-methylpropanoyl chloride Acid_Chloride_Formation->Acid_Chloride Coupling_Reaction Amide Coupling Acid_Chloride->Coupling_Reaction L_Proline L-Proline L_Proline->Coupling_Reaction Protected_Captopril 1-(3-Acetylthio-2-methylpropanoyl)-L-proline Coupling_Reaction->Protected_Captopril Deprotection Ammonolysis Protected_Captopril->Deprotection Captopril Captopril Deprotection->Captopril

Synthetic workflow for the preparation of Captopril.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Acetylthio)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Acetylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2][3][4] Understanding the physicochemical properties of this compound is critical for its efficient handling, storage, and application in synthetic processes.

Chemical Properties

Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₆H₁₀O₃S[5]

Molecular Weight: 162.21 g/mol [5]

Appearance: White to off-white solid or colorless to pale yellow liquid.[1][3]

Solubility Profile

This compound exhibits varied solubility depending on the solvent system. It is generally characterized as being sparingly soluble in water while demonstrating good solubility in several organic solvents.[1]

Quantitative Solubility Data

SolventSolubilityTemperature (°C)pHReference
Water500 mg/L208.9[1]
Water1780 mg/L (estimated)25N/A[1]

Qualitative Solubility Data

SolventSolubilityReference
WaterInsoluble/Sparingly Soluble[1][6]
Oxygenated SolventsSoluble[1]
Dichloromethane (B109758)Soluble[7]
Ethyl AcetateSoluble[7]
MethanolSoluble/Slightly Soluble[3][7][8]
ChloroformSparingly Soluble[3][8]

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. The presence of a thioester linkage makes the molecule susceptible to hydrolysis, particularly under non-neutral pH conditions.[9][10][11][12]

General Stability:

  • The compound is considered stable under normal temperatures and pressures.[1]

  • It is incompatible with strong oxidants.[1]

  • Recommended storage conditions include a cool, dry place, with specific temperature recommendations ranging from <-15°C to 5°C, suggesting potential degradation at ambient temperatures.[1][3][8][13]

Degradation:

  • Hydrolysis: The thioester bond is prone to hydrolysis, which is a pH-dependent process.[9] This can lead to the formation of 3-mercapto-2-methylpropanoic acid and acetic acid.

  • Thermal Decomposition: Upon heating, it may break down to produce irritating and toxic fumes and gases.[1]

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound, based on established principles for organic compounds.

Solubility Determination

A standard approach to determine the solubility of an organic acid like this compound involves testing its solubility in a range of solvents.[16][17]

Workflow for Solubility Testing

start Start: 25 mg of Compound water Add 0.75 mL Water Vigorously Shake start->water water_sol Water Soluble water->water_sol Yes water_insol Water Insoluble water->water_insol No ether Add 0.75 mL Diethyl Ether Vigorously Shake water_sol->ether naoh Add 0.75 mL 5% NaOH Vigorously Shake water_insol->naoh ether_sol Ether Soluble ether->ether_sol naoh_sol NaOH Soluble (Acidic Compound) naoh->naoh_sol Yes hcl Add 0.75 mL 5% HCl Vigorously Shake naoh->hcl No hcl_sol HCl Soluble (Basic Compound) hcl->hcl_sol Yes h2so4 Add 0.75 mL Conc. H2SO4 Vigorously Shake hcl->h2so4 No h2so4_sol H2SO4 Soluble (Neutral Compound) h2so4->h2so4_sol

Caption: Experimental workflow for determining the solubility of an organic compound.

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Sodium hydroxide (B78521) solution

  • 5% (w/v) Sodium bicarbonate solution

  • 5% (v/v) Hydrochloric acid solution

  • Diethyl ether

  • Concentrated sulfuric acid

  • Test tubes

  • Vortex mixer

  • pH indicator strips

Procedure:

  • Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water. Vortex for 30 seconds. Observe for dissolution. Test the pH of the solution.[16][18]

  • Aqueous Base Solubility: To a test tube with 25 mg of the compound, add 0.75 mL of 5% sodium hydroxide solution in portions, vortexing after each addition. Observe for dissolution. Repeat with 5% sodium bicarbonate solution. Solubility in NaOH but not NaHCO₃ can indicate a weakly acidic compound, while solubility in both suggests a stronger acid.[16]

  • Aqueous Acid Solubility: To a test tube with 25 mg of the compound, add 0.75 mL of 5% hydrochloric acid solution in portions, vortexing after each addition. Observe for dissolution.[16]

  • Organic Solvent Solubility: Assess solubility in solvents like methanol, ethyl acetate, and dichloromethane by adding 25 mg of the compound to 0.75 mL of the respective solvent and vortexing.

  • Concentrated Acid Solubility: If the compound is insoluble in the above, its solubility in concentrated sulfuric acid can be tested to identify it as a neutral compound.[18]

Stability Assessment

Stability testing for thioesters often involves monitoring the degradation of the compound over time under controlled conditions using chromatographic or spectroscopic methods.[9][11]

General Protocol for pH-Dependent Hydrolysis:

  • Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7, 9).

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile).

  • Spike the stock solution into each buffer to a final concentration suitable for analysis (e.g., by HPLC-UV).

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).

  • At specified time points, withdraw aliquots and analyze the concentration of the parent compound.

  • The rate of hydrolysis can be determined by plotting the natural logarithm of the concentration versus time.

General Protocol for Photostability Testing (based on ICH Q1B Guidelines): [14][15]

  • Prepare a solution of the compound in a chemically inert and transparent container.

  • Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Expose both the sample and the control to a calibrated light source providing both UV and visible light for a specified duration.

  • Monitor the samples for any changes in appearance and analyze for the formation of degradation products and loss of the parent compound using a validated analytical method like HPLC.

Synthetic and Biological Relevance

Role in Captopril Synthesis

This compound is a crucial intermediate in the industrial synthesis of Captopril. The following diagram illustrates its position in a common synthetic route.

methacrylic Methacrylic Acid intermediate This compound methacrylic->intermediate thioacetic Thioacetic Acid thioacetic->intermediate coupling Coupling Reaction intermediate->coupling proline L-Proline proline->coupling captopril Captopril coupling->captopril choline Choline kinase Choline Kinase choline->kinase atp ATP atp->kinase phosphocholine Phosphocholine kinase->phosphocholine phosphatidylcholine Phosphatidylcholine Synthesis phosphocholine->phosphatidylcholine inhibitor This compound inhibitor->kinase

References

An In-Depth Technical Guide to 3-(Acetylthio)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(Acetylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of pharmaceuticals such as Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and certain types of congestive heart failure.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key quantitative data.

PropertyValueSource
Molecular Formula C6H10O3SPubChem
Molecular Weight 162.21 g/mol PubChem
Appearance White SolidChemicalBook
CAS Number 33325-40-5PubChem

Experimental Protocols

This section details the methodologies for the synthesis and purification of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of thioacetic acid with methacrylic acid.[2]

Materials:

  • Thioacetic acid (50 g)

  • Methacrylic acid (40.7 g)

Procedure:

  • A mixture of 50 g of thioacetic acid and 40.7 g of methacrylic acid is prepared in a suitable reaction vessel.

  • The mixture is heated on a steam bath for one hour.

  • Following the heating period, the reaction mixture is stored at room temperature for 18 hours to allow the reaction to proceed to completion.

  • The completion of the reaction should be confirmed by nuclear magnetic resonance (NMR) spectroscopy to ensure all the methacrylic acid has been consumed.

  • The final product, this compound, is then isolated by vacuum distillation. The fraction boiling at 128.5°-131°C at a pressure of 2.6 mmHg is collected. This process yields approximately 64 g of the desired product.[2]

Purification

For further purification, two primary methods can be employed:

  • High Vacuum Distillation: The synthesized acid can be distilled under a high vacuum to separate it from any non-volatile impurities.

  • Recrystallization: The distilled product can be further purified by recrystallization from benzene (B151609) (C6H6) to obtain a high-purity solid.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow start Start Materials: Thioacetic Acid & Methacrylic Acid reaction Reaction Mixture start->reaction Mix heating Heat on Steam Bath (1 hour) reaction->heating storage Store at Room Temperature (18 hours) heating->storage nmr NMR Spectroscopy (Reaction Completion Check) storage->nmr distillation Vacuum Distillation (128.5-131°C @ 2.6 mmHg) nmr->distillation If complete purification Further Purification (Optional) distillation->purification Optional final_product Final Product: This compound distillation->final_product recrystallization Recrystallization from Benzene purification->recrystallization recrystallization->final_product

Caption: Synthesis and Purification Workflow.

References

An In-depth Technical Guide to 3-(Acetylthio)-2-methylpropanoic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Acetylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2][3][4][5] This document details its chemical properties, provides a list of known synonyms, and outlines experimental protocols for its synthesis.

Core Synonyms and Identifiers

This compound is known by a variety of synonyms in chemical literature and commercial listings. Proper identification is crucial for accurate research and sourcing.

Synonym Identifier Type Identifier
3-acetylsulfanyl-2-methylpropanoic acidIUPAC Name
3-Acetylthioisobutyric acidCommon Name
Propanoic acid, 3-(acetylthio)-2-methyl-CA Index Name
Captopril EP Impurity GPharmacopeial Name
(RS)-3-Acetylthio-2-methylpropionic acidStereochemistry
(±)-3-Acetylthio-2-methylpropionic acidStereochemistry
2-(Acetylthiomethyl)propanoic AcidAlternate Name
3-Mercapto-2-methylpropionic acid acetateAlternate Name
CAS Number33325-40-5
PubChem CID118073
EC Number251-458-5
UNIIR696CMV409

A comprehensive list of synonyms can be found in the PubChem database for this compound.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.

Property Value Source
Molecular FormulaC6H10O3SPubChem[6]
Molecular Weight162.21 g/mol PubChem[6]
AppearanceWhite SolidChemicalBook[2]
Boiling Point128.5-131 °C at 2.6 mmHgPrepChem.com[7]
Density1.178 g/mL at 20°CChemBK[8]
InChIInChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)LGC Standards[4]
Canonical SMILESCC(C(=O)O)CSC(=O)CPubChem[6]

Spectral Data Summary

Spectroscopic data is critical for the verification of the identity and purity of this compound. The following table summarizes available spectral information.

Spectroscopy Type Data Reference
1H NMRPubChem CID 118073[6]
IRPubChem CID 118073[6]
Mass SpectrometryPubChem CID 118073[6]
FTIRPharmaffiliates[9]
13C NMRPharmaffiliates[9]

Experimental Protocols

The primary application of this compound is as a precursor in the synthesis of Captopril.[10][11] The following protocols detail its synthesis and subsequent use.

Synthesis of this compound

This protocol describes the synthesis of racemic 3-acetylthio-2-methylpropanoic acid via the 1,4-addition of thioacetic acid to methacrylic acid.[1][7]

Materials:

  • Thioacetic acid

  • Methacrylic acid

Procedure:

  • A mixture of thioacetic acid (50 g) and methacrylic acid (40.7 g) is heated on a steam bath for one hour.[7]

  • The reaction mixture is then stored at room temperature for 18 hours.[7]

  • The completion of the reaction should be confirmed by NMR spectroscopy to ensure all methacrylic acid has been consumed.[7]

  • The reaction mixture is then distilled under vacuum.

  • The desired 3-acetylthio-2-methylpropanoic acid is collected as the fraction with a boiling point of 128.5°-131°C at 2.6 mmHg.[7] The expected yield is approximately 64 g.[7]

Synthesis of Captopril from this compound

This protocol outlines the conversion of this compound to the ACE inhibitor Captopril.[1][10] This process involves the formation of an acid chloride, coupling with L-proline, and subsequent deprotection.[1][11]

Step 1: Formation of (S)-3-Acetylthio-2-methylpropanoyl Chloride [1]

  • In a reaction flask, combine 14.5 g of (S)-3-Acetylthio-2-methylpropanoic acid and 80 ml of dichloromethane.[1]

  • Cool the mixture and slowly add thionyl chloride.

  • After the addition is complete, allow the reaction to proceed to completion.

  • Remove the solvent and any excess thionyl chloride under reduced pressure to yield (S)-3-acetylthio-2-methylpropanoyl chloride.[1]

Step 2: Coupling with L-Proline [1]

  • Dissolve 10 g of L-proline in 60 ml of purified water in a reaction flask and cool to -2°C.[1]

  • Slowly add the (S)-3-acetylthio-2-methylpropanoyl chloride to the L-proline solution while maintaining a low temperature.

  • The product is then extracted twice with 100 ml portions of dichloromethane.[1]

Step 3: Ammonolysis to Yield Captopril [1]

  • Cool the solution containing the coupled product to -2 to 0°C.[1]

  • Add 21 g of the product from the previous step (as the free acid) to the cooled solution.[1]

  • Raise the temperature to 35-40°C and maintain for 1.5 hours.[1]

  • Acidify the reaction mixture with concentrated hydrochloric acid.[1]

  • The final Captopril product is then concentrated.[1]

Logical Workflow

The synthesis of Captopril from this compound follows a well-defined synthetic pathway. This workflow is crucial for understanding the sequence of reactions and transformations.

G cluster_synthesis Synthesis of Captopril A Thioacetic Acid + Methacrylic Acid B This compound A->B 1,4-Addition C 3-Acetylthio-2-methylpropanoyl Chloride B->C + SOCl2 E 1-(3-Acetylthio-2-methylpropanoyl)-L-proline C->E + L-Proline D L-Proline D->E F Captopril E->F Ammonolysis

Caption: Synthetic pathway of Captopril from Thioacetic Acid and Methacrylic Acid.

Biological Activity

While the predominant focus of literature is on its role as a synthetic intermediate, there is some evidence to suggest that this compound may exhibit biological activity. It has been shown to inhibit the enzyme choline (B1196258) kinase from rat liver, which prevents the formation of phosphatidylcholine in fat cells.[12] However, this aspect of its pharmacology is not extensively studied.

Signaling Pathway

Due to its primary role as a chemical intermediate in the synthesis of Captopril, there are no well-defined signaling pathways directly attributed to this compound in the current body of scientific literature. Its biological effects are largely considered in the context of being a precursor to the pharmacologically active Captopril.

G A This compound B Choline Kinase A->B Inhibition C Phosphatidylcholine Formation B->C Catalysis

Caption: Inhibition of Choline Kinase by this compound.

References

Methodological & Application

Synthesis of Captopril from 3-(Acetylthio)-2-methylpropanoic acid: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, from the key intermediate 3-(acetylthio)-2-methylpropanoic acid. Detailed experimental protocols for each synthetic step, quantitative data summaries, and visual representations of the reaction workflow and the drug's mechanism of action are presented. This guide is intended to serve as a practical resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction

Captopril, chemically known as (2S)-1-((2S)-3-mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, was the first orally active ACE inhibitor and represents a significant milestone in the treatment of hypertension and congestive heart failure.[1] Its therapeutic efficacy stems from its ability to inhibit the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[2] The synthesis of Captopril from this compound involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final active pharmaceutical ingredient (API).[3][4] This document outlines a reliable and reproducible synthetic route.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Captopril.

Table 1: Reagents and Molar Equivalents for the Synthesis of (2S)-3-(Acetylthio)-2-methylpropanoyl chloride

ReagentMolecular Weight ( g/mol )AmountMolesMolar Equivalent
(2S)-3-(Acetylthio)-2-methylpropanoic acid162.2214.5 g0.0891.0
Thionyl chloride118.9712.5 g0.1051.18
Dichloromethane84.9380 mL--

Table 2: Reagents and Molar Equivalents for the Coupling of (2S)-3-(Acetylthio)-2-methylpropanoyl chloride with L-Proline

ReagentMolecular Weight ( g/mol )AmountMolesMolar Equivalent
L-Proline115.1310 g0.0871.0
(2S)-3-(Acetylthio)-2-methylpropanoyl chloride180.6615.5 g0.086~1.0
Sodium Hydroxide (B78521)40.007.2 g0.182.07
Water18.02130 mL--

Table 3: Reagents for the Deprotection of 1-(3-acetylthio-2-methylpropanoyl)-L-proline to Captopril

ReagentMolecular Weight ( g/mol )Amount
1-(3-acetylthio-2-methylpropanoyl)-L-proline259.3221 g
Sodium Hydroxide40.0014 g
Water18.0230 mL

Table 4: Expected Yields and Purity

StepProductTheoretical YieldActual YieldPurity
Acid Chloride Formation(2S)-3-(Acetylthio)-2-methylpropanoyl chloride16.1 g15.7 g (97%)-
Coupling Reaction1-(3-acetylthio-2-methylpropanoyl)-L-proline22.5 g21.2 g (95%)>97%
DeprotectionCaptopril18.9 g16.4 g (93%)>99%

Experimental Protocols

Protocol 1: Synthesis of (2S)-3-(Acetylthio)-2-methylpropanoyl chloride

This protocol describes the conversion of this compound to its corresponding acid chloride using thionyl chloride.

Materials:

  • (2S)-3-(Acetylthio)-2-methylpropanoic acid: 14.5 g

  • Thionyl chloride: 12.5 g

  • Dichloromethane (anhydrous): 80 mL

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask containing 80 mL of anhydrous dichloromethane, add 14.5 g of (2S)-3-(acetylthio)-2-methylpropanoic acid.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 12.5 g of thionyl chloride to the solution dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature below 20 °C.[4]

  • After the addition is complete, stir the reaction mixture at 20-25 °C for 1 hour, followed by 2 hours at 35-40 °C.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain (2S)-3-(acetylthio)-2-methylpropanoyl chloride as an oil. The crude product is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-(3-acetylthio-2-methylpropanoyl)-L-proline

This protocol details the acylation of L-proline with the synthesized acid chloride in a basic aqueous medium.

Materials:

  • L-Proline: 10 g

  • (2S)-3-(Acetylthio)-2-methylpropanoyl chloride (from Protocol 1): 15.5 g

  • Sodium hydroxide (NaOH): 7.2 g

  • Purified water: 130 mL

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Ice bath

  • pH meter

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g of L-proline in 60 mL of purified water.

  • Prepare a sodium hydroxide solution by dissolving 7.2 g of NaOH in 70 mL of water.

  • Cool the L-proline solution to -2 °C in an ice-salt bath.

  • Adjust the pH of the L-proline solution to 8-10 by the dropwise addition of the prepared sodium hydroxide solution.[4]

  • Slowly add 15.5 g of (2S)-3-(acetylthio)-2-methylpropanoyl chloride to the L-proline solution while simultaneously adding the sodium hydroxide solution dropwise to maintain the pH between 8 and 10 and the temperature between 0-5 °C.[4]

  • After the addition is complete, continue stirring the reaction mixture for 10 minutes at 0-5 °C.

  • Allow the reaction mixture to warm to 25-30 °C and stir for an additional 3 hours.[4]

  • Upon completion of the reaction, cool the mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Extract the product twice with 100 mL portions of ethyl acetate.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-acetylthio-2-methylpropanoyl)-L-proline as a viscous oil.

Protocol 3: Synthesis of Captopril (Deprotection)

This final step involves the removal of the acetyl protecting group via ammonolysis or basic hydrolysis to yield Captopril.

Materials:

  • 1-(3-acetylthio-2-methylpropanoyl)-L-proline (from Protocol 2): 21 g

  • Sodium hydroxide (NaOH): 14 g

  • Purified water: 30 mL

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane

  • Zinc powder (optional, for disulfide reduction)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 250 mL reaction flask, dissolve 14 g of sodium hydroxide in 30 mL of purified water and cool the solution to -2 to 0 °C.[3]

  • Add 21 g of 1-(3-acetylthio-2-methylpropanoyl)-L-proline to the cooled sodium hydroxide solution.

  • Raise the temperature to 35-40 °C and maintain for 1.5 hours.[3][5]

  • After the reaction is complete, cool the mixture to 25-30 °C and adjust the pH to 1-2 with concentrated hydrochloric acid.[3]

  • (Optional) To reduce any disulfide impurities, zinc powder can be added and the mixture stirred for 1 hour.[6]

  • Extract the aqueous layer twice with 100 mL portions of dichloromethane.[3]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Captopril.

  • The crude Captopril can be further purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection A 3-(Acetylthio)-2- methylpropanoic acid C 3-(Acetylthio)-2- methylpropanoyl chloride A->C DCM, 0-40°C B Thionyl Chloride (SOCl2) B->C E 1-(3-acetylthio-2-methyl- propanoyl)-L-proline C->E NaOH, H2O, 0-30°C, pH 8-10 D L-Proline D->E F Captopril E->F 1. NaOH, H2O, 35-40°C 2. HCl

Caption: Synthetic workflow for the preparation of Captopril.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE->AngiotensinII Bradykinin Bradykinin InactivePeptides Inactive Peptides ACE->InactivePeptides Captopril Captopril Captopril->ACE Inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Bradykinin->ACE Bradykinin->InactivePeptides Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of Captopril in the Renin-Angiotensin-Aldosterone System.

References

Application Notes and Protocols for 3-(Acetylthio)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)-2-methylpropanoic acid is a versatile organic compound with significant applications in both pharmaceutical synthesis and biochemical research. Primarily recognized as a crucial intermediate in the industrial synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor, it also exhibits inhibitory activity against choline (B1196258) kinase, a key enzyme in cellular signaling and lipid metabolism.[1][2] These dual roles make it a compound of interest for professionals in drug development and cell biology.

This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role as a choline kinase inhibitor.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₆H₁₀O₃S[3]
Molecular Weight162.21 g/mol [3]
CAS Number33325-40-5[3]
AppearanceWhite to off-white solid or colorless to pale yellow liquid
SolubilitySparingly soluble in water
SafetyIrritating to eyes, respiratory system, and skin.[3]

Note: Users should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Applications in Research and Drug Development

Intermediate in Captopril Synthesis

This compound is a well-established key intermediate in the synthesis of Captopril, a widely used medication for the treatment of hypertension and certain types of congestive heart failure. The synthesis involves the acylation of L-proline with a derivative of this compound, followed by deprotection of the thiol group.

Choline Kinase Inhibition

This compound has been identified as an inhibitor of choline kinase from rat liver.[1][2] Choline kinase is the initial enzyme in the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes. Aberrant choline metabolism is a hallmark of many cancers, making choline kinase a potential therapeutic target. Inhibition of choline kinase can disrupt cell signaling pathways, such as the MAPK and PI3K/AKT pathways, that are crucial for cancer cell proliferation and survival.

Quantitative Data

Target EnzymeInhibitorIC50Assay Conditions
Choline Kinase (from rat liver)This compoundTo be determined experimentallySee Protocol 1

Experimental Protocols

Protocol 1: Determination of IC50 of this compound against Choline Kinase

This protocol describes a general method for determining the IC50 value of an inhibitor for an enzyme, adapted for this compound and choline kinase. A common method for assaying choline kinase activity is a coupled-enzyme spectrophotometric assay or a radioisotope-based assay.

Objective: To determine the concentration of this compound that inhibits 50% of choline kinase activity.

Materials:

  • Purified choline kinase (e.g., from rat liver)

  • This compound

  • Choline chloride

  • ATP (Adenosine triphosphate)

  • Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase for spectrophotometric assay)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced)

  • Phosphoenolpyruvate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • [γ-³²P]ATP (for radioisotope assay)

  • Phosphocellulose paper (for radioisotope assay)

  • Scintillation counter (for radioisotope assay)

Procedure (Spectrophotometric Assay):

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations for testing (e.g., from 1 nM to 1 mM).

    • Prepare a reaction mixture containing assay buffer, choline chloride, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a fixed amount of choline kinase to each well.

    • Add the various concentrations of this compound to the wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (background).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the choline kinase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the control with no inhibitor (set as 100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Procedure (Radioisotope Assay):

  • Prepare Reagents:

    • Prepare serial dilutions of this compound as described above.

    • Prepare a reaction mixture containing assay buffer, choline chloride, and [γ-³²P]ATP.

  • Enzyme Inhibition Assay:

    • In microcentrifuge tubes, add a fixed amount of choline kinase.

    • Add the different concentrations of the inhibitor.

    • Pre-incubate as described above.

    • Start the reaction by adding the [γ-³²P]ATP-containing reaction mixture.

    • Incubate at 37°C for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding a solution like cold 10% trichloroacetic acid.

  • Separation and Detection:

    • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unreacted [γ-³²P]ATP.

    • Measure the radioactivity of the [³²P]phosphocholine product using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed for each inhibitor concentration.

    • Determine the percent inhibition and plot against the inhibitor concentration to calculate the IC50.

Signaling Pathways and Workflows

The following diagrams illustrate the choline kinase signaling pathway and a general experimental workflow for screening enzyme inhibitors.

choline_kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC Phosphatidylcholine Choline Choline CK Choline Kinase Choline->CK ATP ATP ATP->CK ADP ADP CK->ADP PCho Phosphocholine CK->PCho Inhibitor 3-(Acetylthio)-2- methylpropanoic acid Inhibitor->CK Kennedy Kennedy Pathway PCho->Kennedy Signaling Downstream Signaling (MAPK, PI3K/AKT) PCho->Signaling Kennedy->PC Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Choline Kinase Signaling Pathway.

experimental_workflow cluster_workflow Inhibitor Screening Workflow start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) assay_setup Set up Assay Plate: - Enzyme - Serial dilutions of Inhibitor start->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate/ATP) pre_incubation->reaction_initiation data_acquisition Measure Enzyme Activity (e.g., Absorbance change) reaction_initiation->data_acquisition data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve data_acquisition->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Experimental Workflow for IC50 Determination.

References

Applications of 3-(Acetylthio)-2-methylpropanoic Acid in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)-2-methylpropanoic acid is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably the angiotensin-converting enzyme (ACE) inhibitor, Captopril (B1668294).[1][2][3][4][5] Captopril is a widely prescribed medication for the management of hypertension and certain types of congestive heart failure.[6] The thioacetyl group in this compound serves as a protected form of the essential thiol group in Captopril, which is vital for its biological activity. This document provides detailed application notes, experimental protocols, and visualizations related to the use of this compound in drug development.

Application Notes

The primary and most well-documented application of this compound in drug development is its role as a key chiral building block in the synthesis of Captopril.[1][2][3] The stereochemistry of this intermediate is critical for the therapeutic efficacy of the final drug molecule. The synthesis of Captopril from (S)-3-acetylthio-2-methylpropanoic acid is an efficient process suitable for industrial-scale production.

Beyond its role in Captopril synthesis, there are reports suggesting that this compound may possess intrinsic biological activity. It has been shown to inhibit the enzyme choline (B1196258) kinase from rat liver, which in turn prevents the formation of phosphatidylcholine in fat cells.[7] However, detailed quantitative data and extensive studies on this inhibitory activity are not widely available in the current scientific literature.

Key Applications:
  • Intermediate in Captopril Synthesis: Serves as a pivotal precursor in the multi-step synthesis of the ACE inhibitor Captopril.[1][2]

  • Source of Chiral Moiety: Provides the necessary stereospecific backbone for the pharmacologically active enantiomer of Captopril.

  • Potential Enzyme Inhibition: Exhibits inhibitory effects on choline kinase, suggesting a potential, though less explored, area for further research.[7]

Data Presentation

The following table summarizes the key quantitative data related to the synthesis of Captopril from this compound, as compiled from various sources.

StepReactantsProductYield (%)Purity (%)Reference(s)
1. Acid Chloride Formation 3-Acetylthio-2-methylpropanoic acid, Thionyl chloride3-Acetylthio-2-methylpropanoyl chloride97-98-[8]
2. Coupling with L-Proline 3-Acetylthio-2-methylpropanoyl chloride, L-Proline1-(3-Acetylthio-2-methylpropanoyl)-L-proline95-[9]
3. Deprotection (Ammonolysis) 1-(3-Acetylthio-2-methylpropanoyl)-L-proline, AmmoniaCaptopril93-[9]

Experimental Protocols

Protocol 1: Synthesis of Captopril from this compound

This protocol outlines the key steps for the synthesis of Captopril, starting from this compound.

Step 1: Formation of (S)-3-Acetylthio-2-methylpropanoyl Chloride

  • Materials:

    • (S)-3-Acetylthio-2-methylpropanoic acid (14.5 g)

    • Thionyl chloride (12.5 g)

    • Dichloromethane (80 ml)

    • Reaction flask (250 ml)

  • Procedure:

    • To a 250 ml reaction flask, add 14.5 g of (S)-3-acetylthio-2-methylpropanoic acid and 80 ml of dichloromethane.

    • While stirring, slowly add 12.5 g of thionyl chloride, ensuring the temperature is maintained at or below 20°C.

    • After the addition is complete, continue the reaction at 20-25°C for 1 hour.

    • Increase the temperature to 35-40°C and continue the reaction for an additional 2 hours.

    • Upon completion, remove the solvent and any excess thionyl chloride under reduced pressure to yield (S)-3-acetylthio-2-methylpropanoyl chloride. A yield of approximately 98% (15.7 g) can be expected.[8]

Step 2: Coupling with L-Proline to form 1-(3-Acetylthio-2-methylpropanoyl)-L-proline

  • Materials:

    • (S)-3-Acetylthio-2-methylpropanoyl chloride (from Step 1)

    • L-Proline (10 g)

    • Sodium hydroxide (B78521) solution (7.2 g NaOH in 70 ml water)

    • Purified water (60 ml)

    • Ethyl acetate (B1210297) (for extraction)

    • Concentrated hydrochloric acid

  • Procedure:

    • In a reaction flask, dissolve 10 g of L-proline in 60 ml of purified water.

    • Cool the solution to -2°C.

    • Slowly add the (S)-3-acetylthio-2-methylpropanoyl chloride to the L-proline solution while simultaneously adding the sodium hydroxide solution dropwise to maintain the pH between 8 and 10.

    • Control the temperature between 0-5°C during the addition.

    • After the addition is complete, allow the reaction to proceed for 10 minutes, then re-check and adjust the pH if necessary.

    • Raise the temperature to 25-30°C and continue the reaction for 3 hours.

    • At the end of the reaction, adjust the pH to 1-2 with concentrated hydrochloric acid.

    • Extract the product twice with 100 ml portions of ethyl acetate.

    • Combine the organic phases and concentrate to obtain the free acid, 1-(3-acetylthio-2-methylpropanoyl)-L-proline. A yield of approximately 95% (21.2 g) can be expected.[9]

Step 3: Deprotection to Yield Captopril

  • Materials:

    • 1-(3-Acetylthio-2-methylpropanoyl)-L-proline (21 g)

    • Sodium hydroxide (14 g)

    • Purified water (30 ml)

    • Concentrated hydrochloric acid

    • Dichloromethane (for extraction)

    • Zinc powder (0.5 g)

  • Procedure:

    • In a 250 ml reaction flask, dissolve 14 g of sodium hydroxide in 30 ml of purified water.

    • Cool the solution to -2 to 0°C.

    • Add 21 g of the product from Step 2 (free acid) to the cooled solution.

    • Raise the temperature to 35-40°C and maintain for 1.5 hours.

    • After the reaction is complete, cool the mixture to 25-30°C.

    • Adjust the pH to 1-2 with concentrated hydrochloric acid.

    • Add 0.5 g of zinc powder and stir for 1 hour.

    • Filter the solution.

    • Extract the filtrate twice with 100 ml portions of dichloromethane.

    • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to yield Captopril. A yield of approximately 93% (16.4 g) can be expected.[9]

Visualizations

Synthesis_of_Captopril cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Coupling Reaction cluster_3 Final Product A 3-(Acetylthio)-2- methylpropanoic acid C 3-Acetylthio-2- methylpropanoyl chloride A->C Step 1: Acid Chloride Formation B Thionyl Chloride E 1-(3-Acetylthio-2- methylpropanoyl)-L-proline C->E Step 2: Coupling D L-Proline F Captopril E->F Step 3: Deprotection Experimental_Workflow start Start: This compound step1 React with Thionyl Chloride (20-40°C, 3h) start->step1 intermediate1 Intermediate: 3-Acetylthio-2-methylpropanoyl chloride step1->intermediate1 step2 Couple with L-Proline (0-30°C, pH 8-10, 3h) intermediate1->step2 intermediate2 Intermediate: 1-(3-Acetylthio-2-methylpropanoyl)-L-proline step2->intermediate2 step3 Ammonolysis for Deprotection (35-40°C, 1.5h) intermediate2->step3 end Final Product: Captopril step3->end

References

Application Notes and Protocols for the Quantification of 3-(Acetylthio)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)-2-methylpropanoic acid, also known as Captopril (B1668294) EP Impurity G, is a key intermediate and potential impurity in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The accurate quantification of this compound is crucial for quality control during the manufacturing process of Captopril and to ensure the safety and efficacy of the final drug product. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

PropertyValue
Chemical Formula C₆H₁₀O₃S
Molecular Weight 162.21 g/mol
CAS Number 33325-40-5
Appearance White to off-white solid
IUPAC Name 3-acetylsulfanyl-2-methylpropanoic acid

Analytical Methods Overview

The quantification of this compound can be effectively achieved using reversed-phase HPLC with UV detection, a widely accessible and robust technique. For higher sensitivity and selectivity, particularly in complex matrices, an LC-MS/MS method is also presented. The choice of method will depend on the specific requirements of the analysis, such as the concentration range of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from the United States Pharmacopeia (USP) monograph for Captopril, which includes this compound in its resolution solution, demonstrating its suitability for separation and quantification.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Chemicals and Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Captopril reference standard (for resolution check)

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., L1 packing)
Mobile Phase A mixture of methanol, water, and phosphoric acid. A common starting point is a filtered and degassed mixture of a 9 in 100 solution of tetrahydrofuran (B95107) in methanol and a 1 in 2000 solution of phosphoric acid in water (33:67)[1][2][3]. An alternative is Methanol:Water (55:45, v/v) with 0.05% Trifluoroacetic acid[4].
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[1][2][3][4]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol to obtain a final concentration within the calibration range.

  • Resolution Solution: Prepare a solution containing approximately 10 µg/mL each of Captopril and this compound in methanol to verify the separation of the two compounds[1][2][3].

5. System Suitability:

  • Inject the resolution solution. The resolution between the Captopril and this compound peaks should be not less than 2.0.

  • Inject the standard solution at the mid-point of the calibration range six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes typical performance characteristics for the analysis of Captopril impurities using HPLC-UV. These values can be used as a starting point for the validation of the method for this compound.

ParameterTypical Value
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of the impurity in biological matrices, an LC-MS/MS method is recommended.

Experimental Protocol

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Data acquisition and processing software

2. Chemicals and Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass)

3. Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 mm x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

4. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound
Product Ion (Q3) To be determined by direct infusion of the standard
Collision Energy To be optimized for the specific MRM transition
Source Temperature To be optimized for the instrument
Ion Spray Voltage To be optimized for the instrument

5. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate blank matrix (e.g., drug-free plasma, placebo formulation) with the analyte and a constant concentration of the internal standard.

  • Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required. For example, to 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard, vortex, and centrifuge. The supernatant can then be injected into the LC-MS/MS system.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (LC-MS/MS)

This method offers significantly lower detection and quantification limits compared to HPLC-UV.

ParameterTypical Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) < 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions calibration Generate Calibration Curve (Inject Standards) prep_std->calibration prep_sample Prepare Sample Solution sample_analysis Analyze Samples prep_sample->sample_analysis prep_res Prepare Resolution Solution sys_suit System Suitability Test (Inject Resolution Solution) prep_res->sys_suit hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->sys_suit sys_suit->calibration If passes calibration->sample_analysis data_acq Data Acquisition sample_analysis->data_acq quantification Quantify Analyte data_acq->quantification reporting Generate Report quantification->reporting Method_Selection start Need to Quantify This compound decision High Sensitivity Required? start->decision hplc HPLC-UV Method (Robust, Cost-Effective) decision->hplc No lcms LC-MS/MS Method (High Sensitivity & Selectivity) decision->lcms Yes end Quantitative Result hplc->end lcms->end

References

Application Notes and Protocols: 3-(Acetylthio)-2-methylpropanoic acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of 3-(Acetylthio)-2-methylpropanoic acid as a pivotal research tool, particularly in the field of pharmaceutical drug development. Detailed protocols and relevant data are presented to facilitate its use in a laboratory setting.

Introduction

This compound is a sulfur-containing carboxylic acid that has garnered significant attention in medicinal chemistry and drug synthesis. Its most prominent role is as a key intermediate in the synthesis of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor.[1] Captopril is a widely used therapeutic agent for the management of hypertension and certain types of congestive heart failure.[1] The thioacetyl group within this compound serves as a protected form of the critical thiol group in Captopril, which is essential for its biological activity.[2] The stereochemistry of this intermediate, specifically the (S)-enantiomer, is crucial for the therapeutic efficacy of the final Captopril molecule.[3]

Beyond its role in Captopril synthesis, this compound has been investigated as an enzyme inhibitor, for instance, showing inhibitory activity against choline (B1196258) kinase in rat liver.[4] It can also be utilized as a derivatizing agent in gas chromatography for the identification of structurally similar compounds.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀O₃S[5]
Molecular Weight 162.21 g/mol [5]
CAS Number 33325-40-5[6]
Appearance White Solid[7]
Melting Point 5 °C[8]
Boiling Point 120-132 °C (1 mmHg)[8]
Density 1.178 g/mL at 20°C[8]
IUPAC Name 3-acetylsulfanyl-2-methylpropanoic acid[5]
Synonyms 3-Acetylthioisobutyric acid, Captopril EP Impurity G, 3-Mercapto-2-methylpropionic acid acetate (B1210297)[5][9]

Primary Application: Synthesis of Captopril

The principal application of this compound in research and drug development is its use as a precursor in the chemical synthesis of Captopril.[10][11] The synthetic route involves a multi-step process that leverages the reactivity of the carboxylic acid and the protected thiol group.

Synthetic Pathway Overview

The synthesis of Captopril from this compound can be conceptually broken down into three key stages:

  • Activation of the Carboxylic Acid: The carboxylic acid moiety is converted into a more reactive species, typically an acid chloride, to facilitate amide bond formation.

  • Coupling with L-Proline: The activated intermediate is then reacted with the amino acid L-proline to form an amide linkage.

  • Deprotection of the Thiol Group: The final step involves the removal of the acetyl protecting group to reveal the free thiol, yielding the active Captopril molecule.

A diagram illustrating this synthetic pathway is provided below.

Captopril_Synthesis cluster_0 Activation cluster_1 Coupling cluster_2 Deprotection A 3-(Acetylthio)-2- methylpropanoic acid B (S)-3-Acetylthio-2- methylpropanoyl chloride A->B SOCl₂ A:s->B:w D 1-(3-Acetylthio-2- methylpropanoyl)-L-proline B->D Amide Bond Formation B:e->D:w C L-Proline C->D Amide Bond Formation C:e->D:w E Captopril D->E Ammonolysis / Hydrolysis D:e->E:w

Caption: Synthetic pathway of Captopril from this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of Captopril using this compound.

Protocol 1: Synthesis of (S)-3-Acetylthio-2-methylpropanoyl Chloride [2]

  • Objective: To convert (S)-3-Acetylthio-2-methylpropanoic acid to its corresponding acid chloride.

  • Materials:

  • Procedure:

    • In a suitable reaction flask, dissolve 14.5 g of (S)-3-Acetylthio-2-methylpropanoic acid in 80 ml of dichloromethane.

    • While stirring, slowly add 12.5 g of thionyl chloride to the solution. Maintain the reaction temperature at or below 20°C during the addition.

    • After the addition is complete, continue stirring the reaction mixture at 20-25°C for 1 hour.

    • Increase the temperature to 35-40°C and maintain for an additional 2 hours.

    • The resulting solution containing (S)-3-Acetylthio-2-methylpropanoyl chloride can be used directly in the next step.

Protocol 2: Coupling of (S)-3-Acetylthio-2-methylpropanoyl Chloride with L-Proline [2][12]

  • Objective: To form the amide bond between the acid chloride and L-proline.

  • Materials:

    • (S)-3-Acetylthio-2-methylpropanoyl chloride solution from Protocol 1

    • L-Proline (10 g)

    • Sodium hydroxide (B78521) solution

    • Purified water (60 ml)

    • Ethyl acetate (for extraction)

    • Concentrated hydrochloric acid

  • Procedure:

    • In a separate reaction flask, dissolve 10 g of L-proline in 60 ml of purified water.

    • Cool the L-proline solution to -2°C.

    • Slowly add the (S)-3-Acetylthio-2-methylpropanoyl chloride solution to the cooled L-proline solution while vigorously stirring.

    • During the addition, maintain the pH of the reaction mixture between 8 and 10 by the dropwise addition of a sodium hydroxide solution. Keep the temperature between 0-5°C.

    • After the addition is complete, allow the reaction to proceed for 10 minutes, then raise the temperature to 25-30°C and continue stirring for 3 hours.

    • At the end of the reaction, acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid.

    • Extract the product, 1-(3-acetylthio-2-methylpropanoyl)-L-proline, with ethyl acetate (2 x 100 ml).

    • Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Deprotection to Yield Captopril [2][12]

  • Objective: To remove the acetyl protecting group to form the final Captopril product.

  • Materials:

    • 1-(3-acetylthio-2-methylpropanoyl)-L-proline (21 g)

    • Sodium hydroxide (14 g)

    • Purified water (30 ml)

    • Concentrated hydrochloric acid

    • Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a reaction flask, dissolve 14 g of sodium hydroxide in 30 ml of purified water and cool the solution to -2 to 0°C.

    • Add the 21 g of 1-(3-acetylthio-2-methylpropanoyl)-L-proline to the cold sodium hydroxide solution.

    • Raise the temperature to 35-40°C and stir for 1.5 hours.

    • After the reaction is complete, cool the mixture to 25-30°C and adjust the pH to 1-2 with concentrated hydrochloric acid.

    • Filter the solution.

    • Extract the filtrate with dichloromethane (2 x 100 ml).

    • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Captopril.

Quantitative Data

The following table summarizes the typical yields for each step of the Captopril synthesis.

StepProductTypical YieldReference
Coupling 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline95%[12]
Deprotection Captopril93%[12]

Alternative Synthetic Strategies

While the above protocol represents a common and direct method, alternative synthetic routes for Captopril also utilize this compound or its derivatives. These alternative strategies may involve different protecting groups or coupling agents.

Alternative_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product A Methacrylic Acid C 3-Acetylthio-2- methylpropanoic acid A->C 1,4-Addition A:e->C:w B Thioacetic Acid B->C B:e->C:w D Captopril C->D Multi-step Synthesis (Activation, Coupling, Deprotection) C:e->D:w

Caption: General workflow for Captopril synthesis starting from basic precursors.

One such alternative involves the reaction of methacrylic acid with thioacetic acid to first synthesize this compound, which then proceeds through the previously described steps.[13] Another approach involves the acylation of L-proline with 3-chloro-2-methylpropanoyl chloride followed by displacement of the chloride with a sulfur nucleophile.[13]

Safety and Handling

This compound is classified as an irritant.[5] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[5] If ingested or in case of feeling unwell, seek immediate medical advice.[8]

Conclusion

This compound is an indispensable research tool, particularly in the synthesis of the ACE inhibitor Captopril. The protocols and data presented here provide a framework for its effective use in a research and development setting. Its well-defined role in the synthesis of a clinically significant drug underscores its importance in medicinal chemistry and pharmaceutical science.

References

Application Notes and Protocols for the Derivatization of 3-(Acetylthio)-2-methylpropanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)-2-methylpropanoic acid is a key intermediate and a known impurity in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension.[1] Accurate and sensitive quantification of this compound is crucial for quality control and impurity profiling in drug development and manufacturing. Due to its polarity and low volatility, direct analysis of this compound by gas chromatography (GC) is challenging, often leading to poor peak shape and low sensitivity.[2]

Derivatization is a chemical modification technique employed to convert the analyte into a more volatile and thermally stable form, making it amenable to GC analysis.[3][4] This process typically involves the modification of the polar carboxyl group into a less polar ester or silyl (B83357) ester.[2] These modifications reduce hydrogen bonding and increase the volatility of the analyte, resulting in improved chromatographic separation, peak symmetry, and detection sensitivity.[3][5] This application note provides detailed protocols for two common and effective derivatization methods for this compound: Silylation and Esterification (Methylation) .

Principles of Derivatization for GC Analysis

The primary objective of derivatizing this compound is to replace the active hydrogen in its carboxylic acid functional group with a non-polar group. This transformation overcomes the limitations of analyzing polar compounds by GC.

  • Silylation: This is a widely used derivatization technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[5] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective and react with carboxylic acids to form TMS esters, which are significantly more volatile and thermally stable.[6]

  • Alkylation (Esterification): This method involves converting the carboxylic acid into an ester, typically a methyl ester, by reacting it with an alkylating agent.[3][7] Reagents like Boron trifluoride (BF3) in methanol (B129727) are commonly used for this purpose.[8] The resulting methyl ester is less polar and more volatile than the parent carboxylic acid.

Experimental Protocols

Method 1: Silylation using BSTFA with TMCS as a Catalyst

This protocol details the formation of a trimethylsilyl (TMS) ester of this compound, which is highly suitable for GC-MS analysis.

Materials:

  • This compound standard or sample extract, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (or other suitable solvent like acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Protocol:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Moisture can deactivate the silylating reagent.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of pyridine (or another suitable solvent) to dissolve the analyte.

  • Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial. The addition of a catalyst like TMCS can enhance the reactivity of BSTFA, especially for hindered compounds.[3]

  • Incubation: Securely cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

G cluster_workflow Silylation Workflow start Dried Sample of This compound add_solvent Add 100 µL Pyridine start->add_solvent add_reagent Add 100 µL BSTFA + 1% TMCS add_solvent->add_reagent vortex Vortex for 30 seconds add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool analyze GC-MS Analysis cool->analyze

Silylation Derivatization Workflow
Method 2: Esterification using BF3-Methanol

This protocol describes the conversion of this compound to its methyl ester for GC analysis.

Materials:

  • This compound standard or sample

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Separatory funnel or centrifuge tubes for extraction

  • Nitrogen evaporator (optional)

  • GC-FID or GC-MS system

Protocol:

  • Sample Preparation: Place up to 1 mg of the sample or standard into a reaction vial.

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol solution to the vial.

  • Derivatization Reaction: Securely cap the vial and heat at 60°C for 15 minutes in a heating block or water bath.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a tube containing 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers or allow them to separate in a separatory funnel.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.

  • Concentration (Optional): If necessary, concentrate the sample under a gentle stream of nitrogen.

  • Analysis: The derivatized sample is now ready for injection into the GC system.

G cluster_workflow Esterification Workflow start Sample of This compound add_reagent Add 1 mL of 14% BF3-Methanol start->add_reagent heat Heat at 60°C for 15 min add_reagent->heat cool Cool to Room Temperature heat->cool extract Extract with Hexane and Saturated NaCl cool->extract separate Collect Hexane Layer extract->separate dry Dry with Anhydrous Na2SO4 separate->dry analyze GC Analysis dry->analyze

Esterification Derivatization Workflow

Data Presentation

The following tables summarize typical quantitative data that can be expected from the GC analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-MS Parameters for Analysis of Derivatized Analytes

ParameterSilylated Derivative (TMS-Ester)Methyl Ester Derivative
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-Wax (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.0 mL/minHelium at 1.2 mL/min
Oven Program 80°C (2 min), ramp to 250°C at 15°C/min, hold 5 min70°C (1 min), ramp to 220°C at 10°C/min, hold 3 min
Injector Temp. 250°C240°C
Injection Mode SplitlessSplit (20:1)
MS Ion Source 230°C230°C
MS Quad Temp. 150°C150°C
Ionization Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV

Table 2: Performance Characteristics of Derivatization Methods

ParameterSilylation (BSTFA + TMCS)Esterification (BF3-Methanol)
Typical Retention Time ~ 9.5 min~ 7.8 min
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL
Linearity (r²) > 0.998> 0.995
Precision (%RSD) < 5%< 7%

Logical Relationship of Derivatization Choice

The selection of the derivatization method depends on several factors including the analytical objective, available instrumentation, and the nature of the sample matrix.

G cluster_logic Derivatization Method Selection start Analytical Goal for This compound high_sensitivity High Sensitivity & Specificity (e.g., Trace Impurity Analysis) start->high_sensitivity routine_qc Routine Quality Control (Higher Concentration) start->routine_qc silylation Silylation (BSTFA) high_sensitivity->silylation esterification Esterification (BF3-Methanol) routine_qc->esterification gc_ms GC-MS Analysis silylation->gc_ms esterification->gc_ms gc_fid GC-FID Analysis esterification->gc_fid

Logic for Choosing a Derivatization Method

Conclusion

Derivatization is an essential step for the robust and reliable analysis of this compound by gas chromatography. Both silylation with BSTFA and esterification with BF3-Methanol are effective methods to enhance the volatility and thermal stability of the analyte. The choice of method can be tailored to the specific requirements of the analysis, with silylation generally offering higher sensitivity, making it ideal for trace-level impurity detection, while esterification provides a reliable and cost-effective option for routine quality control applications. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement these methods in their laboratories.

References

Application Notes: 3-(Acetylthio)-2-methylpropanoic Acid in Hypertension Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)-2-methylpropanoic acid is a crucial chiral building block in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely prescribed for the management of hypertension and congestive heart failure.[1][2] Its thioester functionality serves as a protected form of the thiol group, which is essential for the pharmacological activity of these drugs. The thiol group chelates the zinc ion within the active site of the ACE, leading to its inhibition.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of prominent ACE inhibitors such as Captopril (B1668294), Zofenopril (B1663440), and Alacepril.

Mechanism of Action: ACE Inhibition

ACE inhibitors exert their therapeutic effect by blocking the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.[1] By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[1]

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI ACE_Inhibitor ACE Inhibitor (e.g., Captopril) ACE_Inhibitor->ACE Inhibits

Fig. 1: Mechanism of action of ACE inhibitors within the RAAS pathway.

Application in Drug Synthesis

Captopril Synthesis

Captopril was the first orally active ACE inhibitor and its synthesis prominently features this compound.[3][4] The synthesis involves the acylation of L-proline with the acid chloride derivative of this compound, followed by the deprotection of the acetyl group to yield the active thiol.[3][5]

Captopril_Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Coupling with L-Proline cluster_2 Step 3: Deprotection A This compound C 3-(Acetylthio)-2-methylpropanoyl chloride A->C B Thionyl Chloride (SOCl2) B->C E 1-(3-Acetylthio-2-methylpropanoyl)-L-proline C->E D L-Proline D->E G Captopril E->G F Ammonolysis or Hydrolysis F->G

Fig. 2: General workflow for the synthesis of Captopril.
Zofenopril Synthesis

Zofenopril synthesis utilizes a structurally similar intermediate, (S)-3-benzoylthio-2-methylpropanoic acid.[6][7] The synthetic strategy is analogous to that of captopril, involving the formation of an acid chloride followed by coupling with a proline derivative, in this case, cis-4-phenylthio-L-proline.[6]

Alacepril Synthesis

Alacepril is another ACE inhibitor that is a prodrug of captopril.[8] Its synthesis also involves 1-(3-acetylthio-2-methylpropanoyl)-L-proline, which is then coupled with L-phenylalanine.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from methacrylic acid and thioacetic acid.[9]

Materials:

  • Methacrylic acid

  • Thioacetic acid

Procedure:

  • A mixture of thioacetic acid (50 g) and methacrylic acid (40.7 g) is heated on a steam bath for one hour.[9]

  • The reaction mixture is then stored at room temperature for 18 hours.[9]

  • Reaction completion can be monitored by NMR spectroscopy to confirm the full consumption of methacrylic acid.[9]

  • The product is purified by vacuum distillation, collecting the fraction at 128.5-131 °C (2.6 mmHg).[9]

ParameterValueReference
Thioacetic Acid50 g[9]
Methacrylic Acid40.7 g[9]
Reaction Time1 hr (heating), 18 hrs (room temp)[9]
Yield64 g[9]
Protocol 2: Synthesis of (S)-3-Acetylthio-2-methylpropanoyl Chloride

This protocol details the conversion of the carboxylic acid to its more reactive acid chloride.[1]

Materials:

  • (S)-3-Acetylthio-2-methylpropanoic acid

  • Thionyl chloride

  • Dichloromethane

Procedure:

  • In a reaction flask, dissolve 14.5 g of (S)-3-acetylthio-2-methylpropanoic acid in 80 ml of dichloromethane.[1]

  • While stirring, slowly add 12.5 g of thionyl chloride, maintaining the temperature at or below 20°C.[1]

  • After the addition is complete, continue the reaction at 20-25°C for 1 hour, followed by 2 hours at 35-40°C.[1]

  • Remove the solvent and any excess thionyl chloride under reduced pressure to yield the product.[1]

ParameterValueReference
(S)-3-Acetylthio-2-methylpropanoic acid14.5 g[1]
Thionyl Chloride12.5 g[1]
Dichloromethane80 ml[1]
Reaction Time3 hours (total)[1]
Yield98% (as per a similar patent)[10]
Protocol 3: Synthesis of 1-(3-Acetylthio-2-methylpropanoyl)-L-proline

This protocol outlines the coupling of the acid chloride with L-proline.[1]

Materials:

  • (S)-3-Acetylthio-2-methylpropanoyl chloride

  • L-Proline

  • Sodium hydroxide (B78521) solution

  • Water

  • Ethyl acetate

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 10 g of L-proline in 60 ml of purified water in a reaction flask and cool to -2°C.[1]

  • Add sodium hydroxide solution to adjust the pH to 8-10.[3]

  • Slowly add the (S)-3-acetylthio-2-methylpropanoyl chloride, maintaining the temperature between 0-5°C and the pH at 8-10 by the concurrent addition of sodium hydroxide solution.[3]

  • After the addition, continue the reaction for 10 minutes.[3]

  • Raise the temperature to 25-30°C and react for 3 hours.[3]

  • Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.[3]

  • Extract the product twice with ethyl acetate.[3]

  • Combine the organic phases and concentrate to obtain the product.[3]

ParameterValueReference
L-Proline10 g[1][3]
(S)-3-Acetylthio-2-methylpropanoyl chloride15.5 g (as per a similar protocol)[3]
Reaction Temperature-2 to 30°C[1][3]
pH8-10[3]
Yield95%[3]
Protocol 4: Synthesis of Captopril (Deprotection)

This protocol describes the final deprotection step to yield captopril.[1]

Materials:

  • 1-(3-Acetylthio-2-methylpropanoyl)-L-proline

  • Sodium hydroxide

  • Water

  • Concentrated hydrochloric acid

  • Dichloromethane

Procedure:

  • In a 250 ml reaction flask, dissolve 14 g of sodium hydroxide in 30 ml of purified water and cool the solution to -2 to 0°C.[1]

  • Add 21 g of the product from Protocol 3 to the cooled solution.[1][3]

  • Raise the temperature to 35-40°C and maintain for 1.5 hours.[1][3]

  • After the reaction is complete, cool to 25-30°C and adjust the pH to 1-2 with concentrated hydrochloric acid.[3]

  • Extract the product twice with dichloromethane.[1][3]

  • Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate to yield captopril.[3]

ParameterValueReference
1-(3-Acetylthio-2-methylpropanoyl)-L-proline21 g[1][3]
Sodium Hydroxide14 g[1][3]
Reaction Temperature-2 to 40°C[1][3]
Reaction Time1.5 hours[1][3]
Yield93%[3]

Conclusion

This compound is a cornerstone intermediate in the industrial production of several life-saving antihypertensive drugs. The protocols provided herein offer a comprehensive guide for researchers and professionals in the field of drug development. The straightforward and high-yielding synthetic routes underscore the importance of this compound in medicinal chemistry. Further research into stereoselective synthesis and the development of novel ACE inhibitors continues to be an active area of investigation.

References

Application Notes and Protocols for the Chiral Synthesis of 3-(Acetylthio)-2-methylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 3-(acetylthio)-2-methylpropanoic acid are critical chiral building blocks in the pharmaceutical industry, most notably as key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Captopril. The stereochemistry at the C-2 position is crucial for the biological activity of the final active pharmaceutical ingredient (API). Therefore, the development of efficient and stereoselective synthetic routes to obtain the desired (R)- or (S)-enantiomer is of significant importance. This document provides detailed application notes on the primary strategies for the chiral synthesis of this compound enantiomers, complete with experimental protocols and comparative data.

Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

  • Racemic Synthesis followed by Chiral Resolution: This is a classical and widely used method. It involves the synthesis of the racemic acid, which is then separated into its constituent enantiomers. The most common resolution technique is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

  • Synthesis from a Chiral Pool: This strategy utilizes a readily available and enantiomerically pure natural product as the starting material. Through a series of stereospecific reactions, the chiral center is incorporated into the target molecule, thus avoiding a resolution step.

  • Enzymatic Kinetic Resolution: This method employs enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This highly selective approach can provide access to both enantiomers with high purity.

The choice of synthetic route often depends on factors such as cost of starting materials, scalability, and desired enantiomeric purity.

Data Presentation

Table 1: Chiral Resolution of Racemic this compound via Diastereomeric Salt Formation

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Recovered AcidReference
(+)-CinchovatinEthyl Acetate (B1210297)5390[1]
(+)-CinchovatinAcetone4690[1]
(+)-2-AminobutanolAcetone4592[1]
(+)-2-AminobutanolEthyl Acetate4592[1]

Table 2: Summary of Synthetic Approaches

Synthetic ApproachKey FeaturesTypical YieldTypical Enantiomeric Excess (ee%)
Racemic Synthesis and Chiral ResolutionWell-established, relies on crystallization40-55% (after resolution)90-98%
Synthesis from Chiral Pool (e.g., L-Alanine)Avoids resolution, potentially fewer stepsOverall yield can be moderate to good>99%
Enzymatic Kinetic ResolutionHigh selectivity, mild reaction conditions~45% (for each enantiomer)>95%

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol describes the synthesis of the racemic starting material for chiral resolution.[2]

Materials:

  • Methacrylic acid

  • Thioacetic acid

  • Steam bath

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine methacrylic acid (40.7 g) and thioacetic acid (50 g).

  • Heat the mixture on a steam bath for one hour.

  • Allow the reaction mixture to stand at room temperature for 18 hours.

  • Confirm the completion of the reaction by NMR spectroscopy.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at 128.5-131 °C (2.6 mmHg).

  • The expected yield of racemic this compound is approximately 64 g.

Protocol 2: Chiral Resolution using (+)-Cinchovatin

This protocol details the separation of the racemic acid into its enantiomers using a chiral resolving agent.[1]

Materials:

  • Racemic this compound

  • (+)-Cinchovatin

  • Ethyl Acetate

  • Three-necked flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 500 mL three-necked flask, dissolve the racemic this compound in ethyl acetate.

  • At room temperature, add a solution of (+)-cinchovatin in ethyl acetate dropwise over 2 hours while stirring.

  • After the addition is complete, continue stirring for 1 hour.

  • Cool the mixture to 0-8 °C and maintain this temperature for 3-4 hours to allow for crystallization of the diastereomeric salt.

  • Collect the precipitated salt by suction filtration and wash it with cold dichloromethane.

  • To recover the enantiomerically enriched acid, treat the diastereomeric salt with a suitable acid (e.g., dilute HCl) and extract with an organic solvent.

  • The expected yield of the diastereomeric salt is approximately 53%, with the recovered acid having an enantiomeric excess of 90%.

Protocol 3: Synthesis of (S)-3-(Acetylthio)-2-methylpropanoic Acid from a Chiral Pool (Conceptual Outline based on L-Phenylalanine (B559525) synthesis)

This protocol outlines a conceptual synthetic route starting from the readily available chiral amino acid, L-alanine. This method leverages the inherent chirality of the starting material to produce the desired enantiomer. The procedure is adapted from a similar synthesis starting from L-phenylalanine.[3][4]

Step 1: Diazotization and Bromination of L-Alanine to (S)-2-Bromopropanoic Acid

  • Dissolve L-alanine in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time.

  • Extract the resulting (S)-2-bromopropanoic acid with a suitable organic solvent.

Step 2: Nucleophilic Substitution with Thioacetate (B1230152)

  • Dissolve the (S)-2-bromopropanoic acid in a suitable solvent.

  • Add potassium thioacetate and stir the reaction at room temperature.

  • Upon completion, quench the reaction with water and acidify.

  • Extract the (S)-3-(acetylthio)-2-methylpropanoic acid with an organic solvent.

  • Purify the product by appropriate methods (e.g., chromatography or distillation).

Protocol 4: Enzymatic Kinetic Resolution of Racemic this compound Ester

This protocol describes a general method for the enzymatic resolution of the racemic ester derivative.

Materials:

  • Racemic this compound methyl or ethyl ester

  • Immobilized Lipase (B570770) (e.g., from Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase)

  • Organic solvent (e.g., toluene, hexane)

  • Phosphate (B84403) buffer

  • Stirred reactor

Procedure:

  • Prepare the methyl or ethyl ester of racemic this compound using standard esterification methods.

  • In a stirred reactor, dissolve the racemic ester in an organic solvent.

  • Add an aqueous phosphate buffer to maintain a stable pH.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion (e.g., by chiral HPLC).

  • The enzyme will selectively hydrolyze one of the ester enantiomers to the corresponding carboxylic acid.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separate the unreacted ester enantiomer from the carboxylic acid enantiomer by extraction.

  • The unreacted ester can be hydrolyzed to obtain the other enantiomer of the acid.

Visualizations

G Overall Workflow for Chiral Synthesis cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution cluster_chiral_pool Synthesis from Chiral Pool cluster_enzymatic Enzymatic Kinetic Resolution start_racemic Methacrylic Acid + Thioacetic Acid racemic_acid Racemic 3-(Acetylthio)-2- methylpropanoic Acid start_racemic->racemic_acid diastereomeric_salts Diastereomeric Salts racemic_acid->diastereomeric_salts racemic_ester Racemic Ester racemic_acid->racemic_ester chiral_amine Chiral Resolving Agent (e.g., (+)-Cinchovatin) chiral_amine->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation enantiomers (R)- and (S)-Enantiomers separation->enantiomers start_chiral L-Alanine chiral_intermediate (S)-2-Bromopropanoic Acid start_chiral->chiral_intermediate final_product_chiral (S)-3-(Acetylthio)-2- methylpropanoic Acid chiral_intermediate->final_product_chiral resolved_mixture Mixture of (S)-Acid and (R)-Ester racemic_ester->resolved_mixture lipase Lipase lipase->resolved_mixture separation_enzymatic Separation resolved_mixture->separation_enzymatic enantiomers_enzymatic (R)- and (S)-Enantiomers separation_enzymatic->enantiomers_enzymatic G Logical Relationship of Synthetic Strategies racemic_synthesis Racemic Synthesis chiral_resolution Chiral Resolution racemic_synthesis->chiral_resolution Provides racemic mixture for separation enzymatic_resolution Enzymatic Kinetic Resolution racemic_synthesis->enzymatic_resolution Provides racemic substrate for enzyme target_enantiomers Target Enantiomers (R)- or (S)-3-(Acetylthio)-2-methylpropanoic Acid chiral_resolution->target_enantiomers Separates enantiomers chiral_pool Synthesis from Chiral Pool chiral_pool->target_enantiomers Directly synthesizes one enantiomer enzymatic_resolution->target_enantiomers Selectively produces one enantiomer

References

Application Notes and Protocols: The Use of 3-(Acetylthio)-2-methylpropanoic Acid in Enzymatic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)-2-methylpropanoic acid is a versatile chemical compound with significant applications in both synthetic chemistry and enzymatic studies. While it is widely recognized as a crucial intermediate in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, its utility extends to the investigation of enzyme function and kinetics.[1][2][3][4] The presence of a thiol group, protected as an acetylthio ester, makes it an interesting molecule for studying enzymes that interact with sulfur-containing compounds. This document provides detailed application notes and protocols for the use of this compound in enzymatic studies, with a focus on its role as a substrate for stereoselective enzymatic synthesis and as a potential enzyme inhibitor.

Physicochemical Properties

PropertyValueReference
Molecular Formula C6H10O3S[5]
Molecular Weight 162.21 g/mol [5]
Appearance White to off-white solid or low-melting solid[1]
CAS Number 33325-40-5[5]
Synonyms 3-Acetylthioisobutyric acid, Captopril EP Impurity G[5]

Section 1: Stereoselective Enzymatic Synthesis of D-β-Acetylthioisobutyric Acid

This compound exists as a racemic mixture. Specific stereoisomers are often required for pharmaceutical applications. Enzymatic synthesis provides a highly selective method for producing the desired enantiomer. The D-isomer of this compound (D-β-acetylthioisobutyric acid) can be produced from its methyl ester using a stereoselective hydrolase.

Application:

Enzymatic resolution for the production of enantiomerically pure D-β-acetylthioisobutyric acid.

Enzyme:

3,4-Dihydrocoumarin Hydrolase (DCH) from Acinetobacter calcoaceticus.[6] This enzyme exhibits stereospecificity, selectively hydrolyzing the methyl ester of the D-enantiomer.[6]

Experimental Protocol: Enzymatic Hydrolysis of Methyl (±)-3-(acetylthio)-2-methylpropanoate

Objective: To selectively synthesize D-β-acetylthioisobutyric acid via enzymatic hydrolysis.

Materials:

  • Methyl (±)-3-(acetylthio)-2-methylpropanoate (substrate)

  • Recombinant E. coli cells expressing the 3,4-dihydrocoumarin hydrolase (DCH) gene from Acinetobacter calcoaceticus[6]

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (bioreactor, centrifuge, rotary evaporator, chromatography columns)

Procedure:

  • Enzyme Preparation: Cultivate the recombinant E. coli cells expressing DCH according to standard protocols to obtain a sufficient cell mass. Harvest the cells by centrifugation. The whole cells can be used directly as a catalyst.[6]

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the methyl (±)-3-(acetylthio)-2-methylpropanoate substrate in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Add the recombinant E. coli cells (or purified DCH enzyme) to the reaction mixture. The optimal substrate and enzyme concentrations should be determined empirically.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess of the product and the consumption of the substrate.

  • Product Extraction and Purification:

    • Once the reaction has reached the desired conversion, terminate the reaction by removing the cells via centrifugation.

    • Acidify the supernatant to a pH of approximately 2-3 with a suitable acid (e.g., HCl).

    • Extract the product, D-β-acetylthioisobutyric acid, from the aqueous phase using an organic solvent such as ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the D-β-acetylthioisobutyric acid using silica gel column chromatography.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Determine the enantiomeric purity using chiral HPLC or GC.

Logical Workflow for Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_product Final Product Substrate Methyl (±)-3-(acetylthio)- 2-methylpropanoate ReactionMix Incubate Substrate and Enzyme Substrate->ReactionMix Enzyme Recombinant E. coli expressing DCH Enzyme->ReactionMix Monitoring Monitor with Chiral HPLC/GC ReactionMix->Monitoring Extraction Extract Product Monitoring->Extraction Reaction Complete Purification Purify by Chromatography Extraction->Purification FinalProduct D-β-Acetylthioisobutyric Acid Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of D-β-acetylthioisobutyric acid.

Section 2: this compound as a Potential Enzyme Inhibitor

The thiol group in this compound, which can be deprotected in situ, suggests its potential as an inhibitor for certain classes of enzymes, particularly those with metal ions in their active sites (metalloproteases) or those susceptible to modification by thiols. While specific quantitative data for its inhibitory activity is not widely published, it has been suggested to inhibit choline (B1196258) kinase.[7]

Application:

Screening for and characterization of enzyme inhibition.

Example Target Enzyme:

Choline Kinase (ChoK).

Experimental Protocol: Choline Kinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on choline kinase activity.

Principle: Choline kinase catalyzes the ATP-dependent phosphorylation of choline. The activity can be measured by quantifying the production of ADP. A common method involves a coupled enzyme system where the generated ADP is used in a series of reactions that produce a fluorescent or colorimetric signal.

Materials:

  • This compound

  • Human Choline Kinase (ChoK) enzyme

  • Choline Chloride (substrate)

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2)

  • Choline Kinase Assay Kit (commercial kits like Abcam ab239729 provide the necessary coupled enzymes and detection reagents)[7]

  • 96-well microplate (black for fluorescence)

  • Microplate reader capable of fluorescence detection (e.g., Ex/Em = 535/587 nm)[7]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare serial dilutions of the inhibitor stock solution to test a range of concentrations.

    • Prepare all other reagents (enzyme, substrates, detection mix) according to the manufacturer's instructions of the assay kit.[7]

  • Assay Setup (96-well plate):

    • Sample Wells: Add assay buffer, choline kinase enzyme, and the desired concentration of this compound.

    • Positive Control Wells: Add assay buffer and choline kinase enzyme without the inhibitor.

    • Negative Control (No Enzyme) Wells: Add assay buffer and substrates without the enzyme.

    • Vehicle Control Wells: Add assay buffer, choline kinase enzyme, and the same amount of solvent used for the inhibitor stock (e.g., DMSO).

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding a mixture of choline and ATP to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.[7]

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Vehicle Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Hypothetical Signaling Pathway: Choline Metabolism and Potential Inhibition

Choline kinase is a key enzyme in the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine, a major component of cell membranes.

Choline_Pathway cluster_pathway Kennedy Pathway for Phosphatidylcholine Synthesis Choline Choline PCho Phosphocholine Choline->PCho ATP -> ADP CDPCho CDP-Choline PCho->CDPCho CTP -> PPi PC Phosphatidylcholine CDPCho->PC DAG Diacylglycerol DAG->PC ChoK Choline Kinase (ChoK) CT CTP:phosphocholine cytidylyltransferase (CCT) CPT CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) Inhibitor 3-(Acetylthio)-2- methylpropanoic acid Inhibitor->ChoK Inhibition

Caption: Potential inhibition of the Kennedy pathway by this compound.

Conclusion

This compound is a valuable tool for enzymatic studies. Its application in the stereoselective synthesis of its D-enantiomer highlights the power of biocatalysis in producing chiral molecules. Furthermore, its potential as an enzyme inhibitor, for example against choline kinase, provides a basis for further investigation into its mechanism of action and its effects on cellular metabolic pathways. The protocols provided herein serve as a foundation for researchers to explore and expand upon the enzymatic applications of this compound. Further studies are warranted to quantify its inhibitory potency against various enzymes and to elucidate its broader biological effects.

References

Application Notes and Protocols for the Large-Scale Production of 3-(Acetylthio)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)-2-methylpropanoic acid is a critical starting material and key intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2][3][4][5][6] Captopril is widely used in the treatment of hypertension and certain types of congestive heart failure.[2] The stereochemistry of this compound is crucial, with the (S)-enantiomer being essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] This document provides detailed application notes and protocols for the large-scale production of this compound, focusing on two primary synthetic routes.

Synthesis Pathways

Two primary pathways are commonly employed for the large-scale synthesis of this compound:

  • Direct Thioacetylation of Methacrylic Acid: This is a widely used industrial method involving the 1,4-addition of thioacetic acid to methacrylic acid.[7][8]

  • Three-Step Synthesis from Methacrylic Acid via Halogenation and Sulfidation: This alternative route involves the conversion of methacrylic acid to a halo-intermediate, followed by reaction with a sulfide (B99878) source and subsequent acetylation.[2]

The following sections provide detailed protocols and data for both methods.

Data Presentation

Table 1: Comparison of Large-Scale Synthesis Routes
ParameterRoute 1: Direct ThioacetylationRoute 2: Three-Step Synthesis
Starting Materials Methacrylic acid, Thioacetic acidMethacrylic acid, Halogenated acid (e.g., HBr), Sodium hydrosulfide (B80085)/sulfide, Acetylating agent (e.g., Acetic anhydride)
Number of Steps 13
Key Reactions 1,4-addition (Michael addition)Halogenation, Sulfidation, Acetylation
Reported Overall Yield ~64% (distilled)[8]Up to 69% or higher[2]
Product Purity High purity achievable by distillation[8]>98.5% (by gas chromatography after distillation)[2]
Advantages Simpler process (single step), fewer reagents.[7][8]Avoids the use of volatile and odorous thioacetic acid, high purity and yield.[2]
Disadvantages Use of volatile and odorous thioacetic acid.[2]More complex multi-step process.

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Direct Thioacetylation

This protocol is based on the direct 1,4-addition of thioacetic acid to methacrylic acid.

Materials:

  • Methacrylic acid

  • Thioacetic acid

Equipment:

  • Large-scale glass-lined or stainless steel reactor with heating and cooling capabilities

  • Vacuum distillation apparatus

Procedure:

  • Charge the reactor with thioacetic acid (50 kg) and methacrylic acid (40.7 kg).[8]

  • Heat the mixture on a steam bath for approximately one hour.[8]

  • Allow the reaction mixture to stand at room temperature for 18 hours to ensure complete reaction.[8]

  • Monitor the reaction progress by nuclear magnetic resonance (NMR) spectroscopy to confirm the complete consumption of methacrylic acid.[8]

  • Once the reaction is complete, purify the crude product by vacuum distillation.

  • Collect the fraction boiling at 128.5-131°C at 2.6 mmHg.[8] The expected yield of this compound is approximately 64 g for the given lab-scale quantities, which can be scaled up.[8]

Protocol 2: Large-Scale Synthesis via Three-Step Route

This protocol outlines a three-step synthesis from methacrylic acid, avoiding the direct use of thioacetic acid.[2]

Step 1: Synthesis of 3-halo-2-methylpropanoic acid

  • React methacrylic acid with a halogenated acid (e.g., hydrobromic acid) to form the corresponding 3-halo-2-methylpropanoic acid. The equivalent ratio of the halogenated acid to methacrylic acid can range from 0.9:1 to 10:1.[2] The reaction temperature is maintained between 0-100°C for 2-12 hours.[2]

Step 2: Synthesis of 3-mercapto-2-methylpropanoic acid

  • The resulting 3-halo-2-methylpropanoic acid is reacted with sodium hydrosulfide or sodium sulfide to yield 3-mercapto-2-methylpropanoic acid.[2] This reaction can be facilitated by a phase transfer catalyst such as tetrabutylammonium (B224687) bromide.[2] The reaction is typically carried out at a temperature of 20-100°C for 5-20 hours.[2] A catalyst like cuprous chloride may also be used.[2] This step has a reported yield of over 90%.[2]

Step 3: Acetylation to this compound

  • The 3-mercapto-2-methylpropanoic acid is then acetylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.[2] The reaction is conducted at a temperature of 0-80°C for 2-12 hours.[2] When using acetic anhydride, the reaction can be performed in water under alkaline conditions.[2] This final step also has a reported yield of over 90%.[2]

  • The final product is purified by distillation to achieve a purity of over 98.5%.[2]

Visualizations

Synthesis Pathway Diagrams

G cluster_0 Route 1: Direct Thioacetylation Methacrylic Acid Methacrylic Acid 3-(Acetylthio)-2-methylpropanoic acid_1 This compound Methacrylic Acid->3-(Acetylthio)-2-methylpropanoic acid_1 1,4-addition Thioacetic Acid Thioacetic Acid Thioacetic Acid->3-(Acetylthio)-2-methylpropanoic acid_1

Caption: Direct synthesis of this compound.

G cluster_1 Route 2: Three-Step Synthesis Methacrylic Acid_2 Methacrylic Acid 3-halo-2-methylpropanoic acid 3-halo-2-methylpropanoic acid Methacrylic Acid_2->3-halo-2-methylpropanoic acid Halogenation Halogenated Acid Halogenated Acid (e.g., HBr) Halogenated Acid->3-halo-2-methylpropanoic acid 3-mercapto-2-methylpropanoic acid 3-mercapto-2-methylpropanoic acid 3-halo-2-methylpropanoic acid->3-mercapto-2-methylpropanoic acid Sulfidation Sulfide Source Sodium Hydrosulfide/Sulfide Sulfide Source->3-mercapto-2-methylpropanoic acid 3-(Acetylthio)-2-methylpropanoic acid_2 This compound 3-mercapto-2-methylpropanoic acid->3-(Acetylthio)-2-methylpropanoic acid_2 Acetylation Acetylating Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating Agent->3-(Acetylthio)-2-methylpropanoic acid_2

Caption: Three-step synthesis of this compound.

Experimental Workflow

G Start Start Reaction Reaction Step (Synthesis Protocol) Start->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Analysis Quality Control Analysis (NMR, GC, Purity) Purification->Analysis Final Product Final Product Analysis->Final Product

Caption: General workflow for production and quality control.

Downstream Processing: Synthesis of Captopril

This compound is a direct precursor to Captopril. The (S)-enantiomer is typically converted to its acid chloride, which is then coupled with L-proline. The final step involves the deprotection of the acetyl group to yield Captopril.[7][9][10]

Table 2: Key Steps in Captopril Synthesis from this compound
StepDescriptionReagents
1. Acid Chloride Formation Conversion of the carboxylic acid to the more reactive acid chloride.Thionyl chloride, Dichloromethane (B109758)
2. Coupling with L-Proline Formation of an amide bond between the acid chloride and L-proline.L-Proline, Sodium hydroxide (B78521) solution
3. Deprotection Removal of the acetyl group to expose the free thiol, yielding Captopril.Sodium hydroxide

A detailed protocol for the conversion of (S)-3-acetylthio-2-methylpropanoic acid to Captopril can be found in the literature.[9] For instance, 14.5 g of (S)-3-acetylthio-2-methylpropanoic acid is reacted with 12.5 g of thionyl chloride in dichloromethane to form the acid chloride.[9] This is then coupled with 10 g of L-proline.[9] The final deprotection step is carried out using a sodium hydroxide solution.[9]

Safety and Handling

  • Thioacetic acid: is volatile and has a strong, unpleasant odor. It is also corrosive and flammable. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride: is a corrosive and toxic chemical that reacts violently with water. It should be handled with extreme care in a fume hood.

  • Sodium hydroxide: is a corrosive base. Avoid contact with skin and eyes.

  • General Precautions: All reactions should be carried out by trained personnel in a controlled environment. Ensure that appropriate fire safety measures are in place.

Conclusion

The large-scale production of this compound is a well-established process crucial for the pharmaceutical industry. The choice between the direct thioacetylation route and the three-step synthesis will depend on factors such as the availability and cost of starting materials, equipment, and environmental and safety considerations regarding the handling of thioacetic acid. Both methods are capable of producing high-purity material suitable for the synthesis of Captopril and other pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Acetylthio)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-(Acetylthio)-2-methylpropanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and direct method involves the reaction of methacrylic acid with thioacetic acid.[1] Another documented approach begins with methacrylic acid, which undergoes a three-step process involving reaction with a halogenated acid, followed by reaction with sodium hydrosulfide (B80085) or sodium sulfide (B99878), and finally an acetylation step.[2] For stereospecific synthesis, L-phenylalanine can be used as a starting material, though this involves a more complex multi-step process.[3]

Q2: What is the expected yield for the synthesis of this compound?

A2: The reported yields can vary depending on the synthetic route and reaction conditions. For the direct reaction of thioacetic acid and methacrylic acid, a yield of approximately 64 g of product from 50 g of thioacetic acid and 40.7 g of methacrylic acid has been documented.[1] A multi-step process starting from methacrylic acid has been reported to achieve a total yield of 69% or higher.[2]

Q3: How can I purify the final product?

A3: The primary method for purification is vacuum distillation.[1] Another suggested method is recrystallization from benzene.[4]

Q4: What are the key intermediates in the multi-step synthesis from methacrylic acid?

A4: In the multi-step synthesis, the compound of formula II (a halogenated derivative of methacrylic acid) is first formed, which then reacts to form the compound of formula III (3-mercaptoisobutyric acid). This is subsequently acetylated to yield the final product.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction of methacrylic acid.- Confirm complete reaction using NMR spectroscopy before distillation.[1]- Increase reaction time or temperature moderately. The reaction of thioacetic acid and methacrylic acid is typically heated on a steam bath for one hour and then stored at room temperature for 18 hours.[1]
Suboptimal molar ratio of reactants.- For the multi-step process from methacrylic acid, ensure the equivalent ratio of the halogenated acid to the starting material is between 0.9:1 to 10:1.[2]- In the subsequent step, the equivalent ratio of the halogenated intermediate to sodium hydrosulfide or sodium sulfide should be between 1:1 to 1:5.[2]
Inefficient acetylation in the multi-step synthesis.- Use acetic anhydride (B1165640) or acetyl chloride as the acetylating agent.[2]- Optimize the reaction temperature between 0-80 °C and reaction time between 2-12 hours.[2]- If using acetic anhydride, conduct the reaction in water under alkaline conditions with an alkali like potassium hydroxide, sodium hydroxide, lithium hydroxide, potassium carbonate, or sodium carbonate.[2]
Product Impurity Presence of unreacted starting materials.- Ensure complete reaction monitoring before workup.- Optimize the purification process, such as the vacuum distillation conditions (e.g., 128.5°-131°C at 2.6 mmHg).[1]
Side reactions.- For the multi-step synthesis, consider the use of a catalyst such as cuprous chloride, cuprous bromide, or cuprous iodide in the reaction with the sulfide, with an equivalent ratio of catalyst to the intermediate between 0.01:1 to 0.5:1.[2]
Reaction Not Progressing Inactive catalyst or reagents.- Use fresh or properly stored thioacetic acid and methacrylic acid.- If using a catalyst in the multi-step synthesis, ensure it has not been deactivated.

Data Presentation

Table 1: Summary of Yields for Different Synthesis Routes

Synthesis Route Starting Materials Reported Yield Reference
Direct AdditionThioacetic acid, Methacrylic acid~70% (based on reported masses)[1]
Multi-step SynthesisMethacrylic acid, Halogenated acid, Sodium hydrosulfide/sulfide, Acetylating agent≥ 69%[2]

Experimental Protocols

Method 1: Direct Addition of Thioacetic Acid to Methacrylic Acid [1]

  • Reaction Setup: In a suitable reaction vessel, mix 50 g of thioacetic acid with 40.7 g of methacrylic acid.

  • Heating and Reaction: Heat the mixture on a steam bath for one hour.

  • Room Temperature Reaction: Store the reaction mixture at room temperature for 18 hours.

  • Reaction Monitoring: Confirm the complete reaction of methacrylic acid using NMR spectroscopy.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 128.5°-131°C (2.6 mmHg) to obtain this compound.

Method 2: Multi-step Synthesis from Methacrylic Acid [2]

  • Step 1: Halogenation: React methacrylic acid with a halogenated acid (e.g., HCl or HBr) at a temperature between 0-100 °C for 2-12 hours. The equivalent ratio of halogenated acid to methacrylic acid should be between 0.9:1 and 10:1.

  • Step 2: Sulfidation: React the resulting halogenated intermediate with sodium hydrosulfide or sodium sulfide. The equivalent ratio of the intermediate to the sulfide should be between 1:1 and 1:5. This reaction can be carried out in a solvent such as tetrahydrofuran, 1,4-dioxane, acetone, acetonitrile, DMF, water, or a mixture thereof. A catalyst (cuprous chloride, cuprous bromide, or cuprous iodide) can be added at an equivalent ratio of 0.01:1 to 0.5:1 relative to the intermediate.

  • Step 3: Acetylation: Acetylate the resulting 3-mercaptoisobutyric acid using acetic anhydride or acetyl chloride at a temperature of 0-80 °C for 2-12 hours to obtain this compound. If using acetic anhydride, the reaction is typically performed in water under alkaline conditions.

  • Purification: The final product can be purified by simple distillation to achieve a purity of over 98.5%.

Visualizations

Synthesis_Pathway Methacrylic Acid Methacrylic Acid This compound This compound Methacrylic Acid->this compound + Thioacetic Acid Thioacetic Acid Thioacetic Acid Thioacetic Acid->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Mix Reactants Mix Reactants Heat and Stir Heat and Stir Mix Reactants->Heat and Stir Monitor Progress (NMR) Monitor Progress (NMR) Heat and Stir->Monitor Progress (NMR) Quench Reaction Quench Reaction Monitor Progress (NMR)->Quench Reaction Vacuum Distillation Vacuum Distillation Quench Reaction->Vacuum Distillation Collect Product Collect Product Vacuum Distillation->Collect Product

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Loss during Workup Loss during Workup Low Yield->Loss during Workup Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Check NMR Optimize Catalyst/Conditions Optimize Catalyst/Conditions Side Reactions->Optimize Catalyst/Conditions Analyze Impurities Refine Purification Technique Refine Purification Technique Loss during Workup->Refine Purification Technique Check Fractions

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Purification of 3-(Acetylthio)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 3-(Acetylthio)-2-methylpropanoic acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: When synthesized from methacrylic acid and thioacetic acid, the most common impurities are unreacted starting materials (methacrylic acid, thioacetic acid) and potential byproducts from side reactions. Thioacetic acid is particularly problematic due to its strong, unpleasant odor and volatility.[1]

Q2: What is the recommended initial purification step for a large-scale reaction?

A2: For large quantities, high-vacuum distillation is an effective initial step to separate the product from less volatile impurities and polymeric materials.[2] The product typically distills at 128.5-131°C under a vacuum of 2.6 mmHg.[2]

Q3: My compound is an oil/low-melting solid after initial purification. How can I solidify it?

A3: this compound has a reported melting point of 55-57°C, but it can exist as a low-melting solid or an oil if impurities are present.[3] Recrystallization is the best method to obtain a pure, crystalline solid. Seeding the solution with a small crystal of pure product can sometimes induce crystallization if the oil is highly concentrated.

Q4: Which solvent system is best for recrystallization?

A4: Benzene (B151609) has been cited as a suitable solvent for the recrystallization of this compound.[3] Given the health risks associated with benzene, alternative solvents like toluene (B28343) or a hexane/ethyl acetate (B1210297) mixture could be explored. Always perform a small-scale solubility test to determine the optimal solvent system, where the compound is soluble in the hot solvent and sparingly soluble at room temperature or below.

Q5: What are the recommended storage conditions for the purified product?

A5: The purified compound should be stored in a tightly sealed container in a freezer, with recommended temperatures ranging from -20°C to 0-5°C.[3][4][5] It is crucial to protect it from moisture and incompatible materials such as strong oxidizing agents, acids, and acid anhydrides to prevent degradation.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation - Co-distillation with impurities of similar boiling points. - Thermal decomposition during distillation.- Use fractional distillation for better separation. - Ensure the distillation temperature and vacuum are carefully controlled to avoid decomposition. - Follow up with a recrystallization or column chromatography step.
Product Fails to Crystallize - Presence of "oily" impurities inhibiting crystal lattice formation. - Solution is supersaturated or not concentrated enough. - Incorrect solvent system.- Wash the crude oil with a non-polar solvent like hexanes to remove greasy impurities. - Try scratching the inside of the flask with a glass rod at the solution-air interface to induce nucleation. - Add a seed crystal of the pure compound. - Re-evaluate the solvent system; perform small-scale solubility tests.
Low Yield After Recrystallization - Product is too soluble in the cold recrystallization solvent. - Insufficient cooling time or temperature. - Too much solvent was used.- Place the crystallization flask in an ice bath or freezer for an extended period. - Reduce the amount of solvent used to make the initial hot solution. Ensure it is just enough to fully dissolve the compound. - Concentrate the filtrate and cool again to recover a second crop of crystals.
Persistent Odor of Thioacetic Acid - Incomplete removal of residual thioacetic acid.- Co-evaporate the product with a high-boiling, non-reactive solvent like toluene under reduced pressure. - Purify via column chromatography. - Ensure the product is thoroughly dried under high vacuum.
Broad or Multiple Spots on TLC - Incomplete reaction or presence of multiple byproducts. - Degradation of the product on the TLC plate (silica can be acidic).- Use column chromatography for separation. - Neutralize the silica (B1680970) gel for chromatography if the compound is acid-sensitive, or use an alternative stationary phase like alumina. - Check the stability of the compound under the reaction and workup conditions.

Data Presentation: Physical & Chemical Properties

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₃S[3]
Molecular Weight 162.21 g/mol [3]
Appearance White to Off-White Solid / Low-Melting Solid[3]
Melting Point 55-57 °C[3]
Boiling Point 128.5-131 °C at 2.6 mmHg[2]
Solubility Chloroform (Sparingly), Methanol (Slightly), Water (Insoluble)[3][5]
Storage Temperature -20°C to 5°C[3][4][5]

Experimental Protocols

Protocol 1: Purification by High-Vacuum Distillation

This method is suitable for an initial, large-scale purification to remove non-volatile impurities.

  • Setup: Assemble a distillation apparatus suitable for high-vacuum operation, including a Claisen adapter, a short-path distillation head, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Procedure: a. Charge the crude reaction mixture into the distillation flask. b. Connect the apparatus to a high-vacuum pump capable of reaching pressures below 3 mmHg. c. Gradually apply vacuum to the system. A cold trap between the apparatus and the pump is recommended. d. Once the target vacuum is stable, begin heating the distillation flask using an oil bath. e. Collect any low-boiling fractions (e.g., residual solvents or starting materials). f. Carefully increase the temperature to distill the product. Collect the fraction boiling at approximately 128-131°C at 2.6 mmHg.[2] g. Discontinue heating and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Purification by Recrystallization

This protocol is ideal for achieving high purity and obtaining a crystalline solid product.

  • Solvent Selection: Based on literature, benzene is a known recrystallization solvent.[3] Due to its toxicity, consider using a safer alternative like toluene or a hexane/ethyl acetate co-solvent system after performing solubility tests.

  • Procedure: a. Place the crude or distilled this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (e.g., toluene) until the solid just dissolves completely. c. Allow the solution to cool slowly to room temperature. Crystal formation should begin. d. To maximize yield, place the flask in an ice bath or refrigerator for at least one hour. e. Collect the crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. g. Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Purification by Column Chromatography

This is the most effective method for separating closely related impurities.

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a gradient system of hexanes and ethyl acetate. A typical starting point could be 5% ethyl acetate in hexanes, gradually increasing the polarity. Adding a small amount of acetic acid (0.1-0.5%) to the mobile phase can improve peak shape and prevent tailing for carboxylic acids.

  • Procedure: a. Prepare a silica gel slurry in the initial, low-polarity mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the column. d. Begin eluting with the mobile phase, starting with low polarity. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture Distillation High-Vacuum Distillation Crude->Distillation Initial Cleanup OilyProduct Distilled Oily Product / Low-Melting Solid Distillation->OilyProduct Recrystallization Recrystallization PureProduct Pure Crystalline Product (>98.5% Purity) Recrystallization->PureProduct Chromatography Column Chromatography Chromatography->PureProduct Analysis Purity Check (TLC, GC, NMR) Analysis->Recrystallization Purity < Target Analysis->PureProduct Purity > Target OilyProduct->Chromatography High Impurity Load / Difficult Separation OilyProduct->Analysis

Caption: General purification workflow for this compound.

TroubleshootingPurity Start Low Purity after Initial Purification CheckTLC Analyze impurities by TLC/GC-MS. Are impurities more or less polar? Start->CheckTLC MorePolar Impurities are more polar (e.g., unreacted acids) CheckTLC->MorePolar More Polar LessPolar Impurities are less polar (e.g., non-polar byproducts) CheckTLC->LessPolar Less Polar SimilarPolarity Impurities have similar polarity CheckTLC->SimilarPolarity Similar Recrystallize Action: Recrystallize (Impurities stay in mother liquor) MorePolar->Recrystallize Wash Action: Wash with non-polar solvent (e.g., Hexane) LessPolar->Wash Column Action: Column Chromatography (Optimize solvent gradient) SimilarPolarity->Column Success High Purity Product Recrystallize->Success Wash->Recrystallize Column->Success

Caption: Troubleshooting decision tree for low product purity.

References

Technical Support Center: Synthesis of 3-(Acetylthio)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Acetylthio)-2-methylpropanoic acid, a key intermediate in the production of Captopril and other pharmaceuticals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low Yield of Product Incomplete reaction between methacrylic acid and thioacetic acid.- Ensure an appropriate molar ratio of reactants. An excess of one reactant may be used to drive the reaction to completion. - Verify the reaction temperature and time. The reaction may require heating to initiate and an extended period at room temperature to proceed to completion.[1] - Check the purity of starting materials, as impurities can inhibit the reaction.
Loss of product during workup or purification.- If using vacuum distillation for purification, ensure the vacuum is sufficiently high and the temperature is controlled to prevent product decomposition.[1] - For recrystallization, select an appropriate solvent system and optimize cooling conditions to maximize crystal formation and minimize loss in the mother liquor.
Presence of Unreacted Starting Materials in Product Incomplete reaction or inefficient purification.- Increase the reaction time or temperature, monitoring the reaction progress by techniques like NMR or HPLC. - Improve the efficiency of the vacuum distillation to separate the lower-boiling point starting materials from the product.[1]
Product is a Racemic Mixture (contains undesired (R)-isomer) The Michael addition of thioacetic acid to methacrylic acid is not stereoselective.- The synthesis naturally produces a racemic mixture of (R)- and (S)-3-(acetylthio)-2-methylpropanoic acid. The racemic mixture is identified as "Captopril EP Impurity G".[2][3] - Chiral resolution is required to separate the desired (S)-isomer from the (R)-isomer. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.
Product Appears Discolored or Contains Unknown Impurities Side reactions or degradation of the product.- Side Reactions: The Michael addition can be prone to side reactions, such as polymerization of methacrylic acid. Ensure the reaction is carried out under controlled temperature conditions and consider the use of polymerization inhibitors if necessary. - Degradation: The product can be susceptible to hydrolysis of the thioester or acetyl group, especially under strong acidic or basic conditions and at elevated temperatures. Avoid excessive heat and prolonged exposure to harsh pH during workup and purification.
Formation of Disulfide Impurities Oxidation of the thioester group.- While less common for the acetyl-protected thiol, oxidation can occur. Ensure the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) if disulfide formation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis of this compound?

A1: The most common impurities include:

  • Unreacted starting materials: Methacrylic acid and thioacetic acid.

  • Stereoisomers: The undesired (R)-enantiomer, as the synthesis typically produces a racemic mixture. The racemic mixture itself is a known impurity in the synthesis of Captopril.[2][3]

  • Byproducts from side reactions: Such as polymers of methacrylic acid.

  • Degradation products: Resulting from hydrolysis of the thioester or acetyl group.

Q2: How can I confirm the presence of these impurities?

A2: A combination of analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): Is a powerful tool for separating and quantifying the main product and its impurities. A reverse-phase C18 column with a UV detector is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structures of the main product and any significant impurities, as well as to check for the presence of unreacted starting materials.[1]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it can help in identifying the molecular weights of unknown impurities.

Q3: What is the best method for purifying crude this compound?

A3: The two most common purification methods are:

  • Vacuum Distillation: This is effective for removing lower-boiling impurities such as unreacted starting materials.[1]

  • Recrystallization: This method can be used to obtain a highly pure crystalline product. A common solvent for recrystallization is benzene.[4] The choice of method depends on the scale of the synthesis and the nature of the impurities.

Q4: My final product has a low melting point and appears oily. What could be the reason?

A4: A low or broad melting point, or an oily appearance, often indicates the presence of impurities. Unreacted starting materials, the presence of the racemic mixture, or degradation products can all depress the melting point of the final product. Further purification by vacuum distillation or recrystallization is recommended.

Q5: How should I store the purified this compound?

A5: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Hydrolysis and oxidation are potential degradation pathways, so minimizing exposure to moisture and air is crucial for long-term stability.

Data Presentation: Common Impurities and Typical Purity

While exact impurity profiles can vary depending on the specific reaction conditions and purification methods, the following table summarizes the common impurities and generally accepted purity levels for this compound.

Impurity Typical Specification Analytical Method
Purity of this compound >98%[5]HPLC, GC
(R)-3-(acetylthio)-2-methylpropanoic acid Dependent on chiral purity requirements for subsequent steps.Chiral HPLC
Methacrylic Acid < 0.1%HPLC, GC
Thioacetic Acid < 0.1%HPLC, GC
Total Other Impurities < 0.5%HPLC, GC

Experimental Protocols

Synthesis of this compound

This protocol is based on the common laboratory-scale synthesis of this compound.

Materials:

  • Methacrylic acid

  • Thioacetic acid

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine methacrylic acid and a slight molar excess of thioacetic acid.

  • Heat the mixture with stirring. A typical procedure involves heating on a steam bath for approximately one hour.[1]

  • After the initial heating period, allow the reaction mixture to stir at room temperature for an extended period, for example, 18 hours, to ensure the reaction goes to completion.[1]

  • Monitor the reaction progress by taking small aliquots and analyzing them by NMR or HPLC to confirm the disappearance of the starting materials.

  • Once the reaction is complete, purify the crude product by vacuum distillation.[1] Collect the fraction corresponding to this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Benzene (or another suitable solvent)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot benzene.[4]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway cluster_impurities Potential Impurities MA Methacrylic Acid Intermediate Michael Addition MA->Intermediate Polymer Poly(methacrylic acid) MA->Polymer Side Reaction: Polymerization TA Thioacetic Acid TA->Intermediate Product (RS)-3-(Acetylthio)-2- methylpropanoic Acid Intermediate->Product Heat, then stir at RT Unreacted_MA Unreacted Methacrylic Acid Unreacted_TA Unreacted Thioacetic Acid R_isomer (R)-isomer

Caption: Synthesis pathway of this compound and potential impurities.

Troubleshooting_Workflow Start Experiment Complete Check_Purity Analyze Product Purity (HPLC, NMR) Start->Check_Purity Purity_OK Purity Meets Specification? Check_Purity->Purity_OK End Product Acceptable Purity_OK->End Yes Troubleshoot Identify Impurity Profile Purity_OK->Troubleshoot No Unreacted_SM Unreacted Starting Materials? Troubleshoot->Unreacted_SM Optimize_Reaction Optimize Reaction: - Increase reaction time/temp - Check reactant purity Unreacted_SM->Optimize_Reaction Yes Stereoisomer Incorrect Stereoisomer Ratio? Unreacted_SM->Stereoisomer No Improve_Purification Improve Purification: - Optimize vacuum distillation - Recrystallize Optimize_Reaction->Improve_Purification Chiral_Resolution Perform Chiral Resolution Stereoisomer->Chiral_Resolution Yes Degradation Degradation Products Present? Stereoisomer->Degradation No Modify_Workup Modify Workup: - Avoid high temperatures - Use neutral pH Degradation->Modify_Workup Yes

Caption: A logical workflow for troubleshooting impurities in the synthesis.

References

troubleshooting stability issues of 3-(Acetylthio)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Acetylthio)-2-methylpropanoic acid. The information is designed to help address common stability issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows signs of degradation. What are the likely causes?

A1: this compound contains a thioester linkage, which is susceptible to hydrolysis. The primary cause of degradation is exposure to moisture, especially under non-neutral pH conditions (both acidic and basic conditions can accelerate hydrolysis). Other contributing factors include elevated temperatures, exposure to strong oxidizing agents, and prolonged exposure to light.[1]

Q2: What are the expected degradation products of this compound?

A2: The most common degradation pathway is the hydrolysis of the thioester bond. This reaction yields 3-mercapto-2-methylpropanoic acid and acetic acid. Under oxidative stress, further degradation products may form, although these have not been extensively characterized in publicly available literature.

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Several suppliers recommend storage at temperatures ranging from 2-8°C to as low as -20°C. It is crucial to keep the container tightly sealed to prevent moisture ingress. For long-term storage, flushing the container with an inert gas like argon or nitrogen can also help to displace moisture and oxygen.

Q4: I am seeing unexpected results in my biological assay when using this compound. Could stability be the issue?

A4: Yes, instability can significantly impact experimental results. If the compound degrades, the actual concentration of the active molecule will be lower than expected, leading to inaccurate dose-response curves and other erroneous data. The degradation products may also interfere with the assay or exhibit their own biological activity. It is crucial to confirm the purity of your sample before and, if possible, during your experiment, especially for lengthy incubations in aqueous media.

Q5: What analytical methods can I use to assess the purity and degradation of my sample?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of this compound and quantifying its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the parent compound and its major degradation products.[2] For more detailed characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[3][4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low purity of the compound upon receipt Improper shipping or storage conditions.Contact the supplier immediately. Request a certificate of analysis for the specific lot.
Change in physical appearance (e.g., discoloration, clumping) Degradation due to moisture or oxidation.Do not use the sample. Discard and obtain a fresh batch.
Inconsistent results between experiments Degradation of the stock solution or working solutions.Prepare fresh stock solutions frequently. Store stock solutions in an anhydrous solvent (e.g., anhydrous DMSO or ethanol) at -20°C or below. Minimize the time working solutions in aqueous buffers are kept before use.
Appearance of new peaks in HPLC analysis over time Hydrolysis or oxidation of the compound.Confirm the identity of the new peaks by LC-MS if possible. The major degradation product is likely 3-mercapto-2-methylpropanoic acid. Optimize storage and handling procedures to minimize degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[7][8][9][10]

1. Acid Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Add 0.1 N hydrochloric acid and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 N sodium hydroxide), and dilute with mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Prepare a solution of the compound as in the acid hydrolysis protocol.

  • Add 0.1 N sodium hydroxide (B78521) and incubate at room temperature for a defined period.

  • At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 N hydrochloric acid), and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of the compound.

  • Add a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

  • Monitor the degradation by HPLC at various time points.

4. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven (e.g., at 60°C).

  • At specified intervals, dissolve a portion of the solid and analyze by HPLC.

5. Photostability:

  • Expose a solution of the compound and the solid compound to a calibrated light source (e.g., a photostability chamber).

  • Analyze the samples by HPLC at defined time points and compare with a control sample stored in the dark.

Protocol 2: Example HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method that can be adapted and validated for the analysis of this compound and its primary degradation product.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Visualizations

Signaling Pathway Inhibition

This compound has been reported to inhibit choline (B1196258) kinase.[11] Choline kinase is a key enzyme in the Kennedy pathway for the synthesis of phosphatidylcholine, a major component of cell membranes.[12][13][14][15][16] This pathway is often upregulated in cancer cells to support rapid proliferation.

choline_kinase_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane Choline_ext Choline Choline_transporter Choline Transporter Choline_ext->Choline_transporter Choline_int Choline Choline_transporter->Choline_int ChoK Choline Kinase (ChoK) Choline_int->ChoK ATP ATP ATP->ChoK ADP ADP PCho Phosphocholine PC Phosphatidylcholine (Membrane Synthesis) PCho->PC Proliferation Cell Proliferation PC->Proliferation Inhibitor 3-(Acetylthio)-2- methylpropanoic acid Inhibitor->ChoK ChoK->ADP ChoK->PCho

Caption: Inhibition of the Choline Kinase pathway by this compound.

Experimental Workflow for Stability Testing

A logical workflow is crucial for systematically assessing the stability of this compound.

stability_workflow start Start: Pure Compound stress Forced Degradation (Acid, Base, Oxidant, Heat, Light) start->stress analysis Analytical Method Development (e.g., HPLC, LC-MS) stress->analysis identification Degradation Product Identification & Characterization analysis->identification validation Method Validation for Stability Indicating Properties identification->validation routine Routine Stability Testing (Long-term & Accelerated) validation->routine end End: Stability Profile routine->end

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Degradation Factors

Understanding the interplay of factors that can lead to the degradation of this compound is key to troubleshooting.

degradation_factors cluster_factors Degradation Factors Compound 3-(Acetylthio)-2- methylpropanoic acid Degradation Degradation Products (e.g., 3-Mercapto-2-methylpropanoic acid) Compound->Degradation susceptible to Moisture Moisture/Water Moisture->Degradation pH pH (Acidic or Basic) pH->Degradation Temperature Elevated Temperature Temperature->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Light Light Exposure Light->Degradation

Caption: Factors contributing to the degradation of this compound.

References

Technical Support Center: Improving the Solubility of 3-(Acetylthio)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-(Acetylthio)-2-methylpropanoic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor water solubility?

A1: The solubility of this compound in water is limited due to its molecular structure. While it contains a polar carboxylic acid group (-COOH) that can interact with water, the presence of the acetylthio and methyl groups introduces nonpolar, hydrophobic characteristics. This combination results in the molecule being sparingly soluble in aqueous solutions.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: For creating high-concentration stock solutions, anhydrous organic solvents are highly recommended. These include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] The compound is also reported to be soluble in other oxygenated solvents like ethyl acetate (B1210297) and acetone.[1][3] It exhibits slight solubility in methanol (B129727) and is sparingly soluble in chloroform.[4][5]

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[6][7] It is a weak acid with a predicted pKa of approximately 4.22.[4][8] In solutions with a pH below its pKa, it exists predominantly in its protonated, less soluble form. By increasing the pH to a level above its pKa (e.g., using a basic buffer), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in water.[6][7]

Q4: My solution is cloudy after attempting to dissolve the compound. What should I do?

A4: Cloudiness or the presence of particulates indicates that the compound has not fully dissolved or may be aggregating.[2] First, confirm you are using a recommended solvent. If the issue persists, you can try gentle vortexing or sonicating the solution for 5-10 minutes to aid dissolution.[2][9] Gentle warming may also help, but avoid excessive heat to prevent potential degradation of the compound.[2]

Q5: Can I use a co-solvent system to improve solubility?

A5: Yes, co-solvency is a very effective technique.[6] This involves using a mixture of solvents to modify the overall polarity of the solvent system. For aqueous applications, adding a water-miscible organic solvent in which the compound is more soluble (such as ethanol (B145695), isopropanol, or DMSO) can significantly enhance its solubility.[7][9]

Q6: Is it possible to improve solubility by forming a salt of the acid?

A6: Absolutely. Salt formation is a common and highly effective method for increasing the aqueous solubility of acidic compounds.[6][10] By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide), you can convert it into its corresponding salt, which is generally much more soluble in water and polar solvents.

Troubleshooting Guide

Issue EncounteredExplanationRecommended Solutions
Compound will not dissolve in water. The compound is known to be insoluble or sparingly soluble in water at neutral pH due to its chemical structure.[1][11]1. Adjust pH: Increase the pH of the solution to > 5.5 to deprotonate the carboxylic acid and form a more soluble salt.[7] 2. Use a Co-solvent: Prepare a mixture of water and a miscible organic solvent like ethanol or DMSO.[6] 3. Use Organic Solvents: If the experiment allows, dissolve the compound directly in an appropriate organic solvent such as ethyl acetate, acetone, or DMSO.[1][2][3]
Solution is cloudy or contains visible particulates. This indicates incomplete dissolution or aggregation of the compound. The concentration may be too high for the chosen solvent system.[2]1. Apply Mechanical Agitation: Gently vortex or sonicate the vial for 5-10 minutes.[2][9] 2. Apply Gentle Heat: Warm the solution gently (e.g., to 37°C) while stirring. Avoid high temperatures.[2] 3. Filter the Solution: If particulates remain, the solution may be supersaturated. Filter through a 0.22 µm or 0.45 µm filter to remove undissolved material.
Compound precipitates out of an aqueous solution over time. The solution may be supersaturated, or a change in temperature or pH has occurred, reducing solubility.1. Check and Buffer pH: Ensure the pH of the solution is stable and remains above the compound's pKa (~4.22). Use a suitable buffer system.[4][6] 2. Increase Co-solvent Ratio: If using a co-solvent system, increase the proportion of the organic solvent. 3. Add Stabilizers: Consider adding stabilizing excipients such as surfactants or hydrotropes.[10]
Compound appears oily or is a low-melting solid, making it difficult to handle. Low molecular weight compounds like this can exist as low-melting solids or viscous liquids, which are challenging to weigh accurately.[2]1. Prepare a Stock Solution: Do not attempt to weigh a small portion. Instead, add a precise volume of an anhydrous solvent (e.g., DMSO, DMF) to the entire vial to create a stock solution of a known concentration.[2] 2. Warm to Room Temperature: Before opening, allow the sealed vial to warm completely to room temperature to prevent moisture condensation.[2]

Solubility Data Summary

The following table summarizes the known solubility characteristics of this compound in various solvents.

SolventSolubilityReference(s)
WaterInsoluble / Sparingly Soluble[1][11]
Oxygenated SolventsSoluble[1]
MethanolSlightly Soluble[4][5]
ChloroformSparingly Soluble[4][5]
Ethyl AcetateSoluble[3]
AcetoneSoluble[3]
Dimethyl Sulfoxide (DMSO)Recommended for stock solutions[2]
Dimethylformamide (DMF)Recommended for stock solutions[2]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by converting it to its more soluble salt form.

  • Buffer Preparation: Prepare an aqueous buffer with a pH value at least 1.5 to 2 units higher than the compound's pKa (e.g., a phosphate (B84403) buffer at pH 7.4).

  • Compound Addition: Weigh the desired amount of this compound and add it to the buffer solution.

  • Initial Dissolution Attempt: Stir the mixture vigorously using a magnetic stirrer at room temperature for 15-20 minutes.

  • pH Adjustment: If the compound has not fully dissolved, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.

  • Equilibration: Continue stirring and adding base until the compound is fully dissolved and the target pH is stable.

  • Final Filtration (Optional): If any minor particulates remain, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol details the use of a co-solvent to dissolve this compound for aqueous applications.

  • Solvent Selection: Choose a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO or ethanol).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in the selected organic solvent (e.g., 100 mM in DMSO). Ensure the compound is fully dissolved.

  • Buffer Preparation: Prepare the desired aqueous buffer for your experiment. If the compound is susceptible to oxidation, degas the buffer to remove dissolved oxygen.[2]

  • Dilution: Slowly add the required volume of the organic stock solution to the aqueous buffer while vortexing or stirring. Do not add the aqueous buffer to the organic stock, as this can cause precipitation.

  • Observation: Monitor the solution for any signs of cloudiness or precipitation. If this occurs, the final concentration of the organic co-solvent may need to be increased.

Visualizations

TroubleshootingWorkflow start Start: Compound is Insoluble solvent_check Is an appropriate solvent being used? start->solvent_check use_organic Use recommended organic solvent (DMSO, DMF, Ethyl Acetate) solvent_check->use_organic No try_aqueous Attempting aqueous dissolution solvent_check->try_aqueous Yes success Success: Compound Dissolved use_organic->success ph_adjust Adjust pH > pKa (~4.22) (e.g., to pH 7.4) try_aqueous->ph_adjust check_dissolved1 Is it dissolved? ph_adjust->check_dissolved1 use_cosolvent Use a Co-solvent (e.g., Water/DMSO) check_dissolved1->use_cosolvent No check_dissolved1->success Yes check_dissolved2 Is it dissolved? use_cosolvent->check_dissolved2 heat_sonicate Apply gentle heat (e.g., 37°C) or sonicate check_dissolved2->heat_sonicate No check_dissolved2->success Yes check_dissolved3 Is it dissolved? heat_sonicate->check_dissolved3 check_dissolved3->success Yes fail Re-evaluate concentration or experimental conditions check_dissolved3->fail No

Caption: Troubleshooting workflow for solubility issues.

CoSolvencyPrinciple solute1 Acid Molecule solvent1 Water (High Polarity) solute1->solvent1 Low Interaction (Insoluble) plus + solute2 Acid Molecule solvent2 Water + DMSO (Intermediate Polarity) solute2->solvent2 Favorable Interaction (Soluble) cosolvent Co-solvent (e.g., DMSO)

Caption: Principle of improving solubility via co-solvency.

pH_Adjustment low_ph Low pH (e.g., < 4) Acid is Protonated R-COOH high_ph High pH (e.g., > 6) Acid is Deprotonated (Salt Form) R-COO⁻ low_ph->high_ph Add Base (e.g., NaOH) Remove H⁺ insoluble Poorly Water Soluble low_ph->insoluble soluble Highly Water Soluble high_ph->soluble

Caption: Effect of pH adjustment on solubility.

References

Technical Support Center: Acetylation of 3-Mercapto-2-Methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of 3-mercapto-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the acetylation of 3-mercapto-2-methylpropanoic acid?

A1: The primary challenges include:

  • Side Reactions: The most significant side reaction is the oxidation of the thiol group to form a disulfide byproduct.

  • Incomplete Reactions: Failure to reach completion, resulting in low yields of the desired acetylated product.

  • Purification Difficulties: Removing unreacted starting materials, byproducts, and reaction reagents can be challenging.

  • Product Instability: The product, a thioester, may be susceptible to hydrolysis under certain conditions.

Q2: What are the recommended acetylating agents for this reaction?

A2: Acetic anhydride (B1165640) and acetyl chloride are commonly used acetylating agents for this transformation.[1] The choice between them may depend on the specific reaction conditions and the scale of the synthesis.

Q3: What reaction conditions are optimal for the acetylation of 3-mercapto-2-methylpropanoic acid?

A3: Optimal conditions can vary, but a successful method involves using acetic anhydride in an alkaline aqueous solution or acetyl chloride in an organic solvent.[1] Key parameters to control are temperature, reaction time, and the stoichiometry of the reagents.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] For GC analysis, a capillary column such as an SE-54 with a Flame Ionization Detector (FID) can be used.[2]

Q5: What is the most common byproduct, and how can I minimize its formation?

A5: The most common byproduct is the disulfide of 3-mercapto-2-methylpropanoic acid, formed by the oxidation of the thiol group. To minimize its formation, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen) to exclude oxygen.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield of Acetylated Product 1. Incomplete reaction.- Ensure the reaction is run for the recommended time (2-12 hours).[1] - Check the stoichiometry of the acetylating agent; an excess may be required.[1] - Verify the reaction temperature is within the optimal range (0-80 °C).[1]
2. Degradation of the product.- Avoid excessively high temperatures or prolonged reaction times. - Ensure the work-up procedure is performed promptly after reaction completion.
Presence of a Significant Amount of Disulfide Byproduct 1. Oxidation of the thiol starting material.- Purge the reaction vessel with an inert gas (e.g., nitrogen) before adding reagents.[1] - Use degassed solvents.
Difficulty in Purifying the Product 1. Presence of unreacted acetic anhydride or acetic acid.- After the reaction, the product can be purified by distillation under reduced pressure.[1]
2. Emulsion formation during aqueous work-up.- Add a small amount of brine to the aqueous layer to break the emulsion.
Inconsistent Results 1. Variable quality of starting material.- Ensure the 3-mercapto-2-methylpropanoic acid is of high purity (>98%).
2. Presence of moisture.- Use anhydrous solvents, especially when using acetyl chloride.

Data Presentation

Table 1: Summary of Reaction Conditions for Acetylation of 3-Mercapto-2-Methylpropanoic Acid[1]

ParameterCondition with Acetic AnhydrideCondition with Acetyl Chloride
Solvent WaterDichloromethane, Toluene, THF, etc.
Base Sodium hydroxide (B78521), Potassium hydroxide, etc.Not explicitly required, but an acid scavenger may be used.
Temperature 0-25 °C (preferred)20-25 °C
Reaction Time 2-12 hours2-3 hours
Molar Ratio (Acet. Agent:Thiol) 2.0:1 to 8.0:11.0:1 to 3.0:1
Typical Yield > 90%> 90%
Typical Purity (by GC) > 98.5%> 99%

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride in Alkaline Medium[1]
  • Preparation: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 3-mercapto-2-methylpropanoic acid in water.

  • Base Addition: Cool the solution to 0-5 °C and add a solution of sodium hydroxide while maintaining the temperature.

  • Acetylation: Slowly add acetic anhydride to the reaction mixture, ensuring the temperature remains between 0-25 °C.

  • Reaction: Stir the mixture for 2-12 hours at room temperature, monitoring the reaction progress by TLC or GC.

  • Work-up: After completion, acidify the reaction mixture with hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield 3-acetylmercapto-2-methylpropanoic acid as a colorless liquid.

Protocol 2: Acetylation using Acetyl Chloride in an Organic Solvent[1]
  • Preparation: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 3-mercapto-2-methylpropanoic acid in a dry organic solvent (e.g., dichloromethane).

  • Acetylation: At room temperature (20-25 °C), add acetyl chloride dropwise to the solution over a period of 1 hour.

  • Reaction: Stir the mixture for 2-3 hours at room temperature. Monitor the reaction's completion by TLC or GC.

  • Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Purification: Purify the residue by vacuum distillation to obtain the final product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Thiol in Solvent start->dissolve add_reagent Add Acetylating Agent & Base (if applicable) dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor by TLC/GC react->monitor workup Aqueous Work-up / Solvent Removal monitor->workup purify Vacuum Distillation workup->purify end Final Product purify->end

Caption: Experimental workflow for the acetylation of 3-mercapto-2-methylpropanoic acid.

logical_relationship cluster_challenges Challenges cluster_causes Potential Causes cluster_solutions Solutions side_reaction Side Reactions (e.g., Disulfide Formation) oxidation Oxidation of Thiol side_reaction->oxidation is caused by low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn is caused by purification Purification Issues reagent_excess Reagent Excess / Byproducts purification->reagent_excess is caused by inert_atm Inert Atmosphere oxidation->inert_atm is addressed by optimize_cond Optimize Conditions (Temp, Time) incomplete_rxn->optimize_cond is addressed by distillation Vacuum Distillation reagent_excess->distillation is addressed by

Caption: Logical relationships between challenges, causes, and solutions in the acetylation process.

References

Technical Support Center: Synthesis of 3-(Acetylthio)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Acetylthio)-2-methylpropanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of reacting thioacetic acid with methacrylic acid.

Issue Potential Cause Recommended Action Analytical Method for Verification
Low or No Product Yield Incomplete reaction of methacrylic acid.Extend the reaction time or gently heat the mixture. A typical protocol suggests heating on a steam bath for one hour and then stirring at room temperature for 18 hours.[1]NMR spectroscopy can be used to confirm the complete consumption of methacrylic acid.[1]
Loss of product during workup or purification.Ensure proper phase separation during extraction. Distill under high vacuum to purify the product.[1]HPLC or GC analysis of the crude and purified product to quantify yield and purity.[2][3]
Presence of a Solid Byproduct (Polymer) Spontaneous polymerization of methacrylic acid.- Add a polymerization inhibitor (e.g., N-oxyl compounds, phenols, or phenothiazines) to the reaction mixture.[4][5][6][7]- Control the reaction temperature; avoid excessive heating.The polymer is typically a white solid. Its presence can be confirmed by its insolubility and by spectroscopic methods like FT-IR.
Formation of Disulfide Impurities Oxidation of thioacetic acid or the thiol group of the product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.Mass spectrometry (MS) can identify the molecular weight of the disulfide dimer.[8]
Inconsistent Reaction Rate Presence of impurities in starting materials.Use freshly distilled methacrylic acid and high-purity thioacetic acid.Purity of starting materials can be checked by GC or NMR.
Inefficient mixing.Ensure adequate stirring throughout the reaction.Visual inspection of the reaction mixture for homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common method for synthesizing this compound?

A1: The most widely reported method is the Michael addition (a type of thiol-ene reaction) of thioacetic acid to methacrylic acid.[9] This reaction is typically performed by heating the two reactants, followed by a stirring period at room temperature.[1]

Q2: What are the main side reactions I should be aware of during the synthesis?

A2: The two primary side reactions are:

  • Polymerization of methacrylic acid: Methacrylic acid can readily polymerize, especially when heated, leading to the formation of poly(methacrylic acid) as a solid byproduct.[4][5][6][7]

  • Dimerization of thioacetic acid: Thioacetic acid can oxidize to form a disulfide, especially in the presence of air (oxygen).

Q3: How can I prevent the polymerization of methacrylic acid?

A3: The most effective way to prevent polymerization is by adding a radical inhibitor to the reaction mixture. Commonly used inhibitors for (meth)acrylic acid include N-oxyl compounds, phenolic compounds (like hydroquinone), and phenothiazines.[4][5][6][7] It is also crucial to carefully control the reaction temperature and avoid overheating.

Q4: My final product is a racemic mixture. How can I obtain a specific enantiomer?

A4: this compound is an important intermediate for the synthesis of chiral drugs like Captopril.[3][10] The racemic mixture can be resolved into its enantiomers using chiral resolving agents. This is a separate downstream process from the initial synthesis.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: A combination of techniques is recommended:

  • NMR Spectroscopy: To monitor the disappearance of starting materials (specifically the vinyl protons of methacrylic acid) and confirm the structure of the final product.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the final product and detecting non-volatile impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method for detecting and identifying trace impurities.[8][11][12]

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure.[1]

Materials:

  • Thioacetic acid

  • Methacrylic acid

Procedure:

  • In a suitable reaction vessel, combine thioacetic acid and methacrylic acid in a 1.2:1 molar ratio.

  • Heat the mixture on a steam bath for one hour.

  • Allow the reaction mixture to cool to room temperature and stir for 18 hours.

  • Monitor the reaction for the complete disappearance of methacrylic acid using NMR spectroscopy.

  • Once the reaction is complete, purify the crude product by vacuum distillation. The product, this compound, is collected at a boiling point of 128.5-131 °C at 2.6 mmHg.

Visualizing Reaction Pathways and Troubleshooting

Main Synthesis Pathway

Synthesis_Pathway Thioacetic_Acid Thioacetic Acid Product 3-(Acetylthio)-2- methylpropanoic acid Thioacetic_Acid->Product Methacrylic_Acid Methacrylic Acid Methacrylic_Acid->Product

Caption: Main reaction for the synthesis of this compound.

Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Polymerization cluster_side2 Side Reaction 2: Dimerization Thioacetic_Acid Thioacetic Acid Main_Product Desired Product Thioacetic_Acid->Main_Product Methacrylic_Acid Methacrylic Acid Methacrylic_Acid->Main_Product Methacrylic_Acid_Side Methacrylic Acid Polymer Poly(methacrylic acid) Methacrylic_Acid_Side->Polymer Heat Thioacetic_Acid_Side Thioacetic Acid Dimer Disulfide Dimer Thioacetic_Acid_Side->Dimer Oxidation

Caption: Potential side reactions during the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Product Yield? Start->Check_Yield Check_Polymer Polymer Formation? Check_Yield->Check_Polymer No Incomplete_Reaction Incomplete Reaction: - Extend reaction time - Gently heat Check_Yield->Incomplete_Reaction Yes Check_Purity Low Purity? Check_Polymer->Check_Purity No Add_Inhibitor Polymerization: - Add inhibitor - Control temperature Check_Polymer->Add_Inhibitor Yes Inert_Atmosphere Oxidation: - Use inert atmosphere - Degas solvents Check_Purity->Inert_Atmosphere Yes (Disulfide) Purify Purification Issue: - Optimize distillation Check_Purity->Purify Yes (Other) End Successful Synthesis Check_Purity->End No Incomplete_Reaction->Check_Yield Add_Inhibitor->Check_Polymer Inert_Atmosphere->Check_Purity Purify->Check_Purity

Caption: A logical workflow for troubleshooting common synthesis issues.

References

storage conditions to prevent degradation of 3-(Acetylthio)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-(Acetylthio)-2-methylpropanoic acid to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area[1]. For long-term storage, refrigeration or freezing is recommended.

Q2: Why is proper storage of this compound important?

Proper storage is essential to prevent chemical degradation, which can impact the purity and activity of the compound. Degradation can lead to the formation of impurities, which may interfere with experimental results or the synthesis of other target molecules, such as Captopril, for which it is a key intermediate[2][3][4].

Q3: What are the signs of degradation of this compound?

While specific degradation products are not extensively documented in the literature for this compound, the presence of a strong, unpleasant odor, similar to that of thioacetic acid, may indicate hydrolysis of the thioester bond[5]. Other signs of degradation could include a change in the physical appearance of the compound, such as discoloration or clumping of the solid.

Q4: Can this compound be stored at room temperature?

While some suppliers may ship the product at ambient temperature, for long-term storage, it is advisable to store it in a refrigerator or freezer to minimize the risk of degradation[6][7]. If short-term storage at room temperature is necessary, it should be in a desiccator to protect it from moisture.

Storage Condition Summary

Storage ConditionTemperatureContainerEnvironment
Long-Term 2-8°C Refrigerator[6], <-15°C[8], or -20°C Freezer[7][9]Tightly closedDry and well-ventilated[1]
Short-Term Room TemperatureTightly closed, preferably in a desiccatorAway from heat, moisture, and direct sunlight

Troubleshooting Guide

Issue: Suspected Degradation of this compound

If you suspect that your sample of this compound has degraded, follow this troubleshooting workflow:

DegradationTroubleshooting start Suspected Degradation (e.g., unusual odor, appearance change) check_storage 1. Verify Storage Conditions - Temperature? - Container sealed? - Exposure to moisture/light? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage discard_sample Action: Discard sample and obtain a new batch. improper_storage->discard_sample Yes proper_storage Storage Conditions Correct improper_storage->proper_storage No investigate_source 3. Investigate Potential Causes - Contamination? - Reaction with solvent? - Instability in experimental conditions? discard_sample->investigate_source analytical_chem 2. Perform Analytical Chemistry - Purity analysis (e.g., HPLC, GC) - Structural confirmation (e.g., NMR, MS) proper_storage->analytical_chem degradation_confirmed Degradation Confirmed? analytical_chem->degradation_confirmed degradation_confirmed->discard_sample Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No proceed_with_caution Action: Proceed with experiment, but monitor results closely. no_degradation->proceed_with_caution remediate Action: Remediate cause - Use fresh, pure solvents - Adjust experimental parameters investigate_source->remediate

Troubleshooting workflow for suspected degradation.

Potential Degradation Pathways

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in the presence of water and either acid or base, yielding 3-mercapto-2-methylpropanoic acid and acetic acid. This would likely be accompanied by a characteristic unpleasant odor.

  • Oxidation: The thioether sulfur atom can be oxidized to a sulfoxide (B87167) and further to a sulfone, particularly if exposed to oxidizing agents or atmospheric oxygen over prolonged periods.

  • Dimerization: Thiols, which can be formed upon hydrolysis, can undergo oxidation to form disulfide dimers.

DegradationPathways 3ATMPA This compound Hydrolysis Hydrolysis 3ATMPA->Hydrolysis + H2O Oxidation Oxidation 3ATMPA->Oxidation + [O] Mercapto_Acid 3-Mercapto-2-methylpropanoic acid + Acetic Acid Hydrolysis->Mercapto_Acid Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Dimerization Dimerization Disulfide Disulfide Dimer Dimerization->Disulfide Mercapto_Acid->Dimerization + [O]

Potential degradation pathways.

Experimental Protocols

The following are proposed methodologies for assessing the stability of this compound.

Protocol 1: Accelerated Stability Study by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of the compound under elevated temperature and humidity conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

  • Divide the stock solution into several amber vials to protect from light.

  • Expose the vials to a range of controlled temperature and humidity conditions in a stability chamber (e.g., 40°C/75% RH, 60°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each condition.

  • Analyze the samples by a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is a common starting point.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants

Objective: To identify volatile degradation products, such as those resulting from hydrolysis.

Methodology:

  • Age samples of this compound under conditions that may promote hydrolysis (e.g., in the presence of moisture).

  • Utilize headspace GC-MS to analyze the vapor phase above the sample.

  • The GC method should be optimized to separate volatile organic acids and sulfur-containing compounds.

  • The mass spectrometer will aid in the identification of any detected volatile impurities by comparing their mass spectra to known libraries.

By adhering to the recommended storage conditions and utilizing these troubleshooting and analytical guides, researchers can minimize the degradation of this compound and ensure the reliability of their experimental outcomes.

References

Technical Support Center: Resolving Enantiomers of 3-(Acetylthio)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 3-(acetylthio)-2-methylpropanoic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chiral resolution important?

A1: this compound is a key chiral intermediate used in the synthesis of Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and certain types of congestive heart failure.[1][2][3] The therapeutic activity of Captopril is primarily associated with one specific stereoisomer. Therefore, obtaining enantiomerically pure this compound is crucial for the synthesis of the active pharmaceutical ingredient.

Q2: What are the common methods for resolving the enantiomers of this compound?

A2: The most common methods for resolving racemic this compound include:

  • Diastereomeric Salt Crystallization: This is a widely used method that involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts.[4][5][6] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7][8]

  • Enzymatic Resolution: This method utilizes enzymes to selectively react with one of the enantiomers, allowing for the separation of the unreacted enantiomer.[5][9]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers.[10][11]

Q3: What are some common resolving agents used for the diastereomeric salt crystallization of this compound?

A3: Several chiral resolving agents have been reported for the resolution of this compound and related compounds. These include:

  • L-(+)-2-aminobutanol[6]

  • (+)-cinchovatin[4]

  • For the related compound, 3-benzoylthio-2-methyl-propanoic acid, (+)-dehydroabietylamine has been used.[6]

Q4: How can I determine the enantiomeric excess (ee%) of my resolved sample?

A4: The enantiomeric excess of a resolved sample is typically determined using chiral high-performance liquid chromatography (chiral HPLC).[10][11] This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their quantification.

Troubleshooting Guides

Issue 1: Low Yield and/or Enantiomeric Excess in Diastereomeric Salt Crystallization

Possible Causes and Solutions:

  • Inappropriate Resolving Agent or Solvent: The choice of resolving agent and solvent is critical for successful crystallization.

    • Solution: Screen a variety of resolving agents and solvents. A method described in a patent suggests using thin-layer chromatography (TLC) to determine the best solvent and resolving agent combination by observing the difference in the retention factor (ΔRf) between the diastereomeric salts.[4] A larger ΔRf value often indicates better separation potential.

  • Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent can significantly impact the resolution efficiency.

    • Solution: Experiment with different molar ratios. For instance, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to the precipitation of a highly enriched diastereomeric salt.

  • Suboptimal Crystallization Conditions: Factors such as temperature, cooling rate, and agitation can affect crystal formation and purity.

    • Solution: Optimize the crystallization conditions. A slow cooling rate generally promotes the formation of larger, purer crystals. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization and improve enantiomeric purity.

  • Incomplete Reaction: The reaction between the racemic acid and the resolving agent may not have gone to completion.

    • Solution: Ensure adequate reaction time and temperature to allow for complete salt formation before initiating crystallization.

Issue 2: Poor or No Separation of Enantiomers in Chiral HPLC

Possible Causes and Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving separation.

    • Solution: Consult literature for the separation of similar acidic compounds or screen different types of chiral columns (e.g., polysaccharide-based, protein-based).

  • Inappropriate Mobile Phase: The composition of the mobile phase (solvents and additives) greatly influences the separation.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol (B145695), isopropanol). For reversed-phase chromatography, adjust the aqueous buffer pH and the organic modifier (e.g., acetonitrile, methanol) concentration. Small amounts of acidic or basic additives can also significantly improve peak shape and resolution.

  • Low Detector Response: The compound may not be detectable at the selected wavelength.

    • Solution: Determine the UV absorbance maximum of this compound and set the detector to that wavelength.

  • Peak Tailing or Broadening: This can be caused by interactions with the stationary phase or column degradation.

    • Solution: Add a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase to reduce tailing. Ensure the column is properly conditioned and has not exceeded its lifetime.

Quantitative Data Summary

The following table summarizes quantitative data from a reported resolution of this compound using (+)-cinchovatin as the resolving agent.[4]

Resolving AgentSolventYield (%)Enantiomeric Excess (ee%)
(+)-cinchovatinEthanol3585
(+)-cinchovatinMethanol3280

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using (+)-cinchovatin

This protocol is based on a patented procedure.[4]

  • Dissolution: Dissolve racemic this compound in a suitable solvent (e.g., ethanol or methanol) in a reaction flask.

  • Addition of Resolving Agent: At room temperature, slowly add a solution of (+)-cinchovatin (in the same solvent) to the solution of the racemic acid over a period of 2 hours. The molar ratio of the racemic acid to the resolving agent can be varied, for example, between 1.5:0.5 to 1.0:1.0.

  • Monitoring: Monitor the formation of the diastereomeric salts via thin-layer chromatography (TLC).

  • Crystallization: After the addition is complete, stir the mixture for an additional hour. Then, cool the mixture to 0-8 °C and maintain this temperature for 3-4 hours to promote crystallization.

  • Isolation: Collect the precipitated crystals by suction filtration.

  • Washing: Wash the collected crystals twice with the cold solvent used for the crystallization.

  • Liberation of the Enantiomer: To recover the free acid, dissolve the diastereomeric salt in water, acidify with a strong acid (e.g., HCl) to pH 1-2, and extract the enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).

  • Analysis: Determine the yield and enantiomeric excess (ee%) of the final product.

Protocol 2: General Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase (CSP), for example, a polysaccharide-based column.

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape. A typical starting mobile phase could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at the appropriate wavelength.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).

Visualizations

experimental_workflow racemic Racemic 3-(acetylthio)-2- methylpropanoic acid diastereomeric_salts Formation of Diastereomeric Salts racemic->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-cinchovatin) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts acidification Acidification separated_salts->acidification enantiomers Separated Enantiomers acidification->enantiomers analysis Analysis (Chiral HPLC) enantiomers->analysis troubleshooting_flowchart start Low Yield/ee% in Crystallization check_agent Is the resolving agent/solvent combination optimal? start->check_agent screen_agents Screen different resolving agents and solvents (TLC). check_agent->screen_agents No check_ratio Is the stoichiometry correct? check_agent->check_ratio Yes screen_agents->check_ratio vary_ratio Vary the molar ratio of acid to resolving agent. check_ratio->vary_ratio No check_conditions Are crystallization conditions optimized? check_ratio->check_conditions Yes vary_ratio->check_conditions optimize_conditions Optimize cooling rate, temperature, and consider seeding. check_conditions->optimize_conditions No end Improved Yield/ee% check_conditions->end Yes optimize_conditions->end

References

Technical Support Center: Scaling Up 3-(Acetylthio)-2-methylpropanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3-(Acetylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of Captopril (B1668294).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound for industrial-scale production?

A1: There are two main routes for the synthesis of this compound at an industrial scale:

  • Route 1: 1,4-Addition of Thioacetic Acid to Methacrylic Acid. This is a common and direct method.[1]

  • Route 2: Multi-step Synthesis from Methacrylic Acid. This route avoids the use of thioacetic acid and involves the reaction of methacrylic acid with a halogenated acid, followed by reaction with a sulfide (B99878) (like sodium hydrosulfide (B80085) or sodium sulfide), and finally acetylation.[2] This method is often preferred for large-scale production to avoid handling the volatile and odorous thioacetic acid.[2]

Q2: What are the major challenges when scaling up the production of this compound?

A2: The primary challenges encountered during scale-up include:

  • Yield Optimization: Maintaining a high yield during the transition from lab to industrial scale.

  • Purity Control: Minimizing the formation of byproducts and impurities that are difficult to remove.

  • Stereochemical Control: Ensuring the production of the desired (S)-enantiomer, which is crucial for its use as a Captopril intermediate.[3]

  • Process Safety: Managing exothermic reactions and handling potentially hazardous materials like thioacetic acid and methacrylic acid, which has a tendency to polymerize.

  • Purification: Developing efficient and scalable purification methods to achieve the required product quality (>95% purity).[4]

Q3: Why is stereochemical purity so important for this molecule?

A3: this compound is a chiral molecule, and only the (S)-enantiomer is the correct precursor for the synthesis of the active pharmaceutical ingredient (API) Captopril.[3] The use of a racemic mixture or the wrong enantiomer will result in an impure and therapeutically ineffective final drug product. Therefore, achieving high enantiomeric purity is a critical quality attribute.[3]

Troubleshooting Guides

Issue 1: Low Yield

Q: We are experiencing a significant drop in yield as we scale up the synthesis. What are the potential causes and how can we troubleshoot this?

A: Low yield during scale-up can be attributed to several factors. The following guide will help you identify and address the root cause.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Monitoring: At the lab scale, NMR spectroscopy can confirm the complete reaction of methacrylic acid.[1] For larger scales, consider implementing in-process controls (e.g., HPLC, GC) to monitor the reaction progress.

    • Reaction Time & Temperature: The reaction of thioacetic acid and methacrylic acid is often heated (e.g., on a steam bath for one hour) and then stirred at room temperature for an extended period (e.g., 18 hours) to ensure completion.[1] Ensure that the temperature is uniform throughout the larger reactor volume and that the reaction is allowed to proceed to completion.

  • Side Reactions:

    • Polymerization of Methacrylic Acid: Methacrylic acid can polymerize, especially at elevated temperatures.[5][6] This is a highly exothermic reaction and can be a significant safety hazard at scale.[7]

      • Mitigation:

        • Use a suitable polymerization inhibitor.

        • Maintain strict temperature control during the reaction.

        • Optimize the rate of addition of reagents to control the reaction exotherm.

    • Byproduct Formation: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

  • Product Loss During Work-up and Purification:

    • Distillation: The product is often purified by high-vacuum distillation.[1][8] Ensure that the vacuum is adequate and the temperature is controlled to prevent product decomposition.

    • Resolution of Enantiomers: The resolution step to separate the desired (S)-enantiomer from the racemic mixture can lead to a theoretical yield loss of 50% if the unwanted enantiomer is not racemized and recycled. The choice of resolving agent (e.g., L-amino butanol, (+)-cinchovatin) and solvent (e.g., acetone, ethyl acetate) is critical for efficient separation and high recovery.[9]

Data Summary: Lab-Scale vs. Target Industrial Yield

ParameterLaboratory ScaleTarget Industrial ScaleKey Considerations for Scale-Up
Starting Materials 50g Thioacetic Acid, 40.7g Methacrylic Acid[1]Scaled up based on batch sizePurity of starting materials, presence of polymerization inhibitors.
Yield 64g[1]>69% (as per patented process)[2]Efficient temperature control, in-process monitoring, optimized purification.
Purity Not specified in the lab protocol>98.5% (GC)[2]Effective purification to remove byproducts and unreacted starting materials.
Issue 2: Product Purity Below Specification

Q: Our final product purity is below the required >98.5%. What are the likely impurities and how can we improve the purity?

A: Achieving high purity is critical. Impurities can arise from starting materials, side reactions, or subsequent degradation.

Potential Impurities and Mitigation Strategies:

  • Unreacted Starting Materials:

    • Detection: Use analytical methods like GC or HPLC to detect residual thioacetic acid or methacrylic acid.

    • Mitigation: Ensure the reaction goes to completion by optimizing reaction time and temperature. Consider a slight excess of one reactant to consume the other completely, followed by its removal during work-up.

  • Byproducts from Side Reactions:

    • Poly(methacrylic acid): If polymerization occurs, the resulting polymer will contaminate the product.

      • Mitigation: As mentioned in the low yield section, strict temperature control and the use of inhibitors are crucial. The polymer is typically non-volatile and will be removed during distillation.

    • Precursors to Captopril Impurities: The synthesis of the final drug, Captopril, can be contaminated by N-(α-methyl-β-(β-methyl-β-hydroxycarbonyl) ethylthiopropionyl)-L-proline, which is very difficult to remove.[10] The precursors to this impurity may be formed during the synthesis of this compound.

      • Mitigation: Maintain optimal reaction conditions (pH, temperature) to minimize the formation of these byproducts.

  • Stereoisomers:

    • Detection: Chiral HPLC is required to determine the enantiomeric purity.

    • Mitigation: An efficient resolution step is necessary. This involves forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and then liberation of the desired enantiomer.[9]

Purification Protocol:

A common purification method involves high-vacuum distillation followed by recrystallization.[8]

  • High-Vacuum Distillation:

    • Conditions: The product can be distilled at 128.5-131°C under a vacuum of 2.6 mmHg.[1]

    • Purpose: To remove non-volatile impurities (e.g., polymers) and unreacted starting materials with different boiling points.

  • Recrystallization:

    • Solvent: Benzene has been reported as a suitable solvent for recrystallization.[8]

    • Purpose: To further purify the product and potentially improve the enantiomeric purity if a chiral resolving agent was used.

Experimental Protocols

Protocol 1: Synthesis via 1,4-Addition (Lab Scale)

This protocol is based on a literature procedure.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a condenser and stirrer, combine 50g of thioacetic acid and 40.7g of methacrylic acid.

  • Heating: Heat the mixture on a steam bath for one hour.

  • Stirring: Allow the mixture to cool to room temperature and stir for 18 hours.

  • Monitoring: Confirm the completion of the reaction by NMR spectroscopy.

  • Purification: Purify the crude product by vacuum distillation to collect the fraction boiling at 128.5-131°C (2.6 mmHg). The expected yield is approximately 64g.

Protocol 2: Resolution of Racemic this compound

This is a general procedure based on the principles of diastereomeric salt resolution.[9]

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., acetone). Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., L-amino butanol).

  • Crystallization: Allow the mixture to cool and crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize.

  • Separation: Isolate the crystals by filtration.

  • Liberation of the Enantiomer: Treat the isolated salt with an acid to liberate the free enantiomerically enriched this compound.

  • Recovery: The mother liquor contains the other enantiomer, which can be recovered and potentially racemized for recycling.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Methacrylic Acid, Thioacetic Acid) reaction 1,4-Addition Reaction (Heating and Stirring) start->reaction monitoring In-Process Control (NMR/HPLC) reaction->monitoring distillation High-Vacuum Distillation monitoring->distillation resolution Resolution of Enantiomers (Diastereomeric Salt Crystallization) distillation->resolution final_product Final Product ((S)-3-(Acetylthio)-2-methylpropanoic Acid) resolution->final_product

Caption: A high-level workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Troubleshooting Low Yield start Low Yield Observed check_reaction Check for Incomplete Reaction start->check_reaction check_side_reactions Investigate Side Reactions start->check_side_reactions check_workup Review Work-up & Purification start->check_workup incomplete_action Increase reaction time/temperature. Improve mixing. check_reaction->incomplete_action Yes polymerization Polymerization of Methacrylic Acid? check_side_reactions->polymerization other_byproducts Other Byproducts? check_side_reactions->other_byproducts distillation_loss Loss during distillation? check_workup->distillation_loss resolution_loss Loss during resolution? check_workup->resolution_loss polymerization_action Add inhibitor. Improve temperature control. polymerization->polymerization_action byproducts_action Adjust reaction conditions (pH, temp). other_byproducts->byproducts_action distillation_action Optimize vacuum and temperature. distillation_loss->distillation_action resolution_action Optimize resolving agent and solvent. resolution_loss->resolution_action

Caption: A logical diagram for troubleshooting low yield issues during scale-up.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for 3-(Acetylthio)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 3-(Acetylthio)-2-methylpropanoic acid is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. The selection of an appropriate analytical method is a critical first step, followed by rigorous validation to ensure data integrity. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, complete with supporting methodologies and expected performance data.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow involves several key stages, from initial method development to routine application.

Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Draft Validation Protocol (Define parameters & acceptance criteria) MethodDevelopment->ValidationProtocol Finalized Method PreValidation Pre-Validation & System Suitability ValidationProtocol->PreValidation FullValidation Full Method Validation PreValidation->FullValidation Criteria Met ValidationReport Prepare Validation Report FullValidation->ValidationReport RoutineUse Routine Method Application & Monitoring ValidationReport->RoutineUse

Caption: General workflow for analytical method validation.

Comparison of Analytical Methods: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid phase based on polarity, followed by UV detection.Separation of volatile compounds in the gas phase, followed by mass-based detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds. Direct analysis is possible.Requires volatile or derivatized analytes. This compound requires derivatization to increase volatility.
Derivatization Generally not required.Mandatory to convert the carboxylic acid and thioester to more volatile forms (e.g., silylation or esterification).
Sensitivity Moderate sensitivity, typically in the µg/mL to high ng/mL range.High sensitivity, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM).
Selectivity Selectivity depends on the chromatographic separation and UV wavelength. Co-elution can be a challenge in complex matrices.High selectivity due to mass-based detection, allowing for confident peak identification even in complex matrices.
Instrumentation Widely available and relatively lower cost.More specialized instrumentation with a higher initial cost.
Throughput Generally higher throughput due to simpler sample preparation.Lower throughput due to the additional derivatization step.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique.

HPLC-UV Method

This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound.

a. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

b. Sample Preparation

  • Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare stock solutions.

  • Prepare calibration standards and quality control samples by serial dilution of the stock solution in the mobile phase.

  • For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary. For example, add acetonitrile to plasma in a 3:1 ratio, vortex, centrifuge, and inject the supernatant.

c. Validation Parameters

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations over the expected sample concentration range. Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.99).

  • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be ≤15%.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

GC-MS Method

This protocol is based on established methods for the analysis of organic acids by GC-MS, which require a derivatization step.

a. Derivatization

  • To 100 µL of sample (or standard), add an internal standard.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

b. GC-MS Conditions

  • GC Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

c. Validation Parameters The validation parameters are similar to the HPLC-UV method, with a focus on the linearity of the response ratio (analyte peak area / internal standard peak area) versus concentration.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the two methods.

Validation ParameterHPLC-UV (Expected)GC-MS (Expected)
Linearity (r²) > 0.995> 0.995
Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Limit of Detection (LOD) ~30 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~1 ng/mL

Method Selection Guide

Choosing the right analytical technique is a critical decision in the drug development process. The following diagram provides a simplified decision tree to guide the selection between HPLC-UV and GC-MS for the analysis of this compound.

Method Selection Guide Start Start: Need to quantify This compound Sensitivity Is high sensitivity (pg/mL to low ng/mL) required? Start->Sensitivity Matrix Is the sample matrix complex (e.g., biological fluids)? Sensitivity->Matrix No GCMS GC-MS is the preferred method Sensitivity->GCMS Yes Matrix->GCMS Yes HPLC HPLC-UV is a suitable method Matrix->HPLC No ConsiderHPLC Consider HPLC-UV for higher throughput and lower cost GCMS->ConsiderHPLC If throughput is a major concern

Caption: Decision tree for selecting an analytical method.

A Comparative Guide to 3-(Acetylthio)-2-methylpropanoic Acid and Other Thiol-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-(Acetylthio)-2-methylpropanoic acid and other prominent thiol-containing compounds, focusing on their chemical properties, biological activities, and therapeutic applications. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Thiol-Containing Compounds

Thiol-containing compounds, characterized by the presence of a sulfhydryl (-SH) group, are crucial players in various biological processes. Their chemical reactivity makes them effective nucleophiles, antioxidants, and metal chelators.[1][2] These properties are harnessed in a variety of therapeutic agents. This guide will focus on this compound, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Captopril, and compare it with two other significant thiol compounds: the widely used antioxidant N-acetylcysteine (NAC) and the principal endogenous antioxidant, Glutathione (B108866) (GSH).[3][4][5][6]

Physicochemical and Biological Properties

A comparative overview of the key properties of this compound, Captopril, N-acetylcysteine, and Glutathione is presented below.

PropertyThis compoundCaptoprilN-acetylcysteine (NAC)Glutathione (GSH)
Molar Mass 162.21 g/mol [7]217.29 g/mol 163.2 g/mol 307.32 g/mol
Primary Biological Role Prodrug/Intermediate for Captopril[3][4][5][6]ACE Inhibitor[8][9]Antioxidant, Mucolytic[10]Endogenous Antioxidant[10]
Mechanism of Action Inactive precursorInhibits Angiotensin-Converting Enzyme[8]Precursor to L-cysteine and glutathione, direct ROS scavenger[10]Reduces reactive oxygen species (ROS), maintains cellular redox balance
Therapeutic Uses Pharmaceutical synthesisHypertension, heart failure[11][12]Acetaminophen overdose, respiratory conditions[13]Not typically used directly as a therapeutic due to poor bioavailability
Antioxidant Capacity Data not available (expected to be low due to protected thiol)Significant antioxidant power (FRAP assay)[14]Direct and indirect antioxidant effects[10]Potent endogenous antioxidant
ACE Inhibition (IC50) Data not available~6 nM[8][9]Not applicableNot applicable

Comparative Performance: Experimental Data

While direct experimental data on the biological activity of this compound is limited due to its nature as a synthetic intermediate, extensive research has been conducted on its active form, Captopril, and other thiol-containing compounds.

Antioxidant Activity

The antioxidant properties of thiol compounds are critical to their protective effects against cellular damage.

CompoundAssayResultReference
Captopril FRAP (Ferric Reducing Antioxidant Power)Stoichiometric factor of 1.0 (indicating significant antioxidant power)[14]
Captopril Hydroxyl radical scavenging (Deoxyribose assay)Potent scavenger[15]
Captopril Superoxide anion scavenging (NBT reduction)IC50 of 9.34 mM[15]
N-acetylcysteine Multiple in vitro and in vivo assaysEffective antioxidant, replenishes glutathione stores[16]
Enzyme Inhibition

The primary mechanism of action for Captopril is the inhibition of the Angiotensin-Converting Enzyme.

CompoundTarget EnzymeIC50Reference
Captopril Angiotensin-Converting Enzyme (ACE)~6 nM[8][9]

Signaling Pathways and Mechanisms of Action

The biological effects of these thiol compounds are mediated through their interaction with specific signaling pathways.

Renin-Angiotensin System (RAS) Inhibition by Captopril

This compound is a prodrug that is converted to Captopril. Captopril's therapeutic effect in hypertension and heart failure stems from its inhibition of ACE within the Renin-Angiotensin System.

cluster_0 Synthesis and Activation cluster_1 Renin-Angiotensin System 3-ATMPA 3-(Acetylthio)-2- methylpropanoic acid Captopril Captopril 3-ATMPA->Captopril Hydrolysis ACE ACE Captopril->ACE Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction

Fig. 1: Captopril's Mechanism of Action in the RAS
Antioxidant Mechanisms of N-acetylcysteine

N-acetylcysteine exerts its antioxidant effects through two primary mechanisms: by acting as a precursor for glutathione synthesis and by directly scavenging reactive oxygen species (ROS).

cluster_0 NAC Metabolism and GSH Synthesis cluster_1 Cellular Redox Balance NAC N-acetylcysteine Cysteine L-cysteine NAC->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Directly Scavenges NeutralizedProducts Neutralized Products NAC->NeutralizedProducts GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step in GSH synthesis GSH->ROS Reduces GSH->NeutralizedProducts OxidativeDamage Oxidative Damage ROS->OxidativeDamage

Fig. 2: Dual Antioxidant Action of N-acetylcysteine

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Test compound (e.g., Captopril)

  • Borate (B1201080) buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Prepare a solution of ACE in borate buffer.

  • Prepare a solution of HHL in borate buffer.

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, mix the ACE solution with either the test compound dilution or buffer (for control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the HHL solution and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid formed into ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the hippuric acid in buffer.

  • Measure the absorbance at 228 nm.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

start Start reagents Prepare ACE, HHL, and Test Compound Solutions start->reagents mix Mix ACE with Test Compound or Buffer (Control) reagents->mix preincubate Pre-incubate at 37°C for 10 min mix->preincubate reaction Add HHL and Incubate at 37°C for 30 min preincubate->reaction stop Stop Reaction with 1 M HCl reaction->stop extract Extract Hippuric Acid with Ethyl Acetate stop->extract measure Measure Absorbance at 228 nm extract->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Fig. 3: Workflow for ACE Inhibition Assay
Antioxidant Capacity Assessment (Deoxyribose Assay for Hydroxyl Radical Scavenging)

This assay measures the ability of a compound to scavenge hydroxyl radicals, which are generated by a Fenton-like reaction and cause the degradation of 2-deoxyribose into malondialdehyde (MDA).

Materials:

  • 2-Deoxyribose

  • Phosphate (B84403) buffer (pH 7.4)

  • FeCl3

  • EDTA

  • H2O2

  • Ascorbic acid

  • Test compound

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure:

  • Prepare solutions of all reagents in phosphate buffer.

  • In a reaction tube, add 2-deoxyribose, FeCl3, EDTA, H2O2, ascorbic acid, and the test compound at various concentrations.

  • Incubate the mixture at 37°C for 1 hour.

  • Stop the reaction by adding TCA and TBA.

  • Heat the mixture in a boiling water bath for 15 minutes to develop the pink color.

  • Cool the tubes and measure the absorbance at 532 nm.

  • A decrease in absorbance compared to the control (without the test compound) indicates hydroxyl radical scavenging activity.

Conclusion

This compound serves as a crucial precursor to the potent ACE inhibitor Captopril. While direct data on its biological activity is scarce, its conversion to Captopril endows it with significant therapeutic relevance. In comparison to other thiol-containing compounds like N-acetylcysteine, Captopril exhibits a distinct primary mechanism of action focused on the Renin-Angiotensin System, but also possesses notable antioxidant properties. N-acetylcysteine, on the other hand, is a broad-spectrum antioxidant primarily functioning through the replenishment of intracellular glutathione. The choice between these compounds in a research or therapeutic context will depend on the specific biological system and desired outcome. This guide provides a foundational comparison to inform such decisions, highlighting the diverse yet powerful roles of thiol-containing molecules in pharmacology.

References

In Vitro vs. In Vivo Studies of 3-(Acetylthio)-2-methylpropanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)-2-methylpropanoic acid is a key chemical intermediate in the synthesis of Captopril (B1668294), the first-in-class angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Understanding the biological activity of this precursor is crucial for researchers in drug discovery and development. This guide provides a comparative analysis of the in vitro and in vivo properties of this compound, drawing inferences from its close structural and synthetic relationship with Captopril. While direct comparative studies on this compound are limited, this guide synthesizes available data on its potential as a prodrug and the well-documented activity of its active counterpart, Captopril.

Quantitative Data Summary

Due to the limited direct research on the biological activity of this compound, this guide presents a comparative table that juxtaposes the known in vitro activity of Captopril with its observed in vivo effects. This serves as a foundational reference for understanding the potential therapeutic translation of Captopril precursors.

ParameterIn Vitro Data (Captopril)In Vivo Data (Captopril in Spontaneously Hypertensive Rats)
Target Angiotensin-Converting Enzyme (ACE)Renin-Angiotensin-Aldosterone System (RAAS)
Metric IC50 ValueReduction in Blood Pressure
Value 1.79 - 35 nM[4][5][6]Significant reduction in systolic and mean arterial blood pressure.[7][8][9][10][11]
Observations Potent, direct inhibition of the ACE enzyme.Dose-dependent and sustained hypotensive effect.[7][8]

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the in vitro ACE inhibitory activity of a compound.

Principle: The assay measures the amount of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE. The presence of an inhibitor reduces the amount of HA formed.[12][13]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Test compound (e.g., this compound)

  • Captopril (as a positive control)

  • Borate (B1201080) buffer (pH 8.3) with NaCl

  • 1M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of ACE, HHL, and the test compound in the borate buffer.[12]

  • Reaction Mixture: In a microcentrifuge tube, combine the ACE solution and the test compound solution (or buffer for control). Pre-incubate at 37°C.[12]

  • Initiation of Reaction: Add the HHL substrate solution to initiate the enzymatic reaction. Incubate at 37°C.[14]

  • Termination of Reaction: Stop the reaction by adding 1M HCl.[15]

  • Extraction: Extract the hippuric acid produced into ethyl acetate.

  • Measurement: Measure the absorbance of the ethyl acetate layer at 228 nm.[12]

  • Calculation: Calculate the percentage of ACE inhibition by comparing the absorbance of the sample with the inhibitor to the control without the inhibitor. The IC50 value, the concentration of inhibitor required to inhibit 50% of ACE activity, can then be determined.[6][12]

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used genetic model of essential hypertension to evaluate the efficacy of antihypertensive agents.[16][17][18]

Principle: The study assesses the ability of a test compound to lower blood pressure in hypertensive animals over a defined period.

Materials:

  • Spontaneously Hypertensive Rats (SHR)[16]

  • Normotensive Wistar-Kyoto (WKY) rats (as controls)[16]

  • Test compound (e.g., this compound)

  • Vehicle control

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)[8][19]

Procedure:

  • Animal Acclimatization: House the animals in a controlled environment with a standard diet and water ad libitum.[20]

  • Baseline Measurement: Measure the baseline blood pressure of all animals before starting the treatment.[20]

  • Drug Administration: Administer the test compound or vehicle to the respective groups of animals. The route of administration (e.g., oral gavage) and dosage regimen should be pre-determined.[20]

  • Blood Pressure Monitoring: Monitor the systolic blood pressure, diastolic blood pressure, and heart rate at regular intervals throughout the study period.[20]

  • Data Analysis: Analyze the changes in blood pressure from baseline and compare the effects of the test compound with the vehicle control group.[20]

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The primary mechanism of action for Captopril, and putatively for the active metabolite of this compound, is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Catalyzed by Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE Inhibitor This compound (as active metabolite) Inhibitor->ACE

RAAS pathway and point of inhibition.
Experimental Workflow: From In Vitro Screening to In Vivo Validation

The logical progression for evaluating a potential ACE inhibitor involves initial in vitro screening followed by in vivo efficacy studies.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis (this compound) ACE_Assay In Vitro ACE Inhibition Assay Compound_Synthesis->ACE_Assay IC50_Determination IC50 Determination ACE_Assay->IC50_Determination Animal_Model Hypertensive Animal Model (e.g., SHR) IC50_Determination->Animal_Model Lead Compound Selection Drug_Administration Drug Administration Animal_Model->Drug_Administration BP_Monitoring Blood Pressure Monitoring Drug_Administration->BP_Monitoring Efficacy_Evaluation Efficacy Evaluation BP_Monitoring->Efficacy_Evaluation

Workflow for ACE inhibitor evaluation.

Discussion: The Prodrug Hypothesis

This compound possesses a thioester linkage. It is hypothesized that in vivo, this ester is hydrolyzed by esterases, releasing the free thiol group. This biotransformation would convert the relatively inactive precursor into a potent ACE inhibitor, structurally analogous to Captopril. This "prodrug" strategy is a common approach in pharmaceutical development to improve pharmacokinetic properties of a drug.

This hypothesis explains the potential discrepancy between in vitro and in vivo findings. In vitro, in a purified enzyme assay, this compound may exhibit weak or no ACE inhibitory activity. However, in vivo, after metabolic activation, it would be expected to demonstrate significant antihypertensive effects, similar to those observed with Captopril.

Further research is warranted to confirm this biotransformation and to quantify the in vitro and in vivo ACE inhibitory potency of this compound itself. Such studies would provide a more direct comparison and further elucidate its potential as a therapeutic agent or a key building block in the development of novel ACE inhibitors.

References

Comparative Analysis of 3-(Acetylthio)-2-methylpropanoic Acid as a Captopril Impurity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the analytical comparison of 3-(Acetylthio)-2-methylpropanoic acid (Captopril Impurity G) with other known captopril (B1668294) impurities.

This guide provides a detailed comparison of this compound, a known impurity of the angiotensin-converting enzyme (ACE) inhibitor captopril, with other significant impurities. The selection of appropriate analytical methodologies is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines key experimental protocols and presents comparative analytical data to assist researchers in the robust analysis of captopril and its related substances.

Introduction to Captopril and its Impurities

Captopril is a potent ACE inhibitor widely used in the treatment of hypertension and heart failure. Due to its synthesis pathway and inherent chemical instability, particularly the presence of a thiol group, captopril is susceptible to the formation of various impurities through oxidation and other degradation pathways. Regulatory bodies require stringent control and monitoring of these impurities. This compound, designated as Captopril Impurity G in the European Pharmacopoeia, is a key process-related impurity. A thorough understanding of its analytical behavior in comparison to other impurities is essential for quality control and formulation development.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique for the separation and quantification of captopril and its impurities.[1] The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters for achieving optimal separation and sensitivity.

Table 1: Comparative Quantitative Data for Captopril and its Impurities by HPLC-UV
AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)
Captopril5.05 - 50.5--99.03 - 99.59
Impurity A (Captopril Disulfide)5.02 - 50.20.8822.64899.94 - 100.40
Impurity B1.02 - 10.20.1650.498100.17 - 101.09
Impurity C0.9 - 9.00.3450.83799.56 - 101.67
Impurity D5.05 - 50.50.8032.41395.18 - 101.62
Impurity E1.0 - 10.0--100.19 - 100.91
Impurity G (this compound) Not specified in cited literatureNot specified in cited literatureNot specified in cited literatureNot specified in cited literature

Data for Impurities A, B, C, D, and E are sourced from a study by Cârje et al. (2019).[1] Specific quantitative data for Impurity G was not available in the reviewed literature.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Captopril and Impurities A-E

This protocol is based on the method described by Cârje et al. (2019) for the analysis of captopril and its specified impurities.[1]

  • Instrumentation: An Agilent 1100 Series LC system or equivalent.

  • Column: Luna C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 15 mM Phosphoric Acid

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 95% A, 5% B

    • 1-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 50°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Synthesis of this compound (Impurity G)

This protocol is adapted from a known synthetic method.[1]

  • Reactants: Thioacetic acid and methacrylic acid.

  • Procedure:

    • A mixture of thioacetic acid (50 g) and methacrylic acid (40.7 g) is heated on a steam bath for one hour.

    • The mixture is then stored at room temperature for 18 hours.

    • Reaction completion is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

    • The reaction mixture is distilled under vacuum.

    • The desired 3-acetylthio-2-methylpropanoic acid is collected in the fraction with a boiling point of 128.5°-131°C at 2.6 mmHg.

  • Yield: Approximately 64 g.

Visualizing Relationships and Workflows

Chemical Relationship between Captopril and Impurity G

This compound is a key intermediate in one of the synthetic pathways of captopril. The acetylthio group serves as a protected form of the thiol group, which is crucial for the biological activity of captopril.

ImpurityG This compound (Impurity G) Captopril Captopril ImpurityG->Captopril Amidation with L-proline followed by deacetylation cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Captopril Sample (Drug Substance or Product) Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Reference Standards Integration->Quantification Reporting Reporting of Impurity Levels Quantification->Reporting

References

Comparative Efficacy of 3-(Acetylthio)-2-methylpropanoic Acid Derivatives in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of key ACE inhibitors, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the efficacy of prominent 3-(acetylthio)-2-methylpropanoic acid derivatives, a class of potent angiotensin-converting enzyme (ACE) inhibitors. The focus will be on captopril (B1668294) and its structural analogs, zofenopril (B1663440) and alacepril (B1666765), which are distinguished by the presence of a sulfhydryl (-SH) group. This functional group is believed to contribute significantly to their antioxidant and cardioprotective properties beyond their primary mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

The primary mechanism of action for these compounds is the inhibition of ACE, a key enzyme in the RAAS pathway. ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this enzyme, these derivatives effectively reduce the levels of angiotensin II, leading to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure and cardiac workload.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin (from Kidney) Renin->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II converts Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP ACE_Inhibitors 3-(Acetylthio)-2-methylpropanoic acid derivatives (e.g., Captopril, Zofenopril, Alacepril) ACE_Inhibitors->ACE inhibit

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for this compound derivatives.

Comparative Efficacy Data

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the comparative efficacy of zofenopril, captopril, and alacepril.

ParameterZofenoprilCaptoprilAlaceprilStudy Model
ACE Inhibition (IC50) Zofenoprilat: 1-8 nM6.5 nMProdrug for captoprilHuman recombinant ACE
Reduction in Aortic Lesion Area 78-89% reduction52% reductionData not availableApoE-deficient mice
Improvement in Post-Ischemic Left Ventricular Function More potent than CaptoprilEffective, but less potent than ZofenoprilData not availableIsolated perfused hearts
Antihypertensive Effect Longer duration (> 17 h)Shorter durationPotent and prolonged compared to captopril on a weight basisAnimal models of hypertension, Hypertensive patients
Biological Half-Life (t½) ~1.9 hours (as free Captopril)~1.4 - 2 hoursLonger than captoprilHealthy subjects

Table 1: Comparative Efficacy in Preclinical and Pharmacokinetic Studies

Clinical OutcomeZofenoprilCaptoprilAlaceprilStudy Population
Control of Hypertensive Emergencies Faster and greater effect; less rescue therapy neededEffective, but slower onset compared to zofenoprilEffective in reducing blood pressurePatients with hypertensive emergencies
Post-Myocardial Infarction Significantly higher LVEF at 14, 90, 180, and 360 days compared to captoprilEffective in improving LVEF and survivalData not available in direct comparisonPatients with acute myocardial infarction
Essential Hypertension EffectiveEffectiveMore potent in low-renin or renin-independent hypertensionPatients with essential hypertension
Diabetic Nephropathy Data not availableEffectiveSignificant reduction in urinary albumin excretionHypertensive type II diabetics

Table 2: Comparative Efficacy in Clinical Settings

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against ACE.

ACE_Inhibition_Workflow Start Start: Prepare Reagents Reagents Human Recombinant ACE Synthetic Substrate (FAPGG) Test Compounds (Zofenoprilat, Captopril) Assay Buffer Incubation Incubate ACE with varying concentrations of test compounds Start->Incubation Add_Substrate Add FAPGG substrate to initiate the reaction Incubation->Add_Substrate Measurement Measure rate of substrate hydrolysis spectrophotometrically Add_Substrate->Measurement Analysis Plot % inhibition vs. compound concentration and determine IC50 Measurement->Analysis End End: IC50 Value Analysis->End

Figure 2: Experimental workflow for the in vitro ACE inhibition assay.

Objective: To determine the IC50 of this compound derivatives against angiotensin-converting enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of human recombinant ACE in a suitable assay buffer.

    • Prepare a stock solution of the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) in the same buffer.

    • Prepare serial dilutions of the test compounds (e.g., zofenoprilat, captopril).

  • Assay Procedure:

    • In a microplate, add the ACE solution to wells containing the different concentrations of the test compounds.

    • Incubate the plate for a defined period at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the FAPGG substrate solution to each well.

  • Data Acquisition:

    • Monitor the decrease in absorbance over time using a spectrophotometer at a wavelength specific for FAPGG hydrolysis.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis for each concentration of the test compound.

    • Determine the percentage of ACE inhibition relative to a control without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Assessment of Post-Ischemic Left Ventricular Function

This protocol describes a common ex vivo method to evaluate the cardioprotective effects of the test compounds.

Objective: To assess the ability of this compound derivatives to improve the recovery of cardiac function after a period of ischemia.

Methodology:

  • Heart Isolation and Perfusion:

    • Isolate the heart from an experimental animal (e.g., rat) and mount it on a Langendorff apparatus.

    • Perfuse the heart with a Krebs-Henseleit buffer at a constant pressure and temperature.

  • Baseline Measurement:

    • Allow the heart to stabilize and record baseline cardiac function parameters, including left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Ischemia-Reperfusion Injury:

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Initiate reperfusion by restoring the flow of the buffer for a subsequent period (e.g., 60 minutes).

  • Drug Administration:

    • In the treatment groups, the test compound is included in the perfusion buffer before the induction of ischemia or during the reperfusion phase.

  • Functional Assessment:

    • Continuously monitor and record the cardiac function parameters throughout the reperfusion period.

  • Data Analysis:

    • Compare the recovery of cardiac function (e.g., LVDP as a percentage of the baseline) between the control group and the groups treated with the different compounds.

Discussion of Comparative Efficacy

The available data suggests that while all three derivatives are effective ACE inhibitors, there are notable differences in their potency and clinical effects. Zofenopril consistently demonstrates superior cardioprotective effects compared to captopril in preclinical models, which is attributed to its higher lipophilicity and more potent, sustained inhibition of cardiac ACE.[1] In clinical settings, zofenopril has shown a faster and more pronounced effect in managing hypertensive emergencies and better long-term outcomes in post-myocardial infarction patients.[2][3]

Alacepril, as a prodrug of captopril, offers a prolonged antihypertensive effect.[4] Clinical studies have highlighted its particular efficacy in patients with low-renin or renin-independent hypertension.[4] Furthermore, alacepril has demonstrated beneficial effects on diabetic nephropathy by reducing urinary albumin excretion.[5]

The choice of a specific this compound derivative will depend on the specific clinical indication, patient characteristics, and the desired pharmacokinetic profile. The enhanced cardioprotective and antioxidant properties of zofenopril make it a compelling candidate for patients with ischemic heart disease. Alacepril's unique efficacy in certain hypertensive populations and its positive effects on diabetic nephropathy present it as a valuable therapeutic option in these specific contexts. Further head-to-head clinical trials are warranted to definitively establish the superiority of one agent over another in various cardiovascular conditions.

References

A Comparative Guide to the Experimental Evaluation of 3-(Acetylthio)-2-methylpropanoic acid and Related Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data and methodologies used to evaluate Angiotensin-Converting Enzyme (ACE) inhibitors, with a special focus on 3-(Acetylthio)-2-methylpropanoic acid. While direct experimental results for this compound are not extensively available in public literature, its critical role as a key intermediate in the synthesis of the well-established ACE inhibitor, Captopril, allows for an informed discussion of its potential activity based on structure-activity relationships.[1][2] This document presents a cross-validation of experimental findings for prominent ACE inhibitors, detailed experimental protocols, and visualizations to aid in the research and development of novel antihypertensive agents.

Introduction to this compound and its Analogs

This compound is a pivotal precursor in the chemical synthesis of Captopril.[1] Captopril was a groundbreaking development in the treatment of hypertension and heart failure, being one of the first rationally designed enzyme inhibitors.[3] The therapeutic efficacy of Captopril and other sulfhydryl-containing ACE inhibitors, such as Zofenopril, is largely attributed to their ability to inhibit the renin-angiotensin-aldosterone system (RAAS).

The key structural features of these inhibitors that determine their potency include a terminal sulfhydryl (-SH) group that binds to the zinc ion in the active site of ACE, a carboxyl group, and a proline moiety. Given that this compound contains the core acetylthio and methylpropanoic acid structure, understanding its potential interaction with ACE is of significant interest.

Quantitative Data Comparison of ACE Inhibitors

The following tables summarize the in vitro potency (IC50 values) and in vivo antihypertensive effects of Captopril and other selected ACE inhibitors. These values provide a benchmark for the potential efficacy of novel compounds like this compound.

Table 1: In Vitro ACE Inhibitory Activity (IC50)

CompoundIC50 (nM)Source Organism/EnzymeReference(s)
Captopril 1.9 ± 0.2Rat Plasma ACE[4]
2.3 ± 0.3Rat Lung ACE[4]
20.0-[5]
23Rabbit Lung ACE[1]
Zofenoprilat 1-8Human Recombinant ACE[6][7]
Enalaprilat 1.1 ± 0.1Rat Plasma ACE[4]
1.94-[8]
2.4-[5]
Lisinopril 1.2-[5]
1.9sACE-1[9]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Zofenoprilat and Enalaprilat are the active metabolites of Zofenopril and Enalapril, respectively.

Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

CompoundDoseRoute of AdministrationReduction in Systolic Blood Pressure (mmHg)Study DurationReference(s)
Captopril 30 mg/kgOral25-[1]
Zofenopril 6.6 mg/kgOral20-[1]
22.0 mg/kgOral33-[1]
Perindopril 3 mg/kg/dayGavageSignificant reduction4 weeks[10]
Enalapril 3 mg/kg (combined with Losartan)-Significant reduction4 weeks[11]

Structure-Activity Relationship and a Hypothesis for this compound

The potent ACE inhibitory activity of Captopril is attributed to three key molecular interactions with the enzyme's active site. The acetylthio group in this compound is a protected form of the free thiol group found in Captopril. For this compound to exhibit significant ACE inhibition, it would likely need to be hydrolyzed in vivo to expose the free sulfhydryl group, which is crucial for binding to the zinc ion in the ACE active site.

Based on the structure-activity relationships of Captopril analogs, it can be hypothesized that this compound itself would have significantly lower in vitro ACE inhibitory activity compared to Captopril. However, if metabolized to its free thiol form, it could act as a prodrug and exhibit antihypertensive effects in vivo. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is a widely used method to determine the in vitro ACE inhibitory activity of a compound.[12][13][14]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Test compound (e.g., this compound)

  • Positive control (e.g., Captopril)

  • 0.1 M Sodium borate (B1201080) buffer (pH 8.3) containing 0.3 M NaCl

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Dissolve ACE in the borate buffer to a final concentration of 0.1 U/mL.

    • Dissolve HHL in the borate buffer to a concentration of 5 mM.

    • Prepare a series of dilutions of the test compound and positive control in the buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the test compound or control solution.

    • Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of the HHL solution and incubate for 30-60 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

    • Vortex the mixture and centrifuge to separate the layers.

  • Quantification:

    • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.

    • Reconstitute the dried HA in a suitable volume of buffer or mobile phase.

    • Measure the absorbance of the solution at 228 nm.

  • Calculation:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established genetic model for human essential hypertension and is widely used to evaluate the efficacy of antihypertensive drugs.[10][15]

Animal Model:

  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR)

  • Age: 12-16 weeks

  • Sex: Male

  • Control: Wistar-Kyoto (WKY) rats as normotensive controls.

Procedure:

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) of conscious rats using the tail-cuff method.

  • Drug Administration:

    • Divide the SHR into groups: vehicle control, positive control (e.g., Captopril), and test compound groups (different doses of this compound).

    • Administer the compounds or vehicle orally via gavage once daily for a predetermined period (e.g., 4 weeks).

  • Blood Pressure Monitoring:

    • Measure blood pressure at regular intervals (e.g., weekly) and at different time points after the final dose to assess the duration of action.

  • Data Analysis:

    • Compare the changes in blood pressure from baseline between the different treatment groups.

    • Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Visualizations

Signaling Pathway of ACE Inhibition

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) ACE_Inhibitor This compound (and other ACE Inhibitors) ACE_Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors.

Experimental Workflow for In Vitro ACE Inhibition Assay

ACE_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_quantify 3. Quantification cluster_analysis 4. Data Analysis Prep_ACE Prepare ACE Solution Mix Mix ACE with Test Compound/Control Prep_ACE->Mix Prep_HHL Prepare Substrate (HHL) Solution Add_HHL Add HHL to Initiate Reaction Prep_HHL->Add_HHL Prep_Inhibitor Prepare Test Compound/ Control Dilutions Prep_Inhibitor->Mix Incubate1 Pre-incubate at 37°C Mix->Incubate1 Incubate1->Add_HHL Incubate2 Incubate at 37°C Add_HHL->Incubate2 Stop Stop Reaction with HCl Incubate2->Stop Extract Extract Hippuric Acid with Ethyl Acetate Stop->Extract Measure Measure Absorbance at 228 nm Extract->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: A generalized workflow for the in vitro determination of ACE inhibitory activity.

Logical Relationship of Captopril Synthesis

Captopril_Synthesis Intermediate This compound Captopril Captopril Intermediate->Captopril Coupling Reaction Proline L-Proline Proline->Captopril ACE_Inhibition ACE Inhibition Captopril->ACE_Inhibition Leads to

Caption: The synthetic relationship between this compound and Captopril.

References

A Spectroscopic Comparison of 3-(Acetylthio)-2-methylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the (R) and (S) enantiomers of 3-(Acetylthio)-2-methylpropanoic acid. As enantiomers possess identical physical and chemical properties in an achiral environment, their differentiation requires chiroptical techniques. This document outlines the expected outcomes from various spectroscopic methods and provides the necessary experimental protocols to perform such analyses.

Introduction

This compound is a chiral carboxylic acid and a key intermediate in the synthesis of various pharmaceuticals. The stereochemistry of such molecules is often critical to their biological activity and safety profile. Therefore, the ability to distinguish between its enantiomers, (R)-3-(Acetylthio)-2-methylpropanoic acid and (S)-3-(Acetylthio)-2-methylpropanoic acid, is of paramount importance. This guide compares their spectroscopic properties, highlighting the techniques that can and cannot differentiate between them.

Spectroscopic Data Comparison

Enantiomers are expected to have identical spectra when analyzed by achiral spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented for these techniques are representative of either enantiomer. In contrast, chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) will produce distinct spectra for each enantiomer.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. Since the local chemical environments are identical for both enantiomers, their ¹H NMR spectra are expected to be identical.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.46singlet1H-COOH
3.16-3.03multiplet2H-CH₂-S-
2.79-2.68multiplet1H-CH(CH₃)-
2.38-2.33multiplet3H-S-C(=O)CH₃
1.29triplet3H-CH(CH₃)-

Note: Data is based on published spectra for the compound, which may not have specified the enantiomeric form[1].

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on their vibrational frequencies. As both enantiomers contain the same functional groups and bonding, their IR spectra are identical.

Table 2: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)[2][3]
~1690StrongC=O stretch (Thioester)
1320-1210MediumC-O stretch[2]

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., neat liquid, solution)[4].

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions. Since enantiomers have the same molecular weight and elemental composition, their mass spectra will be identical.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
162[M]⁺ (Molecular Ion)
119[M - COCH₃]⁺
73[M - SCOCH₃]⁺

Note: Fragmentation patterns for carboxylic acids often show losses of key functional groups[5]. The molecular ion peak for the racemic mixture is reported at 162.21 g/mol [4][6].

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers will produce CD spectra that are mirror images of each other, with equal magnitude and opposite sign[7][8].

Table 4: Expected Circular Dichroism Data for this compound Enantiomers

EnantiomerExpected Cotton Effect
(R)-3-(Acetylthio)-2-methylpropanoic acidPositive or Negative
(S)-3-(Acetylthio)-2-methylpropanoic acidOpposite sign to (R)-enantiomer

Note: The exact wavelength and sign of the Cotton effect would need to be determined experimentally. The thioester chromophore is expected to exhibit a CD signal.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube[9].

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

FTIR Spectroscopy (ATR Method)
  • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal[10].

  • Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹[11].

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before the sample analysis.

Mass Spectrometry (Electron Impact - EI)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 10-100 µg/mL[12].

  • Instrument: A mass spectrometer with an electron impact (EI) ionization source.

  • Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Inlet System: Direct infusion or via Gas Chromatography (GC).

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the wavelength range of interest. The concentration should be adjusted to give a maximum absorbance of less than 1.0.

  • Instrument: A CD spectropolarimeter.

  • Parameters:

    • Wavelength Range: Typically 190-400 nm for organic molecules.

    • Cuvette: A quartz cuvette with a path length of 0.1 to 1.0 cm[13].

    • Scan Speed: 50-100 nm/min[13].

    • Bandwidth: 1.0 nm.

    • Blank: A spectrum of the solvent in the same cuvette should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship in comparing the enantiomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-(Acetylthio)-2- methylpropanoic acid (R or S enantiomer) Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS CD CD Spectroscopy Dissolution->CD NMR_Data ¹H NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data CD_Data CD Spectrum CD->CD_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Enantiomer_Comparison_Logic cluster_enantiomers Enantiomers cluster_achiral Achiral Spectroscopy cluster_chiral Chiral Spectroscopy cluster_results Expected Results R_Enantiomer (R)-enantiomer NMR NMR R_Enantiomer->NMR IR IR R_Enantiomer->IR MS MS R_Enantiomer->MS CD Circular Dichroism R_Enantiomer->CD S_Enantiomer (S)-enantiomer S_Enantiomer->NMR S_Enantiomer->IR S_Enantiomer->MS S_Enantiomer->CD Identical_Spectra Identical Spectra NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Mirror_Image_Spectra Mirror-Image Spectra CD->Mirror_Image_Spectra

Caption: Logical relationship of spectroscopic outcomes for enantiomer comparison.

References

Unveiling the Stereoselective Bioactivity of 3-(Acetylthio)-2-methylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the (R) and (S) enantiomers of 3-(acetylthio)-2-methylpropanoic acid reveals a significant difference in their biological activity, primarily concerning the inhibition of Angiotensin-Converting Enzyme (ACE). The (S)-enantiomer is a key intermediate in the synthesis of the widely-used antihypertensive drug, Captopril, underscoring its potent ACE inhibitory properties. In contrast, the (R)-enantiomer is considered to be significantly less active.

This guide provides a detailed comparison of the biological activities of (R)- and (S)-3-(acetylthio)-2-methylpropanoic acid, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Angiotensin-Converting Enzyme (ACE) Inhibition: A Tale of Two Enantiomers

The primary biological activity of interest for this compound is its ability to inhibit ACE, a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in regulating blood pressure. The stereochemistry at the C2 position of the propanoic acid chain dictates the molecule's interaction with the active site of ACE, leading to a profound difference in inhibitory potency between the two enantiomers.

Table 1: Qualitative Comparison of ACE Inhibition by (R)- and (S)-3-(Acetylthio)-2-methylpropanoic Acid

EnantiomerACE Inhibitory ActivityRole in Captopril Synthesis
(S)-3-(acetylthio)-2-methylpropanoic acid HighKey Precursor
(R)-3-(acetylthio)-2-methylpropanoic acid Low to NegligibleNot Utilized

The Renin-Angiotensin System (RAS) and ACE Inhibition

The diagram below illustrates the role of ACE in the Renin-Angiotensin System and the mechanism of its inhibition, which is the primary mode of action for drugs like Captopril, derived from the (S)-enantiomer of this compound.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction ACE->AngiotensinII S_Enantiomer (S)-3-(acetylthio)-2- methylpropanoic acid (precursor to Captopril) S_Enantiomer->Inhibition ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE Solution - HHL Substrate - Test Compounds ((R) & (S)) Preincubation Pre-incubate ACE with Test Compound or Buffer Reagents->Preincubation Reaction Initiate reaction with HHL Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop reaction with HCl Incubation->Termination Extraction Extract Hippuric Acid Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Comparative Literature Analysis of 3-(Acetylthio)-2-methylpropanoic Acid Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and biological properties of 3-(Acetylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Captopril (B1668294). The information presented is collated from various literature sources to offer a comprehensive overview for research and development purposes. This document contrasts the properties of this compound with relevant alternatives and provides detailed experimental protocols for its synthesis.

Physicochemical Properties: A Tabulated Comparison

The physicochemical properties of this compound are crucial for its handling, reactivity, and role in synthetic chemistry. Below is a summary of these properties, with noted discrepancies from various sources.

PropertyThis compound3-Mercapto-2-methylpropanoic acid (Unprotected Precursor)Reference
Molecular Formula C₆H₁₀O₃SC₄H₈O₂S[1]
Molecular Weight 162.21 g/mol 120.17 g/mol [1]
Melting Point 55-57 °C15-18 °C[1]
Boiling Point 276.5±23.0 °C (Predicted)110-111 °C at 15 mmHg[1]
Density 1.213±0.06 g/cm³ (Predicted)1.218 g/mL at 25 °C[1]
pKa 4.22±0.10 (Predicted)Thiol: 10.84[1]
Appearance White solidClear, colorless to yellowish liquid[1]
Solubility Sparingly soluble in chloroform (B151607) and slightly soluble in methanol.Soluble in water, alcohols, benzene, and ether.[1]

The acetyl group in this compound serves as a protecting group for the thiol functionality. This protection is vital during the synthesis of Captopril to prevent undesirable side reactions, such as oxidation of the thiol to a disulfide. The acetylated form is a stable, crystalline solid, which facilitates its purification and handling compared to its unprotected liquid precursor, 3-mercapto-2-methylpropanoic acid.

Role in Captopril Synthesis: A Comparative Overview of Intermediates

This compound is a cornerstone intermediate in the industrial synthesis of Captopril.[2] The acetylthio group provides a stable and efficient way to introduce the crucial sulfhydryl moiety that is essential for the biological activity of Captopril.

Alternative synthetic routes for Captopril have been explored, utilizing different intermediates. One such alternative involves the use of 3-halogeno-2-methylpropanoic acids.[3] In this pathway, the halogen is later displaced by a sulfur-containing nucleophile. While viable, this route can present challenges in terms of stereocontrol and may require harsher reaction conditions for the nucleophilic substitution. The use of this compound is often favored due to the milder conditions required for the deprotection of the acetyl group to reveal the thiol.[4]

The synthesis of Captopril from this compound is a multi-step process that showcases the utility of this intermediate.

G cluster_0 Synthesis of this compound cluster_1 Captopril Synthesis Methacrylic acid Methacrylic acid 3-Acetylthio-2-methylpropanoic acid 3-Acetylthio-2-methylpropanoic acid Methacrylic acid->3-Acetylthio-2-methylpropanoic acid 1,4-Addition Thioacetic acid Thioacetic acid Thioacetic acid->3-Acetylthio-2-methylpropanoic acid 3-Acetylthio-2-methylpropanoic acid_clone 3-Acetylthio-2-methylpropanoic acid 3-Acetylthio-2-methylpropanoyl chloride 3-Acetylthio-2-methylpropanoyl chloride 3-Acetylthio-2-methylpropanoic acid_clone->3-Acetylthio-2-methylpropanoyl chloride Chlorination Thionyl chloride Thionyl chloride Thionyl chloride->3-Acetylthio-2-methylpropanoyl chloride 1-(3-Acetylthio-2-methylpropanoyl)-L-proline 1-(3-Acetylthio-2-methylpropanoyl)-L-proline 3-Acetylthio-2-methylpropanoyl chloride->1-(3-Acetylthio-2-methylpropanoyl)-L-proline Acylation L-Proline L-Proline L-Proline->1-(3-Acetylthio-2-methylpropanoyl)-L-proline Captopril Captopril 1-(3-Acetylthio-2-methylpropanoyl)-L-proline->Captopril Ammonolysis (Deprotection) G start Start: Synthesis of Captopril step1 Step 1: Prepare 3-Acetylthio-2-methylpropanoyl chloride from this compound and Thionyl chloride. start->step1 step3 Step 3: Acylate L-Proline with the acid chloride from Step 1. step1->step3 step2 Step 2: Dissolve L-Proline in aqueous NaOH. step2->step3 step4 Step 4: Isolate 1-(3-Acetylthio-2-methylpropanoyl)-L-proline. step3->step4 step5 Step 5: Deprotect the acetyl group via ammonolysis. step4->step5 end End: Purified Captopril step5->end

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Acetylthio)-2-methylpropanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Acetylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals.

This document outlines the primary industrial disposal method and a detailed, lab-scale chemical neutralization procedure. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel from potential hazards associated with this compound, which is classified as a skin, eye, and respiratory irritant.[1]

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). All handling and disposal operations should be conducted in a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: Laboratory coat.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₁₀O₃S
Molecular Weight 162.21 g/mol
GHS Hazard Statements H315, H319, H335
Hazard Class Skin Irritant 2, Eye Irritant 2, STOT SE 3

Source: PubChem[1]

III. Primary Disposal Method: Incineration

The recommended and most secure method for the disposal of this compound is through a licensed hazardous waste disposal company. The material should be burned in a chemical incinerator equipped with an afterburner and scrubber. Due to its flammability, extra care must be taken during ignition.

Operational Plan for Incineration:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the relevant hazard symbols (irritant).

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for pickup and disposal.

Contaminated packaging should be disposed of as unused product.

IV. Experimental Protocol: Lab-Scale Chemical Neutralization

For small quantities of aqueous solutions, a chemical neutralization process can be employed. This protocol is based on procedures for structurally similar compounds and involves two main stages: oxidation of the acetylthio group and neutralization of the carboxylic acid. Note: This procedure should be validated on a small scale before being applied to larger quantities, as its efficacy for this specific compound has not been formally documented.

A. Oxidation of the Acetylthio Group

The acetylthio group can be oxidized using sodium hypochlorite (B82951) (household bleach). This reaction is exothermic and should be performed with caution.

  • Preparation: In a chemical fume hood, place the container of aqueous this compound waste in a larger secondary container to contain any potential spills.

  • Oxidation: Slowly add a 10% solution of sodium hypochlorite (or a 1:1 mixture of commercial bleach and water) to the waste solution while stirring. A significant excess of the bleach solution should be used to ensure complete oxidation.

  • Monitoring: Monitor the reaction temperature. If a significant increase in temperature is observed, add the bleach solution in smaller portions. The absence of a thiol odor indicates the completion of the oxidation.

B. Neutralization of the Carboxylic Acid

Following the oxidation of the acetylthio group, the acidic solution must be neutralized.

  • Neutralization: Slowly add a base, such as a 5% sodium hydroxide (B78521) solution, to the reaction mixture while stirring.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

C. Final Disposal of Treated Solution

Once neutralized, the resulting solution may be permissible for drain disposal with copious amounts of water, provided it does not contain any other regulated chemicals and is in accordance with local, state, and federal regulations. Always consult your institution's EHS office for specific guidance on drain disposal.

V. Decontamination of Glassware

Glassware that has been in contact with this compound should be decontaminated.

  • Initial Rinse: Immediately after use, rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood. Collect the rinse solvent as hazardous waste.

  • Bleach Soak: Immerse the rinsed glassware in a 10% sodium hypochlorite solution for at least one hour to oxidize any residual thiol compounds.

  • Final Cleaning: After soaking, thoroughly rinse the glassware with water and then follow standard laboratory cleaning procedures.

VI. Logical Workflow Diagrams

The following diagrams, created using Graphviz, illustrate the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_ppe Initial Assessment & PPE cluster_decision Disposal Method Selection cluster_incineration Primary Method: Incineration (Large Quantities) cluster_neutralization Lab-Scale Neutralization (Small Aqueous Quantities) consult_sds Consult SDS wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->wear_ppe fume_hood Work in a Chemical Fume Hood wear_ppe->fume_hood decision Small or Large Quantity? fume_hood->decision segregate_incin Segregate in Labeled Hazardous Waste Container decision->segregate_incin Large oxidize Oxidize with Sodium Hypochlorite decision->oxidize Small store_incin Store in Designated Area segregate_incin->store_incin contact_ehs_incin Contact EHS for Pickup store_incin->contact_ehs_incin neutralize Neutralize with Base (pH 6-8) oxidize->neutralize check_regulations Consult EHS for Drain Disposal Regulations neutralize->check_regulations drain_disposal Dispose Down Drain with Copious Water check_regulations->drain_disposal

Caption: Logical workflow for the proper disposal of this compound.

Figure 2. Glassware Decontamination Workflow start Contaminated Glassware rinse Rinse with Solvent (e.g., Ethanol, Acetone) start->rinse collect_rinse Collect Rinse as Hazardous Waste rinse->collect_rinse soak Soak in 10% Sodium Hypochlorite (at least 1 hour) rinse->soak rinse_water Thoroughly Rinse with Water soak->rinse_water standard_clean Proceed with Standard Laboratory Cleaning rinse_water->standard_clean end Decontaminated Glassware standard_clean->end

Caption: Workflow for the decontamination of glassware used with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Acetylthio)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Acetylthio)-2-methylpropanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.